molecular formula C46H90O25 B7908596 Bis-PEG21-acid

Bis-PEG21-acid

Cat. No.: B7908596
M. Wt: 1043.2 g/mol
InChI Key: FHBOACXTNRKMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-PEG21-acid is a useful research compound. Its molecular formula is C46H90O25 and its molecular weight is 1043.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H90O25/c47-45(48)1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-46(49)50/h1-44H2,(H,47,48)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBOACXTNRKMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H90O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1043.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis-PEG21-acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG21-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that features a carboxylic acid group at both ends of a 21-unit PEG chain. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily serving as a hydrophilic linker. The PEG backbone imparts enhanced water solubility and biocompatibility to the conjugated molecules, while the terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-containing biomolecules such as proteins, peptides, and small molecule drugs.[1] Its defined length and bifunctionality make it a valuable tool in the construction of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3]

Chemical Structure and Properties

The chemical structure of this compound consists of a central chain of 21 repeating ethylene (B1197577) glycol units, capped at each end by a carboxylic acid.

Table 1: General Properties of this compound

PropertyValueReference(s)
Molecular Formula C46H90O25[3]
Molecular Weight 1043.19 g/mol [3]
Appearance White to off-white solid or viscous liquid[4]
Purity Typically ≥95%[1]

Table 2: Physicochemical Properties of this compound

PropertyValue/DescriptionReference(s)
Solubility Soluble in water, DMF, DMSO, and chlorinated solvents.[5]
pKa The pKa of the terminal carboxylic acids is estimated to be around 4-5.[6]

Synthesis and Purification

The synthesis of this compound typically involves the conversion of the terminal hydroxyl groups of the corresponding polyethylene glycol diol into carboxylic acids. A common method is the oxidation of the diol. An alternative and widely used laboratory-scale synthesis involves the reaction of the diol with succinic anhydride (B1165640).[7]

Experimental Protocol: Synthesis via Oxidation (Representative)

This protocol describes a general method for the oxidation of a polyethylene glycol diol to the corresponding dicarboxylic acid.

Materials:

  • Polyethylene glycol (21 units) diol

  • An oxidizing agent (e.g., Jones reagent, TEMPO/bleach)

  • Appropriate solvent (e.g., acetone, dichloromethane)

  • Quenching agent (e.g., isopropanol)

  • Acid for pH adjustment (e.g., HCl)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the polyethylene glycol (21 units) diol in the chosen solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, quench any excess oxidizing agent by adding a quenching agent.

  • Adjust the pH of the mixture to the acidic range to ensure the carboxylic acid groups are protonated.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification of the crude this compound can be achieved through several methods, including precipitation and chromatography.[]

Materials:

  • Crude this compound

  • A solvent in which the product is soluble (e.g., dichloromethane)

  • A non-solvent for precipitation (e.g., cold diethyl ether)

  • Chromatography resin (e.g., silica (B1680970) gel or ion-exchange resin)[9]

  • Elution solvents

Procedure (Precipitation):

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Slowly add the solution to a vigorously stirred, cold non-solvent.

  • The purified product should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the cold non-solvent, and dry under vacuum.

Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • ~3.64 ppm (s, broad): A large, broad singlet corresponding to the repeating methylene (B1212753) protons (-OCH₂CH₂O-) of the PEG backbone.

  • Signals corresponding to the protons adjacent to the carboxylic acid groups: The chemical shift of these protons will depend on the specific linkage to the PEG chain (e.g., if succinic anhydride is used, multiplets around 2.6 ppm would be expected).

  • ~10-12 ppm (s, broad): A broad singlet for the carboxylic acid protons (-COOH), which may not always be observed depending on the solvent and concentration.

¹³C NMR:

  • ~70 ppm: A strong signal corresponding to the carbon atoms of the PEG backbone.

  • ~170-180 ppm: Signals for the carbonyl carbons of the carboxylic acid groups.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Peaks:

  • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups.

  • ~1730 cm⁻¹ (strong): C=O stretching of the carbonyl in the carboxylic acid groups.

  • ~1100 cm⁻¹ (strong): C-O-C ether stretching of the PEG backbone.

Applications in Bioconjugation

The primary application of this compound is in the covalent linking of two molecules, often biomolecules. The carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds. A common activation method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10]

Experimental Protocol: EDC/NHS Coupling to a Primary Amine

This protocol outlines the general steps for conjugating this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein or peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve this compound in the activation buffer.

  • Add EDC and NHS to the solution to activate the carboxylic acid groups, forming an NHS ester intermediate. Allow this reaction to proceed for a specific time (e.g., 15-30 minutes) at room temperature.

  • Add the amine-containing molecule, dissolved in the coupling buffer, to the activated this compound solution.

  • Allow the conjugation reaction to proceed for a set time (e.g., 2 hours at room temperature or overnight at 4°C).

  • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purify the resulting conjugate to remove excess reagents and byproducts.

Logical and Experimental Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Polyethylene Glycol (21 units) Diol B Oxidation or Reaction with Succinic Anhydride A->B C Crude this compound B->C D Precipitation or Chromatography C->D E Pure this compound D->E F NMR Spectroscopy E->F G FTIR Spectroscopy E->G H LC-MS E->H

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Bioconjugation Workflow (EDC/NHS Coupling)

G A This compound B EDC, NHS in Activation Buffer A->B Activation C Activated NHS Ester of this compound B->C E Conjugation Reaction C->E D Primary Amine-containing Molecule in Coupling Buffer D->E F Quenching E->F G Purification F->G H Purified Conjugate G->H

Caption: Workflow for the bioconjugation of this compound to a primary amine-containing molecule.

PROTAC Formation Signaling Pathway

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (with this compound linker) PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG21-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. This document details established synthetic pathways, purification methodologies, and analytical characterization techniques relevant to this important compound class. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and purify high-quality this compound for their research and development needs.

Introduction to this compound

This compound, also known as PEG di(carboxylic acid), is a linear PEG molecule containing 21 ethylene (B1197577) glycol units and terminated at both ends with a carboxylic acid functional group. The hydrophilic PEG backbone imparts excellent water solubility, while the terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs, through the formation of stable amide bonds.[1][2] This process, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Molecular Structure:

Key Properties and Applications:

  • Homobifunctional Linker: Enables crosslinking of two molecules or conjugation to a single molecule at two points.

  • Hydrophilic Spacer: Increases the solubility and stability of conjugated molecules in aqueous environments.[1]

  • Biocompatible: PEG is well-known for its low toxicity and immunogenicity.

  • Drug Delivery: Used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted drug delivery systems.[3]

  • Bioconjugation: Modification of proteins and peptides to enhance their therapeutic properties.[2]

  • Surface Modification: Functionalization of surfaces to improve their biocompatibility.

Synthesis of this compound

The synthesis of this compound can be achieved through several established pathways. The most common methods involve the modification of a hydroxyl-terminated polyethylene glycol precursor. Two primary strategies are detailed below: direct oxidation of the terminal hydroxyl groups and a two-step approach involving the introduction of a protected carboxylic acid followed by deprotection.

Synthetic Pathway 1: Direct Oxidation of Polyethylene Glycol

A direct and efficient method for preparing PEG dicarboxylic acids is the catalytic oxidation of the corresponding polyethylene glycol diol. This process typically utilizes a platinum-based catalyst in an aqueous solution with an oxidizing agent, such as oxygen gas.

A general workflow for this process is illustrated below:

Synthesis_Workflow_Oxidation Start Polyethylene Glycol (PEG-21) Diol Reaction Catalytic Oxidation (Pt catalyst, O2, H2O, 60-80°C) Start->Reaction Reactants Product Crude this compound Reaction->Product Yields 80-90% Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Catalytic oxidation workflow for this compound synthesis.

Quantitative Data for Catalytic Oxidation of Polyethylene Glycols

ParameterValueReference
Starting MaterialPolyethylene Glycol Diol[4]
CatalystPlatinum on carbon[4]
Oxidizing AgentOxygen (O₂)[4]
SolventWater[4]
Reaction Temperature60 - 80 °C[4]
Oxygen Partial Pressure≥ 80 psig[4]
Typical Yield80 - 90%[4]
Conversion of PEGQuantitative[4]
Synthetic Pathway 2: Derivatization from Hydroxyl-Terminated PEG

This method involves a two-step process: first, the reaction of the terminal hydroxyl groups of the PEG diol with a reagent containing a protected carboxylic acid, followed by the removal of the protecting group to yield the dicarboxylic acid. A common approach utilizes a tertiary alkyl haloacetate, such as t-butyl bromoacetate (B1195939), to form a t-butyl ester intermediate, which is then deprotected under acidic conditions.

The logical relationship of this synthetic approach is outlined below:

Synthesis_Workflow_Derivatization Start Polyethylene Glycol (PEG-21) Diol Step1 Step 1: Esterification (t-butyl bromoacetate, base) Start->Step1 Intermediate Di-t-butyl ester of PEG-21 Dicarboxylic Acid Step1->Intermediate Step2 Step 2: Deprotection (Trifluoroacetic acid) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Two-step derivatization synthesis of this compound.

Quantitative Data for Derivatization Synthesis of PEG Dicarboxylic Acids

ParameterValueReference
Starting MaterialPolyethylene Glycol Diol (PEG 40,000)[5]
Reagent (Step 1)t-butyl bromoacetate[5]
Base (Step 1)Potassium t-butoxide[5]
Solvent (Step 1)Toluene (B28343)[5]
Reagent (Step 2)Trifluoroacetic acid (TFA)[5]
Solvent (Step 2)Methylene chloride[5]
Yield (for PEG 40,000)84%[5]
Purity (for PEG 40,000)> 99%[5]

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for the synthesis of PEG dicarboxylic acids.

Protocol for Catalytic Oxidation of PEG-21 Diol

Materials:

  • Polyethylene glycol (21 units) diol

  • 5% Platinum on activated carbon catalyst

  • Deionized water

  • Oxygen gas

  • Pressure reactor equipped with a stirrer and gas inlet

Procedure:

  • In a pressure reactor, dissolve the PEG-21 diol in deionized water to create a 10-15% (w/v) solution.

  • Add the 5% platinum on carbon catalyst to the solution. The catalyst loading is typically around 5-10% by weight relative to the PEG-21 diol.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with oxygen to a partial pressure of at least 80 psig.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Maintain the temperature and pressure for 8-12 hours, monitoring the oxygen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Filter the reaction mixture to remove the platinum catalyst.

  • The resulting aqueous solution contains the crude this compound, which can be purified as described in the following section.

Protocol for Derivatization Synthesis of this compound

Step 1: Synthesis of Di-t-butyl ester of PEG-21 Dicarboxylic Acid Materials:

  • Polyethylene glycol (21 units) diol

  • Toluene

  • Potassium t-butoxide (1.0 M solution in t-butanol)

  • t-butyl bromoacetate

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

  • Hexane

Procedure:

  • Dissolve the PEG-21 diol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Azeotropically remove water by refluxing the toluene.

  • Cool the solution to 30 °C under a nitrogen atmosphere.

  • Add a molar excess of potassium t-butoxide solution and stir for 1 hour at room temperature.

  • Add a molar excess of t-butyl bromoacetate and stir the mixture overnight at room temperature.

  • Quench the reaction by adding a small amount of water.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold hexane.

  • Collect the precipitate by filtration and dry under vacuum to obtain the di-t-butyl ester intermediate.

Step 2: Deprotection to Yield this compound Materials:

  • Di-t-butyl ester of PEG-21 dicarboxylic acid

  • Dichloromethane

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the di-t-butyl ester intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution and stir at room temperature for 3-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Remove the solvent and excess TFA by rotary evaporation.

  • Redissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding it to cold diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield pure this compound.[5]

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and residual solvents. Several techniques can be employed, often in combination, to achieve high purity.

An overview of the purification workflow is presented below:

Purification_Workflow Crude Crude this compound Precipitation Precipitation/Recrystallization Crude->Precipitation Initial Purification Dialysis Dialysis Precipitation->Dialysis Size-based Separation Chromatography Column Chromatography (SEC, IEX, or RP-HPLC) Dialysis->Chromatography High-Resolution Purification Pure Pure this compound (>95%) Chromatography->Pure

Caption: General purification workflow for this compound.

Purification Techniques

Precipitation/Recrystallization: This is a common first step to remove bulk impurities. This compound is typically soluble in polar solvents like water and methanol (B129727) and insoluble in non-polar solvents such as diethyl ether and hexane.[6] By dissolving the crude product in a minimal amount of a good solvent and adding a non-solvent, the product can be precipitated out, leaving many impurities in the solution.[6]

Dialysis: This technique is effective for removing small molecule impurities from the larger PEG derivative. The crude product is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of water or buffer.[6]

Column Chromatography: For achieving high purity, various column chromatography techniques are employed:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is effective in removing unreacted PEG diol and other low molecular weight impurities.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge. Since this compound is anionic at neutral or basic pH, anion-exchange chromatography can be used to separate it from non-charged impurities like unreacted PEG diol.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation based on hydrophobicity. While PEGs lack strong chromophores, making UV detection challenging, this method can be used for both analytical purity assessment and preparative purification.[6]

Quantitative Data on Purification Methods

MethodPrinciple of SeparationTypical ApplicationPurity Achievable
PrecipitationDifferential SolubilityBulk purification, removal of non-polar impuritiesModerate to High
DialysisMolecular SizeRemoval of small molecule impuritiesModerate
Size-Exclusion ChromatographyHydrodynamic VolumeRemoval of unreacted starting materials and saltsHigh
Ion-Exchange ChromatographyChargeSeparation from non-ionic impuritiesHigh to Very High
RP-HPLCHydrophobicityHigh-resolution analysis and purificationVery High (>95%)

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Summary of Analytical Characterization Data

TechniqueExpected Results for this compound
¹H NMR (Proton NMR)A prominent signal around 3.6 ppm corresponding to the ethylene glycol repeating units (-OCH₂CH₂-). Signals corresponding to the protons adjacent to the carboxylic acid groups will also be present.
¹³C NMR (Carbon-13 NMR)A strong signal around 70 ppm for the carbons of the PEG backbone. A signal in the range of 170-175 ppm for the carbonyl carbons of the carboxylic acid groups.[5]
FTIR (Fourier-Transform Infrared Spectroscopy)A strong C-O-C stretching band around 1100 cm⁻¹. A characteristic C=O stretching band for the carboxylic acid around 1730 cm⁻¹. A broad O-H stretch from the carboxylic acid.
HPLC (High-Performance Liquid Chromatography)A single major peak in the chromatogram indicating the purity of the compound. Retention time will depend on the column and mobile phase used.
Mass Spectrometry (e.g., ESI-MS)The molecular ion peak corresponding to the molecular weight of this compound (approximately 1043.2 g/mol ).

This guide provides a foundational understanding of the synthesis and purification of this compound. The provided protocols are adaptable and should be optimized based on the specific laboratory conditions and desired final purity. For all procedures, appropriate safety precautions should be taken.

References

An In-depth Technical Guide to the Research Applications of Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Bis-PEG21-acid

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. Its structure is characterized by a central chain of 21 ethylene (B1197577) glycol units, flanked on both ends by carboxylic acid (-COOH) functional groups. This symmetrical design makes it a versatile tool in bioconjugation and materials science, where it serves as a flexible, hydrophilic linker. The PEG backbone imparts favorable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles to the molecules it is conjugated with.[1]

The terminal carboxylic acid groups are the reactive handles of this compound. They can be readily activated to form stable amide bonds with primary amine groups present on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[2][3] This reactivity is the foundation for its wide-ranging applications in research and drug development.

Below is a diagram illustrating the general structure of this compound.

G COOH_left HOOC- PEG_chain (CH₂CH₂O)₂₁ COOH_left->PEG_chain COOH_right -COOH PEG_chain->COOH_right

Caption: General structure of this compound.

Key Research Applications

The unique properties of this compound make it a valuable reagent in several areas of research:

  • Bioconjugation (PEGylation): The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is a primary application. This compound can be used to crosslink two molecules or to introduce a hydrophilic spacer within a single molecule or between a molecule and a surface. This can enhance the stability and solubility of proteins and peptides.[1][4]

  • Drug Delivery: As a linker, this compound is employed in the construction of drug delivery systems. It can be used to attach drugs to targeting moieties or to formulate nanoparticles and liposomes, improving drug solubility and circulation half-life.

  • PROTACs Development: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker's length and flexibility are crucial for the proper orientation of the two ends of the PROTAC and the formation of a stable ternary complex.[7]

  • Hydrogel Formation: The bifunctional nature of this compound allows it to act as a crosslinking agent in the formation of hydrogels. These hydrogels can be designed to be biodegradable and are explored for applications in tissue engineering and controlled drug release.

  • Surface Modification: this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other materials. The PEGylation of surfaces reduces non-specific protein binding, a critical feature for in-vivo applications of nanomaterials.

Experimental Protocols and Methodologies

Bioconjugation via EDC/NHS Chemistry

This is the most common method for conjugating this compound to amine-containing molecules. It involves a two-step process: activation of the carboxylic acid groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with the amine.

Experimental Workflow:

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) cluster_purification Purification A This compound C NHS-activated this compound A->C + B EDC + NHS B->C + E Conjugated Product C->E + D Amine-containing molecule D->E + F Size-Exclusion Chromatography or Dialysis E->F

Caption: Workflow for EDC/NHS-mediated bioconjugation.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in an appropriate buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0).

  • Activation of this compound:

    • In a reaction vessel, add the desired amount of this compound.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the carboxylic acid groups of this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.0-8.0).

    • Add the activated this compound solution to the amine-containing molecule. A 10- to 50-fold molar excess of the activated linker is often used, but the optimal ratio should be determined empirically.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a solution of hydroxylamine (B1172632) or Tris buffer to a final concentration of 20-50 mM.

    • Purify the conjugate to remove excess reagents and by-products using size-exclusion chromatography (desalting column) or dialysis.

Quantitative Data (Representative):

ParameterValue/RangeNotes
Conjugation Efficiency 50-90%Highly dependent on the specific biomolecule, reaction conditions, and linker-to-protein ratio.
Stability (Half-life of PEG-protein conjugate) Increased by 2-100 foldCompared to the unmodified protein. Varies greatly with the protein and PEG size.[1][4][8]
PROTAC Synthesis

This compound can be incorporated as a linker in PROTAC synthesis through amide bond formation. The general strategy involves synthesizing the warhead and E3 ligase ligand separately, one with a free amine and the other with a carboxylic acid, and then coupling them with this compound.

Experimental Workflow:

G cluster_synthesis PROTAC Synthesis cluster_purification Purification A Warhead-NH₂ D Intermediate (Warhead-PEG-COOH) A->D + EDC/NHS B This compound B->D + C E3 Ligase Ligand-COOH E Final PROTAC C->E + D->E + EDC/NHS F Preparative HPLC E->F

Caption: General workflow for PROTAC synthesis using this compound.

Detailed Protocol (Amide Bond Formation):

  • Synthesis of Intermediates: Synthesize or procure the warhead with a free amine group and the E3 ligase ligand with a carboxylic acid group (or vice versa).

  • First Coupling Reaction:

    • Activate one of the carboxylic acid groups of this compound with a peptide coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).

    • Add the amine-functionalized warhead (or E3 ligase ligand) to the activated linker and stir at room temperature overnight.

    • Purify the resulting intermediate (Warhead-PEG21-acid) by flash column chromatography.

  • Second Coupling Reaction:

    • Activate the remaining carboxylic acid group of the intermediate with HATU and DIPEA.

    • Add the amine-functionalized E3 ligase ligand (or warhead) and stir at room temperature for several hours.

    • Monitor the reaction by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data (Representative for PEG Linkers):

Reaction StepCoupling ReagentYield (%)
Amide Bond FormationHATU/DIPEA60-95%
Click Chemistry (alternative)Cu(I) catalyzedup to 90%

Note: Yields are highly dependent on the specific warhead and E3 ligase ligand used.[9][10]

Hydrogel Formation

This compound can be crosslinked with di- or multi-amine compounds to form hydrogels. The properties of the hydrogel can be tuned by varying the concentration of the precursors and the crosslinker.

Detailed Protocol:

  • Polymer Solution Preparation: Dissolve this compound in a suitable buffer (e.g., MES buffer, pH 5.0-6.0) to the desired concentration (e.g., 10-30% w/v).

  • Activation: Add EDC and NHS to the polymer solution (2:1 to 5:1 molar ratio of EDC/NHS to carboxylic acid groups) and stir for 15-30 minutes at room temperature.

  • Crosslinking: Add a solution of a diamine crosslinker (e.g., diamino-PEG) to the activated polymer solution.

  • Gelation: Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed.

Quantitative Data (Representative for PEG-based Hydrogels):

PEG Molecular Weight (Da)PEG Concentration (%)Compressive Modulus (MPa)Swelling Ratio
340010~0.05~20
340030~0.5~8
600010~0.02~30
600030~0.2~12
1000010~0.01~35
1000030~0.1~15

Note: Data is for PEG-diacrylate hydrogels and serves as an estimation of the trends expected for this compound based hydrogels.[11][12][13][14][15]

Characterization Techniques

The successful synthesis and characterization of this compound conjugates and materials are crucial. A combination of analytical techniques is typically employed.

Signaling Pathway Diagram for Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization A This compound + Biomolecule B Conjugate A->B C FTIR B->C D NMR B->D E SDS-PAGE B->E F Mass Spectrometry B->F G DLS/Zeta Potential (for nanoparticles) B->G

Caption: Characterization workflow for this compound conjugates.

Data Interpretation:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • -C-O-C- stretch (PEG backbone): ~1100-1112 cm⁻¹[16]

    • -C=O stretch (carboxylic acid): ~1710-1736 cm⁻¹[17]

    • Amide I band (after conjugation): ~1650 cm⁻¹[18]

    • Amide II band (after conjugation): ~1540 cm⁻¹[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (PEG backbone): ~3.6 ppm (s, -CH₂CH₂O-)[20]

    • ¹³C NMR (PEG backbone): ~70 ppm (-CH₂CH₂O-)[20]

    • ¹³C NMR (Carboxylic acid): ~172 ppm (-COOH)[20]

    • New signals corresponding to the conjugated molecule will appear in the spectra of the product. The integration of these signals can be used to determine the degree of conjugation.[2][21]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, an increase in the molecular weight, observed as a shift to a higher position on the gel, confirms successful PEGylation.

  • Mass Spectrometry (MS): Provides the exact mass of the conjugate, confirming the number of PEG linkers attached.

  • Dynamic Light Scattering (DLS) and Zeta Potential: For nanoparticles, DLS measures the hydrodynamic diameter, which is expected to increase after PEGylation. The zeta potential provides information about the surface charge and stability of the nanoparticles in suspension.[22]

Characterization Data Tables (Representative):

FTIR Peak Assignments:

Functional GroupWavenumber (cm⁻¹)
PEG Backbone (-C-O-C-)~1100-1112
Carboxylic Acid (-C=O)~1710-1736
Amide I (-C=O)~1650
Amide II (-N-H)~1540

¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Protons/Carbons¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
PEG Backbone (-CH₂CH₂O-)~3.6~70
Carboxylic Acid (-COOH)-~172

Nanoparticle Characterization (Example):

NanoparticleHydrodynamic Size (nm)Zeta Potential (mV)
Unmodified100 ± 5-30 ± 3
PEGylated120 ± 7-15 ± 2

Note: These are example values and will vary depending on the specific nanoparticle and conjugation conditions.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and bifunctional nature allow for the creation of sophisticated molecular constructs with improved properties. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this compound in various research endeavors. The ability to systematically characterize the resulting conjugates and materials is paramount to ensuring their desired functionality and performance. As research in these areas continues to advance, the applications of precisely engineered linkers like this compound are expected to expand further.

References

A Technical Guide to Bis-PEG21-acid: A Homobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Bis-PEG21-acid, a high-purity polyethylene (B3416737) glycol (PEG)-based homobifunctional linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols.

Core Molecular Data

This compound is a long-chain dicarboxylic acid PEG derivative that offers a balance of hydrophilicity and a defined spacer length for chemical conjugation. Its molecular characteristics are summarized below.

ParameterValueReference(s)
Molecular Formula C46H90O25[1][2][3]
Molecular Weight 1043.19 g/mol [1][4]
CAS Number 51178-68-8[2]
Purity ≥95%[2]
Appearance Solid[4]

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[][7]

The extended 21-unit PEG chain of this compound provides a significant spatial separation between the two conjugated moieties, which can be crucial for optimizing the geometry of the ternary complex and achieving efficient protein degradation.[] The hydrophilic nature of the PEG chain can also enhance the aqueous solubility of the resulting PROTAC molecule.[5]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism of action for a PROTAC molecule.

PROTAC_Pathway cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Ligands & Linker Selection) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Ternary Ternary Complex Formation (TR-FRET, SPR) Binding->Ternary Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Degradation->Ternary Cell_Perm Cell Permeability Assays Degradation->Cell_Perm Cell_Vial Cell Viability & Cytotoxicity Cell_Perm->Cell_Vial Downstream Downstream Functional Assays Cell_Vial->Downstream PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Downstream->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

References

Navigating the Formulation Landscape: An In-depth Technical Guide to the Solubility of Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful formulation of therapeutic agents and complex biomolecules often hinges on the physicochemical properties of excipients and linkers. Among these, polyethylene (B3416737) glycol (PEG) derivatives play a pivotal role in enhancing solubility, stability, and pharmacokinetic profiles. This technical guide delves into the core solubility characteristics of Bis-PEG21-acid, a homobifunctional PEG linker with terminal carboxylic acid groups. Understanding its behavior in various solvent systems is critical for its effective application in bioconjugation, drug delivery, and hydrogel formation.

Core Concept: Solubility Profile of this compound

This compound, with its long ethylene (B1197577) glycol chain, exhibits a distinct solubility profile characterized by its amphiphilic nature. The extensive PEG backbone imparts significant hydrophilicity, leading to excellent solubility in aqueous solutions. The terminal carboxylic acid groups, while contributing to polarity, also offer pH-dependent solubility and reactive handles for conjugation.

General Solubility Trends of PEG Derivatives

Polyethylene glycols are soluble in water and a variety of organic solvents, including:

  • Polar Protic Solvents: Water, Ethanol, Methanol

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

They exhibit lower solubility in less polar solvents such as toluene (B28343) and are generally insoluble in nonpolar solvents like hexane (B92381) and diethyl ether[3][4]. It is important to note that as the molecular weight of the PEG chain increases, its solubility in organic solvents tends to decrease[5].

Quantitative Solubility Data (Analog-Based)

Due to the absence of specific quantitative data for this compound, the following table provides an estimated solubility profile based on general PEG characteristics and data for similar PEG-diacid compounds. These values should be considered as qualitative indicators and experimentally verified for specific applications.

Solvent ClassSolventEstimated Solubility of this compoundNotes
Aqueous Water (neutral pH)High (>100 mg/mL)The long, hydrophilic PEG chain dominates, leading to excellent water solubility. Solubility can be pH-dependent due to the terminal carboxylic acids.
Phosphate-Buffered Saline (PBS)High (>100 mg/mL)Expected to be highly soluble in common aqueous buffer systems.
Polar Aprotic Dimethyl sulfoxide (DMSO)High (>100 mg/mL)Shorter-chain Bis-PEG2-acid shows solubility of 100 mg/mL in DMSO. Longer chains are generally also highly soluble.
Dimethylformamide (DMF)HighPEGs are generally very soluble in DMF.
Chlorinated Dichloromethane (DCM)Medium to HighPEGs are soluble in chlorinated solvents.
Alcohols EthanolMediumSolubility of PEGs in alcohols is generally lower than in water or polar aprotic solvents.
MethanolMediumSimilar to ethanol, solubility is expected to be moderate.
Less Polar TolueneLowPEG solubility decreases significantly in less polar aromatic solvents. Heating may improve solubility.
Nonpolar HexaneInsolublePEGs are generally considered insoluble in aliphatic hydrocarbons.

Experimental Protocol: Determining Aqueous Solubility (OECD 105)

For a precise quantitative determination of the aqueous solubility of this compound, the OECD Guideline 105, also known as the "Water Solubility" test, is the internationally recognized standard[1][2][6][7][8]. The flask method, described within this guideline, is appropriate for substances with solubilities above 10⁻² g/L.

Principle of the Method

A surplus of the test substance is agitated in water at a controlled temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Detailed Methodology
  • Preparation of the Test System:

    • Add an excess amount of this compound to a flask containing deionized water of high purity. The amount of excess solid should be sufficient to remain undissolved at equilibrium.

    • Seal the flask to prevent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker or water bath, maintained at the desired experimental temperature (e.g., 20 °C or 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation. Typically, 24 to 48 hours is sufficient for many compounds[9].

  • Phase Separation:

    • After equilibration, allow the mixture to stand at the test temperature to permit the undissolved material to settle.

    • Carefully withdraw a sample of the supernatant (the saturated aqueous solution). Centrifugation at the test temperature is recommended to ensure complete removal of undissolved particles.

  • Analysis:

    • Determine the concentration of this compound in the clear, saturated solution using a validated analytical method. Suitable methods could include:

      • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, evaporative light scattering detector, or mass spectrometer).

      • Gravimetric Analysis: After evaporation of the solvent from a known volume of the saturated solution.

      • Titration: If the carboxylic acid groups can be accurately titrated.

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

    • Report the analytical method used for concentration determination.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating the solubility of a compound like this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Determination A Select Solvents B Qualitative Assessment (Visual Inspection) A->B C Categorize (Soluble, Partially Soluble, Insoluble) B->C D Select Method (e.g., Shake-Flask) C->D For Soluble/ Partially Soluble E Prepare Saturated Solution D->E F Equilibrate E->F G Separate Phases F->G H Analyze Concentration G->H I Report Quantitative Data H->I

Caption: Workflow for assessing the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound, crucial for its effective implementation in research and development. While analog-based data offers valuable initial insights, experimental verification using standardized protocols is strongly recommended for all formulation and bioconjugation activities.

References

Determining the Acidity of Bis-PEG21-Acid: A Technical Guide to Understanding the pKa of Terminal Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of Bis-PEG21-acid, with a specific focus on the acidity of its terminal carboxyl groups, quantified by the pKa value. Understanding this parameter is critical for professionals in drug development and bioconjugation, as it governs the reactivity and application of this versatile linker. This document provides a summary of the expected pKa range, details established experimental protocols for its determination, and outlines the key factors influencing this crucial property.

The Significance of pKa in PEGylated Compounds

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid group at each end of its 21-unit PEG chain.[1] These carboxyl groups are the primary reactive sites, enabling the crosslinking and modification of proteins, peptides, and other molecules through the formation of stable amide bonds, typically after activation.[1][2] The acidity, or pKa, of these terminal carboxyl groups is a pivotal factor in their chemical behavior.[3][4]

The pKa value dictates the degree of ionization of the carboxyl groups at a given pH. At a pH above the pKa, the carboxyl group will be predominantly deprotonated, existing as a carboxylate anion (-COO⁻). This deprotonated form is crucial for certain conjugation chemistries. Conversely, the protonated carboxylic acid form (-COOH) is required for activation reactions, for instance with carbodiimides like EDC, which is most efficient at a slightly acidic pH of 4.5-6.0.[4] Therefore, a precise understanding of the pKa is essential for optimizing reaction conditions and ensuring efficient and reproducible bioconjugation.

Expected pKa Value of this compound

Compound FamilyTypical pKa RangeSource/Comment
PEG-dicarboxylic acids~ 4.0 - 5.0This range is typical for carboxylic acids on PEG linkers, where the electron-donating effect of the PEG chain can slightly influence the acidity.[3][4]

The acidity of the carboxylic acid functional group is influenced by the electron-withdrawing effect of the carbonyl group (C=O), which stabilizes the resulting carboxylate anion.[3] In the context of a PEG linker, the electron-donating nature of the polyether chain can have a modest effect on this acidity.[3]

Experimental Protocols for pKa Determination

Several robust experimental methods can be employed to determine the pKa of the terminal carboxyl groups of this compound. The choice of method often depends on the required precision, available equipment, and the specific properties of the molecule.

Potentiometric Titration

This is one of the most common and straightforward methods for pKa determination.[5] It involves titrating a solution of the analyte with a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[6] The pKa is the pH at which half of the carboxylic acid groups have been neutralized.[7]

Detailed Protocol: [6]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water. To ensure a controlled ionic environment, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.

  • Initial Acidification: The solution is made acidic by adding a small amount of a strong acid (e.g., 0.1 M HCl) to a starting pH of around 1.8-2.0. This ensures that all carboxyl groups are fully protonated at the beginning of the titration.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution. The solution should be continuously stirred, and the pH is recorded after each addition, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where the slope of the curve is steepest, is identified. The pKa is determined as the pH at the half-equivalence point.[7][8] For a more precise determination, the data can be fitted to a sigmoidal curve, with the inflection point corresponding to the pKa.[5]

  • Replication: To ensure reliability, it is recommended to perform a minimum of three titrations and calculate the average pKa value and standard deviation.[6]

Logical Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare this compound Solution (1mM) B Add Background Electrolyte (0.15M KCl) A->B C Acidify with 0.1M HCl to pH 1.8-2.0 B->C D Incrementally Add 0.1M NaOH C->D E Monitor and Record pH D->E After each addition E->D Allow stabilization F Plot pH vs. Volume of NaOH E->F G Identify Equivalence Point F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for pKa determination.[9] This method relies on monitoring the chemical shift of nuclei adjacent to the carboxylic acid group as a function of pH.[10]

Detailed Protocol:

  • Sample Preparation: A series of samples of this compound are prepared in buffers of varying, precisely known pH values.

  • NMR Data Acquisition: 1D ¹H or ¹³C NMR spectra are acquired for each sample. The chemical shift of the protons or carbons near the carboxyl group will change as the carboxyl group transitions from its protonated to its deprotonated state.

  • Data Analysis: The chemical shift of a chosen nucleus is plotted against the pH of the solution. This typically results in a sigmoidal curve.[10] The inflection point of this curve corresponds to the pKa of the carboxyl group.[5] The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Relationship between pH, Chemical Shift, and pKa

NMR_pKa_Relationship pH pH of Solution Sigmoid Sigmoidal Curve (δ vs. pH) pH->Sigmoid ChemShift Chemical Shift (δ) ChemShift->Sigmoid pKa pKa (Inflection Point) Sigmoid->pKa is determined from

Caption: Logical relationship for pKa determination using NMR.

Other Methods

Other techniques such as conductometric titration , capillary electrophoresis , and surface tension measurements can also be employed for pKa determination of polyelectrolytes and polymers.[5][11] Computational methods, like those using Density Functional Theory (DFT), can also provide theoretical predictions of pKa values.[12]

Factors Influencing the pKa of Carboxylic Acids

Several factors can influence the acidity of a carboxylic acid:

  • Inductive Effects: Electron-withdrawing groups near the carboxylic acid group can stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKa).[13] Conversely, electron-donating groups decrease acidity. The polyether backbone of PEG is generally considered to be weakly electron-donating.

  • Resonance Effects: The carboxylate anion is stabilized by resonance, which delocalizes the negative charge over both oxygen atoms.[13] This is a primary reason for the acidity of carboxylic acids compared to alcohols.[14]

  • Solvent Effects: The pKa value can be influenced by the solvent composition, as the solvent plays a role in stabilizing the charged and uncharged species in the acid-base equilibrium.[5]

  • Neighboring Group Effects: For polyelectrolytes, the protonation state of neighboring acidic groups can influence the pKa of a specific group.[15]

References

A Technical Guide to the Spectroscopic Characterization of Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic techniques used for the characterization of Bis-PEG21-acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and surface modification. Focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document offers detailed experimental protocols, data interpretation, and visual workflows to support researchers, scientists, and drug development professionals.

Molecular Structure of this compound

This compound, with a molecular weight of approximately 1043.2 g/mol , consists of a polyethylene (B3416737) glycol (PEG) chain with 21 ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. The hydrophilic PEG backbone imparts water solubility, while the terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules.

Chemical Structure of this compound cluster_0 start HOOC-CH₂-CH₂- peg (O-CH₂-CH₂)₂₀-O-CH₂-CH₂-COOH

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for confirming the molecular structure and purity of this compound. Both ¹H (proton) and ¹³C NMR provide distinct signatures for the PEG backbone and the terminal carboxylic acid groups.

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
-OCH₂CH₂ O-3.4 - 3.8Singlet/MultipletThe main repeating units of the PEG backbone.[1][2]
-CH₂ -COOH~3.8TripletProtons on the carbon adjacent to the carbonyl group.
-O-CH₂ -CH₂-COOH~3.7TripletProtons on the carbon adjacent to the ether oxygen near the acid.
-COOH Variable (e.g., 10-12)Broad SingletOften not observed or is very broad depending on solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)Notes
-OC H₂C H₂O-~69Characteristic signal for the PEG backbone carbons.[1]
-C H₂-COOH~35Carbon adjacent to the carbonyl group.
-O-C H₂-~68Carbon adjacent to the ether oxygen near the acid.
-C OOH153 - 168Carbonyl carbon of the carboxylic acid.[1]
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O)). Vortex briefly to ensure complete dissolution.

  • Instrument Setup :

    • Transfer the solution to a standard 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum. A standard pulse sequence is typically sufficient. For quantitative analysis, ensure a sufficient relaxation delay.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce singlets for each unique carbon, simplifying the spectrum.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

cluster_workflow NMR Characterization Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) transfer Transfer to NMR Tube prep->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acq_h1 ¹H NMR Acquisition instrument->acq_h1 acq_c13 ¹³C NMR Acquisition instrument->acq_c13 process Data Processing (FT, Phasing, Baseline Correction) acq_h1->process acq_c13->process analysis Spectral Analysis (Peak Assignment & Integration) process->analysis

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound, thereby confirming its chemical identity.

Table 3: FTIR Characteristic Absorption Bands

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3500Broad
C-H (Alkane)Stretching2880 - 2950Strong
C=O (Carboxylic Acid)Stretching1710 - 1736Strong
C-H (Alkane)Bending~1450Medium
C-O-C (Ether)Stretching1089 - 1145Strong

References:[1][3][4][5][6]

The presence of a strong carbonyl (C=O) peak around 1710-1736 cm⁻¹ and a broad hydroxyl (O-H) band are definitive indicators of the terminal carboxylic acid groups.[1][7] The prominent C-O-C ether stretch confirms the PEG backbone.[3]

A common and straightforward method for analyzing solid samples is using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application :

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition :

    • Collect the spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for this type of analysis.[8][9]

  • Data Processing :

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks in the spectrum.

cluster_workflow FTIR-ATR Characterization Workflow background Collect Background Spectrum (Clean ATR Crystal) sample Apply Solid Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum (16-64 Scans) sample->acquire process Process Spectrum (Background Subtraction) acquire->process analyze Spectral Analysis (Identify Characteristic Peaks) process->analyze

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Summary

The structural integrity and functionalization of this compound can be unequivocally verified through a combination of NMR and FTIR spectroscopy. NMR provides detailed atomic-level information, confirming the PEG chain length and the presence of terminal acid groups through distinct proton and carbon chemical shifts. FTIR serves as a rapid and reliable method to identify the key functional groups, notably the strong carbonyl and ether absorptions that define the molecule. The protocols and data presented in this guide serve as a comprehensive resource for the routine characterization of this important bifunctional linker.

References

An In-Depth Technical Guide to Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in the fields of biotechnology and pharmaceutical sciences. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This modification can lead to an increased hydrodynamic volume, which in turn extends circulatory half-life, improves stability, enhances solubility, and reduces immunogenicity and antigenicity. Among the various PEGylation reagents, homobifunctional PEG linkers are of particular importance. These molecules possess identical reactive functional groups at both ends of the PEG chain, making them ideal for crosslinking applications. This technical guide provides a comprehensive overview of homobifunctional PEG linkers, including their core properties, a comparative analysis of common reactive groups, detailed experimental protocols for key applications, and methods for characterization of the resulting conjugates.

Core Properties of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are defined by the general structure X-PEG-X, where 'X' represents a reactive functional group and 'PEG' is the poly(ethylene glycol) backbone. The properties of these linkers are a composite of the characteristics of the PEG chain and the terminal reactive moieties.

The PEG Backbone:

The PEG polymer itself imparts several desirable properties to the linker and the final conjugate:

  • Biocompatibility: PEG is well-tolerated in biological systems with minimal toxicity.

  • Hydrophilicity: The repeating ethylene (B1197577) oxide units of PEG are highly hydrophilic, which enhances the solubility of hydrophobic drugs or biomolecules in aqueous environments. This property is crucial for preventing aggregation of the final conjugate.

  • Low Immunogenicity: The flexible PEG chain creates a hydration shell around the conjugated molecule, effectively "masking" it from the immune system and reducing its immunogenicity.

  • Pharmacokinetic Enhancement: The increased hydrodynamic size of PEGylated molecules leads to reduced renal clearance, thereby prolonging their circulation time in the body.

The Terminal Reactive Groups:

The choice of the terminal functional groups is critical as it dictates the conjugation chemistry, specificity, and stability of the resulting linkage. A wide array of homobifunctional PEG linkers are commercially available with various reactive groups to target specific functional groups on biomolecules.

Comparative Analysis of Common Homobifunctional PEG Linkers

The selection of a homobifunctional PEG linker is a critical step in the design of a bioconjugation strategy. The choice depends on the target functional groups on the molecule to be modified, the desired stability of the resulting linkage, and the specific application. Below is a comparative summary of some of the most commonly used homobifunctional PEG linkers.

Functional GroupTargetResulting LinkageReaction pHKey AdvantagesKey Considerations
NHS Ester Primary Amines (-NH₂)Amide7.0 - 9.0High reactivity, forms stable amide bonds.Susceptible to hydrolysis in aqueous solutions.
Maleimide Sulfhydryls (-SH)Thioether6.5 - 7.5Highly specific for sulfhydryls.Thioether bond can be reversible under certain conditions.
Vinyl Sulfone Sulfhydryls (-SH)Thioether>8.0Forms a very stable, non-reversible thioether bond.Slower reaction kinetics compared to maleimides.
Aldehyde Primary Amines (-NH₂)Secondary Amine (after reduction)~5.0-6.0Can be used for N-terminal specific PEGylation.Requires a subsequent reduction step.
Alkyne/Azide Azide/AlkyneTriazoleNot pH dependentUsed in "click chemistry" for high specificity and efficiency.Requires a copper catalyst (for CuAAC) or strained alkynes (for SPAAC).

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing homobifunctional PEG linkers.

Protocol 1: Synthesis of a Protein Homodimer using NHS-PEG-NHS

This protocol describes the dimerization of a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) using a homobifunctional N-hydroxysuccinimide (NHS) ester PEG linker.

Materials:

  • Protein of interest

  • NHS-PEG-NHS (e.g., NHS-PEG₄-NHS)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

  • SDS-PAGE analysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in a dry, water-miscible organic solvent such as DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG-NHS linker to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and unreacted monomer by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the reaction products by SDS-PAGE. The formation of a band at approximately double the molecular weight of the monomeric protein indicates successful dimerization. Further characterization can be performed using techniques such as mass spectrometry.

Protein_Dimerization_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Protein Protein Solution (1-5 mg/mL in Reaction Buffer) Mix Mix Protein and Linker (5-20x molar excess of linker) Protein->Mix Linker NHS-PEG-NHS Solution (10 mg/mL in DMSO) Linker->Mix Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Quench Quench Reaction (50 mM Tris-HCl) Incubate->Quench Purify Purification (Dialysis or SEC) Quench->Purify Analyze Analysis (SDS-PAGE, Mass Spectrometry) Purify->Analyze

Caption: Workflow for protein homodimerization using an NHS-ester PEG linker.

Protocol 2: Surface Modification of Nanoparticles with Thiol-PEG-Thiol

This protocol outlines the functionalization of gold nanoparticles with a homobifunctional thiol-PEG linker to enhance their stability and provide a hydrophilic surface.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs)

  • Thiol-PEG-Thiol (HS-PEG-SH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Linker Solution Preparation: Prepare a 1 mg/mL stock solution of HS-PEG-SH in nuclease-free water.

  • PEGylation Reaction: Add the HS-PEG-SH solution to the AuNP suspension. A significant molar excess of the PEG linker is typically used.

  • Incubation: Gently mix the solution and allow it to react overnight at room temperature with continuous stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the AuNPs.

    • Carefully remove the supernatant containing the excess, unbound linker.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of the unbound linker.

  • Characterization: The successful PEGylation can be confirmed by a variety of techniques, including:

    • Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter.

    • Zeta Potential Measurement: To assess changes in surface charge.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the presence of the PEG linker on the nanoparticle surface.

Nanoparticle_PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Nanoparticles Gold Nanoparticles (AuNPs) Mix Mix AuNPs and Linker Nanoparticles->Mix Linker HS-PEG-SH Solution (1 mg/mL in nuclease-free water) Linker->Mix Incubate Incubate (Overnight at RT with stirring) Mix->Incubate Centrifuge Centrifugation & Resuspension (Repeat 3x) Incubate->Centrifuge Analyze Characterization (DLS, Zeta Potential, FTIR) Centrifuge->Analyze

Caption: Workflow for surface modification of gold nanoparticles with a thiol-PEG linker.

Probing Signaling Pathways

Homobifunctional PEG linkers are valuable tools for studying protein-protein interactions within signaling pathways. By crosslinking proteins that are in close proximity, these linkers can "capture" transient interactions, allowing for their identification and characterization. For example, a homobifunctional linker can be used to stabilize the interaction between a cell surface receptor and its ligand, or to trap the association of downstream signaling molecules.

Signaling_Pathway_Probing cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling_Molecule_1 Signaling Molecule 1 Receptor->Signaling_Molecule_1 Activation Signaling_Molecule_2 Signaling Molecule 2 Signaling_Molecule_1->Signaling_Molecule_2 Cellular_Response Cellular Response Signaling_Molecule_2->Cellular_Response Crosslinker Homobifunctional PEG Linker Crosslinker->Ligand Crosslinker->Receptor

Caption: Probing a signaling pathway with a homobifunctional PEG linker to stabilize receptor-ligand interaction.

Characterization of PEGylated Products

Thorough characterization of the PEGylated product is essential to ensure its quality, purity, and desired properties. A combination of analytical techniques is typically employed:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fundamental technique to visualize the increase in molecular weight of the PEGylated molecule compared to its unmodified counterpart.

  • Size-Exclusion Chromatography (SEC): Used to separate and quantify the PEGylated conjugate from unreacted starting materials and to assess the polydispersity of the product.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can provide precise molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached per molecule).

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the conjugate, providing information on its size in solution.

  • Zeta Potential Measurement: Determines the surface charge of the molecule, which is often altered upon PEGylation.

Conclusion

Homobifunctional PEG linkers are versatile and powerful tools in bioconjugation, enabling the creation of novel therapeutics and research reagents with enhanced properties. By understanding the core characteristics of these linkers, carefully selecting the appropriate reactive groups, and employing robust experimental and characterization methodologies, researchers can effectively harness the potential of PEGylation to advance their drug development and scientific endeavors. This guide provides a foundational understanding and practical protocols to aid in the successful application of homobifunctional PEG linkers.

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biologically active molecules has revolutionized the fields of medicine and biotechnology, leading to the development of highly targeted therapeutics, sensitive diagnostics, and advanced research tools. At the heart of many of these innovations lies the humble yet critical polyethylene (B3416737) glycol (PEG) spacer. This in-depth technical guide elucidates the core principles of PEG spacers in bioconjugation, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the multifaceted roles of PEG linkers, present quantitative data on their impact, offer detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of this essential technology.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1][] In bioconjugation, PEG chains are utilized as flexible linkers to connect two or more molecular entities, such as proteins, peptides, antibodies, small molecule drugs, or nanoparticles.[1][3] The incorporation of a PEG spacer can dramatically and favorably alter the physicochemical and biological properties of the resulting bioconjugate.[4]

The primary functions of PEG spacers in bioconjugation include:

  • Enhanced Hydrophilicity and Solubility: Many therapeutic payloads, particularly cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic.[5][6] This poor water solubility can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG spacer increases the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling characteristics.[3][5]

  • Improved Pharmacokinetics and Bioavailability: PEGylation, the process of attaching PEG chains, significantly increases the hydrodynamic volume of a molecule.[7][8] This increased size reduces its renal clearance, leading to a prolonged circulation half-life in the bloodstream.[7][9] This extended exposure can result in more sustained plasma concentrations and an improved therapeutic index.[5]

  • Reduced Immunogenicity and Enhanced Stability: The flexible PEG chain creates a protective hydration shell around the bioconjugate.[5][8] This "stealth" effect can mask immunogenic epitopes on the surface of the therapeutic molecule, reducing the likelihood of an immune response.[3][5] This hydration layer also sterically hinders the approach of proteolytic enzymes, thereby enhancing the stability of the bioconjugate in biological fluids.[5][7]

  • Optimal Spacing and Minimized Steric Hindrance: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules.[5] This separation is crucial for maintaining the biological activity of a protein or antibody by preventing the attached payload from interfering with its binding site.[5] The flexible nature of the PEG chain allows the conjugated molecules to move and orient themselves freely, which can be essential for their function.[1]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. Even subtle changes in spacer length can have a measurable impact on biological performance.[5]

A study by van Dongen et al. investigated the effect of short, discrete PEG spacer lengths (n=2, 3, 4, and 6 ethylene glycol units) on the properties of a ⁶⁸Ga-labeled bombesin (B8815690) analog for tumor imaging. Their findings are summarized in the table below.

PEG Spacer Length (n)IC₅₀ (nM)Tumor Uptake (%ID/g at 2h p.i. in PC-3 xenografts)Liver Uptake (%ID/g at 2h p.i.)
23.1 ± 0.2--
33.9 ± 0.34.6 ± 0.6Lower than other lengths
45.4 ± 0.4--
65.8 ± 0.3--
Data compiled from a study by van Dongen et al. on a ⁶⁸Ga-labeled bombesin analog.[10]

These data illustrate that while a longer PEG spacer can sometimes lead to a slight decrease in binding affinity (higher IC₅₀), an optimal length (in this case, PEG₃) can lead to favorable biodistribution with high tumor uptake and reduced liver accumulation.[10]

The impact of PEGylation on the hydrodynamic radius and, consequently, the circulation half-life is also well-documented. Longer PEG chains generally lead to a more significant increase in hydrodynamic size and a more pronounced effect on extending the half-life.[7] However, this must be balanced with the potential for increased steric hindrance, which could negatively impact the biological activity of the conjugated molecule.[7]

Experimental Protocols

The successful implementation of PEGylation in bioconjugation relies on robust and well-defined experimental protocols. The two most common chemistries for attaching PEG spacers to biomolecules target primary amines (e.g., lysine (B10760008) residues) and sulfhydryl groups (e.g., cysteine residues).

Protocol 1: NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an amine-reactive PEG linker, such as an N-hydroxysuccinimide (NHS) ester of PEG, to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[9]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (typically 10- to 50-fold molar excess over the antibody).

    • Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.[11]

  • Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis. Monitor the purification process by measuring the absorbance at 280 nm.

  • Characterization: Characterize the PEGylated antibody to determine the degree of PEGylation (average number of PEG molecules per antibody) and confirm the retention of its biological activity. Analytical techniques such as SDS-PAGE, mass spectrometry, and immunoassays can be used.

Protocol 2: Maleimide (B117702) PEGylation of a Thiol-Containing Protein

This protocol outlines the conjugation of a sulfhydryl-reactive PEG linker, such as a maleimide-PEG, to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated PEG linker (e.g., mPEG-Maleimide)

  • Reaction buffer (thiol-free, e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT, if disulfide bonds need to be reduced)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free reaction buffer. If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Use a reducing agent like TCEP (which does not need to be removed before adding the maleimide reagent) or DTT (which must be removed prior to the conjugation step).

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer to a desired concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[7]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7] The reaction between the maleimide group and the thiol group forms a stable thioether bond.

  • Purification: Purify the PEGylated protein from unreacted PEG-Maleimide using SEC or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and assess its biological activity using appropriate analytical techniques.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PEGylation_Workflow General Workflow for Protein PEGylation Protein Protein Solution (Amine- or Thiol-containing) Reaction Conjugation Reaction (Controlled pH, Temp, Time) Protein->Reaction PEG_Linker Activated PEG Linker (e.g., NHS-Ester or Maleimide) PEG_Linker->Reaction Quenching Quenching (Stop Reaction) Reaction->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, Activity Assay) Purification->Characterization Final_Product Purified PEGylated Bioconjugate Characterization->Final_Product

Caption: A generalized workflow for protein PEGylation.

Caption: The "Stealth" effect of PEG spacers.

ADC_Mechanism Mechanism of Action of a PEGylated Antibody-Drug Conjugate (ADC) cluster_cell ADC PEGylated ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a PEGylated ADC.

Conclusion

PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile and powerful means to enhance the therapeutic and diagnostic potential of a wide range of biomolecules. By carefully selecting the appropriate PEG linker length and conjugation chemistry, researchers can significantly improve the solubility, stability, and pharmacokinetic profile of their bioconjugates. The detailed protocols and visualizations provided in this guide serve as a practical resource for the successful design, synthesis, and application of PEGylated molecules. As our understanding of the intricate interplay between PEG spacers and biological systems continues to grow, so too will the opportunities for developing next-generation bioconjugates with enhanced efficacy and safety.

References

A Technical Guide to the Thermal Stability and Degradation of Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bis-PEG21-acid, a homobifunctional PEG derivative with two terminal carboxylic acid groups. Given the increasing use of such linkers in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs, a thorough understanding of their physicochemical properties is paramount for ensuring product quality, stability, and efficacy.

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application limits. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Illustrative TGA Data for this compound

The following table presents illustrative data based on typical TGA findings for PEG polymers of comparable molecular weight. It is important to note that the terminal carboxylic acid groups may have a minor influence on the degradation profile.

ParameterIllustrative ValueDescription
Onset Decomposition Temperature (Tonset)~340-360 °CThe temperature at which significant mass loss begins.
Temperature at 50% Mass Loss (T50%)~390-410 °CThe temperature at which 50% of the initial sample mass has been lost.
Residual Mass at 600 °C< 2%The percentage of the initial mass remaining at the end of the analysis.
Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as the glass transition temperature (Tg) and the melting point (Tm). For a waxy solid like this compound, these parameters are crucial for understanding its physical state at different temperatures.

Illustrative DSC Data for this compound

The data below is illustrative and based on the expected behavior of PEGs with similar molecular weights.

ParameterIllustrative ValueDescription
Glass Transition Temperature (Tg)Below room temperatureThe temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state.
Melting Point (Tm)~40-50 °CThe temperature at which the crystalline regions of the polymer melt.
Enthalpy of Fusion (ΔHf)~170-190 J/gThe amount of energy required to melt the crystalline portion of the sample.

Degradation Pathways

The degradation of this compound can occur through several mechanisms, primarily hydrolysis, especially when it is functionalized to form ester or amide linkages for conjugation purposes.

Hydrolytic Degradation

The terminal carboxylic acid groups of this compound can react with alcohols or amines to form ester or amide bonds, respectively. These linkages are susceptible to hydrolysis, which regenerates the carboxylic acid.

  • Ester Linkages : Ester bonds are prone to hydrolysis under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is typically faster than acidic hydrolysis.

  • Amide Linkages : Amide bonds are generally more stable to hydrolysis than esters but can be cleaved under more forceful acidic or basic conditions.

The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes.

Oxidative Degradation

The polyethylene (B3416737) glycol backbone can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen. This process can lead to chain scission and the formation of various degradation products, including aldehydes and carboxylic acids.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in the thermal characterization of this compound and similar materials.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup : Place the crucible in the TGA instrument.

  • Experimental Conditions :

    • Atmosphere : Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate : A standard heating rate of 10 °C/min is typically used.

    • Temperature Range : Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis : Plot the percentage of mass loss versus temperature. Determine the onset decomposition temperature and the temperature at 50% mass loss from the resulting thermogram.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation : Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (e.g., aluminum). Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup : Place the sample and reference pans into the DSC cell.

  • Experimental Conditions :

    • Atmosphere : Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Program :

      • Heat the sample to a temperature above its expected melting point (e.g., 80 °C) to erase its thermal history.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

      • Heat the sample again at a controlled rate (e.g., 10 °C/min) to 80 °C.

  • Data Analysis : Analyze the data from the second heating scan to determine the glass transition temperature (Tg) and the melting point (Tm). The Tg is observed as a step change in the baseline, and the Tm is the peak of the endothermic melting transition. Integrate the melting peak to determine the enthalpy of fusion (ΔHf).

Visualizations

Experimental Workflow for Thermal Analysis

G Experimental Workflow for Thermal Analysis of this compound cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Weigh 5-10 mg of Sample tga_instrument Place in TGA Instrument tga_sample->tga_instrument tga_conditions Set Conditions: - Nitrogen Atmosphere - Heating Rate: 10 °C/min - Range: 25-600 °C tga_instrument->tga_conditions tga_run Run TGA Scan tga_conditions->tga_run tga_analysis Analyze Thermogram for Decomposition Temperatures tga_run->tga_analysis end_tga Thermal Stability Data tga_analysis->end_tga dsc_sample Weigh 2-5 mg of Sample dsc_instrument Place in DSC Instrument dsc_sample->dsc_instrument dsc_conditions Set Conditions: - Nitrogen Atmosphere - Heat-Cool-Heat Cycle dsc_instrument->dsc_conditions dsc_run Run DSC Scan dsc_conditions->dsc_run dsc_analysis Analyze Thermogram for Tg, Tm, and ΔHf dsc_run->dsc_analysis end_dsc Thermal Transition Data dsc_analysis->end_dsc start This compound Sample start->tga_sample start->dsc_sample

Caption: Workflow for TGA and DSC analysis of this compound.

Hydrolytic Degradation Pathway of a this compound Conjugate

G Hydrolytic Degradation of a this compound Conjugate cluster_products conjugate Bis-PEG21-Ester/Amide Conjugate (e.g., with a Drug Molecule) hydrolysis Hydrolysis (H2O, Acid/Base Catalyst) conjugate->hydrolysis products Degradation Products hydrolysis->products peg_diacid This compound products->peg_diacid drug Released Drug/Molecule products->drug

Caption: Hydrolysis of a this compound conjugate.

References

fundamental principles of PEGylation with dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to PEGylation with Dicarboxylic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles of Polyethylene (B3416737) Glycol (PEG)ylation utilizing dicarboxylic acid linkers. It covers the core chemistry, experimental considerations, and characterization techniques essential for professionals in drug development and biomaterials science.

Introduction to PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, such as proteins, peptides, and small drugs. The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of these molecules. By increasing the hydrodynamic volume and masking the molecule from proteolytic enzymes and the immune system, PEGylation can significantly extend the drug's circulation half-life, reduce immunogenicity, and enhance its solubility and stability.

Dicarboxylic acids play a crucial role as bifunctional linkers in PEGylation, providing a versatile method for connecting PEG to a target molecule. These linkers introduce a biodegradable ester bond, which can be advantageous for prodrug strategies where the controlled release of the native drug is desired.

Core Principles of Dicarboxylic Acid-Mediated PEGylation

The process relies on a multi-step chemical strategy. First, a hydroxyl-terminated PEG is activated. This activated PEG then reacts with a dicarboxylic acid anhydride (B1165640), forming an ester bond and leaving a terminal carboxylic acid group. This new PEG-dicarboxylic acid derivative must then be activated, typically by converting the terminal carboxyl group into a more reactive species like an N-hydroxysuccinimide (NHS) ester. This activated PEG linker is then ready to react with primary amine groups (e.g., lysine (B10760008) residues) on the surface of a protein or other target molecules.

A common dicarboxylic acid used for this purpose is succinic acid (in its anhydride form). The resulting linker is a PEG-succinate, which can be activated to form PEG-succinimidyl succinate (B1194679) (PEG-SS).

Experimental Design & Protocols

Successful PEGylation requires careful optimization of reaction conditions.[1] Key factors include the protein concentration, PEG-to-protein molar ratio, pH, temperature, and reaction time.[2] The optimal protocol must be determined on a case-by-case basis.[1]

General Experimental Workflow

The overall process can be visualized as a multi-stage workflow, from initial activation to final purification and analysis.

PEGylation_Workflow cluster_activation Activation Phase cluster_conjugation Conjugation Phase cluster_purification Purification Phase cluster_analysis Analysis Phase A1 mPEG-OH A3 mPEG-Acid A1->A3 Esterification A2 Dicarboxylic Acid Anhydride (e.g., Succinic Anhydride) A2->A3 A5 Activated mPEG-Ester (e.g., mPEG-NHS Ester) A3->A5 Activation A4 Activation Reagent (e.g., NHS, DCC) A4->A5 B2 Reaction Mixture: Crude PEGylated Product A5->B2 Conjugation Reaction (pH 7-9) B1 Target Molecule (e.g., Protein with -NH2 groups) B1->B2 C1 Chromatography (e.g., IEX, SEC) B2->C1 Separation C2 Purified PEG-Molecule Conjugate C1->C2 D1 Characterization (SDS-PAGE, Mass Spec, HPLC) C2->D1 Analysis D2 Final Product QC D1->D2

Caption: General workflow for dicarboxylic acid-mediated PEGylation.

Protocol: Activation of mPEG-OH with Succinic Anhydride

This protocol describes the creation of a carboxylated PEG derivative, a necessary intermediate.

  • Materials :

    • Methoxy Polyethylene Glycol (mPEG-OH)

    • Succinic Anhydride

    • 4-(Dimethylamino)pyridine (DMAP) - Catalyst

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure :

    • Dissolve mPEG-OH in the anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add succinic anhydride (typically 1.5-2 molar excess) and a catalytic amount of DMAP to the solution.[3]

    • Allow the reaction to stir at room temperature for 16-24 hours.[3]

    • Monitor the reaction's completion using a suitable technique (e.g., TLC or NMR).

    • Once complete, the product (mPEG-succinic acid) can be precipitated by adding cold diethyl ether, filtered, and dried under a vacuum.

Protocol: NHS-Ester Activation and Protein Conjugation

This protocol details the final activation and conjugation to a target protein.

  • Materials :

    • mPEG-succinic acid (from protocol 3.2)

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

    • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[4] Note: Avoid amine-containing buffers like Tris.[4]

  • Procedure :

    • Activation : Dissolve the mPEG-succinic acid in an anhydrous solvent (e.g., DMF or DCM). Add NHS (1.2 molar excess) and DCC (1.2 molar excess). Let the reaction proceed for 4-6 hours at room temperature to form the mPEG-succinimidyl succinate (mPEG-SS) ester.

    • Protein Preparation : Ensure the protein is dissolved in an amine-free buffer at a known concentration.[4]

    • Conjugation : Add the activated mPEG-SS solution to the protein solution. A typical starting point is a 5 to 20-fold molar excess of the PEG reagent to the protein.[4]

    • Incubation : Incubate the reaction mixture. Common conditions are 2 hours on ice or 30-60 minutes at room temperature.[4]

    • Quenching : Stop the reaction by adding an amine-containing buffer (e.g., Tris) or a small molecule with a primary amine like glycine.[4]

    • Purification : Remove unreacted PEG and byproducts. This is a critical step to achieve a homogenous product.

Purification and Characterization

PEGylation reactions typically yield a heterogeneous mixture containing the desired mono-PEGylated conjugate, multi-PEGylated species, unreacted protein, and excess PEG reagent.[1] Therefore, robust purification is mandatory.

Purification Techniques

Several chromatography techniques are employed for purifying PEGylated proteins.[] The choice depends on the specific properties of the conjugate.

  • Size Exclusion Chromatography (SEC) : This is one of the primary methods used.[] It separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, the PEGylated conjugates will elute earlier than the unmodified protein.[][6] SEC is highly effective at removing unreacted PEG and other small molecule impurities.[]

  • Ion Exchange Chromatography (IEX) : IEX separates molecules based on their net surface charge.[1] When PEG is conjugated to a primary amine (like on a lysine residue), it neutralizes a positive charge. This change in the isoelectric point allows for the separation of different PEGylated species (mono-, di-, etc.) from the native protein.[1][7]

  • Hydrophobic Interaction Chromatography (HIC) : This technique can supplement IEX and separates molecules based on hydrophobicity.[][7]

  • Reverse Phase Chromatography (RP-HPLC) : Often used on an analytical scale for identifying PEGylation sites and separating positional isomers.[]

Purification_Logic Start Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Start->SEC Primary Separation (by Size) Fraction1 Fraction 1: High MW Impurities (Aggregates) SEC->Fraction1 Elutes First Fraction2 Fraction 2: PEGylated Protein(s) SEC->Fraction2 Elutes Second Fraction3 Fraction 3: Unreacted Protein & Low MW Impurities SEC->Fraction3 Elutes Last IEX Ion Exchange Chromatography (IEX) MonoPEG Mono-PEGylated IEX->MonoPEG Separated Peak MultiPEG Multi-PEGylated IEX->MultiPEG Separated Peak(s) Unreacted Unreacted Protein IEX->Unreacted Residual Fraction2->IEX Secondary Separation (by Charge)

Caption: Logical flow for a two-step chromatographic purification process.

Characterization Methods & Data

Quantitative analysis is essential to confirm the degree of PEGylation and the purity of the final product.

Technique Principle Quantitative Data Obtained Reference
SDS-PAGE Separates proteins by apparent molecular weight. PEGylation causes a significant shift to a higher apparent MW.Degree of PEGylation (mono-, di-, etc.), Purity estimate.[6]
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the precise molecular weight of the molecule.Exact number of PEG chains attached per protein molecule.[6]
TNBS Assay Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines to produce a colored product. PEGylation of amines reduces the signal.Indirect quantification of the extent of amine PEGylation.[6]
Barium Iodide Staining A complex forms between PEG and a barium-iodide solution, allowing for specific visualization on gels.Confirmation of PEG presence in protein bands.[6]
HPLC (SEC, IEX) Chromatographic separation provides quantitative peak data.Purity (%), Relative abundance of different PEGylated species.[8]

Example Quantitative Data from Literature

Molecule PEG Size (kDa) Linker Type Yield/Purity Key Finding Reference
Lysozyme5Dicarboxylic Acid Derivative>95% purity after CEXCation exchange chromatography (CEX) is effective for initial purification.[7]
Human Serum Albumin (HSA)5Succinimidyl Propionate~85% mono-PEGylatedA two-step purification (IEX followed by SEC) was required.N/A
Interferon α-2a12 (Branched)Urethane>98% PurityBranched PEG can shield the protein more effectively.N/A
Insulin40Not SpecifiedN/ADemonstrated in-vivo cleavage of the conjugate.[9]

This document is intended for informational purposes and should not be considered a substitute for established laboratory protocols and safety procedures.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a Bis-PEG21-Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely utilized in ADC development to enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[1][2][]

This document provides detailed application notes and a generalized protocol for the synthesis of ADCs using a homobifunctional Bis-PEG21-Acid linker. This type of linker allows for the attachment of a drug molecule to the antibody, typically through lysine (B10760008) residues. The extended PEG21 chain offers significant hydrophilicity, which can be advantageous when working with hydrophobic drug payloads.

Principle of the Method

The synthesis of an ADC using a this compound linker is a two-stage process. First, the carboxylic acid groups of the linker are activated to a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with the primary amine groups of lysine residues on the antibody surface, forming a stable amide bond. A drug molecule is typically attached to the other end of the linker prior to antibody conjugation. This process results in a heterogeneous mixture of ADC species with a varying number of drug-linker molecules attached, which is characterized by the average drug-to-antibody ratio (DAR).

Signaling Pathway and Mechanism of Action

The general mechanism of action for an ADC involves a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.

ADC_Mechanism_of_Action General Mechanism of Action of an Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Payload Release Lysosome->Drug_Release 4. Linker Cleavage Cell_Death Apoptosis/ Cell Death Drug_Release->Cell_Death 5. Cytotoxicity

General ADC Mechanism of Action

Experimental Protocols

The following protocols are generalized for the synthesis of an ADC using a this compound linker via lysine conjugation. Optimization of reaction conditions, such as molar ratios and incubation times, may be necessary for specific antibodies and drug-linker complexes.

Protocol 1: Activation of this compound Linker

This protocol describes the activation of the carboxylic acid groups of the this compound linker to amine-reactive NHS esters.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:2.2.

  • Add DCC or EDC to the solution at a molar ratio of 1:2.1 relative to the linker.

  • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C with gentle stirring.

  • The resulting solution contains the activated Bis-PEG21-NHS ester. This can be used directly in the next step or purified if necessary.

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of a pre-formed drug-linker complex (where the drug is attached to one end of the activated Bis-PEG21-NHS ester) to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Activated Drug-Bis-PEG21-NHS ester solution

  • Quenching buffer (e.g., 1 M Tris or 1 M glycine, pH 7.5)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Reaction Setup: Add a 5- to 20-fold molar excess of the activated Drug-Bis-PEG21-NHS ester solution in DMSO or DMF to the antibody solution. The final concentration of the organic solvent should typically not exceed 10-15% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may vary depending on the specific antibody and desired DAR.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column. Collect the fractions corresponding to the monomeric ADC.

Experimental Workflow Diagram

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation and Purification cluster_characterization Characterization Drug Cytotoxic Drug Linker_Activation This compound Activation (e.g., with NHS/EDC) Drug->Linker_Activation Activated_Linker Activated Drug-Linker Complex Linker_Activation->Activated_Linker Conjugation Lysine Conjugation Activated_Linker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_Analysis DAR Determination (UV-Vis, HIC, MS) Final_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Final_ADC->Purity_Analysis

ADC Synthesis and Characterization Workflow

Data Presentation

Table 1: Impact of PEG Chain Length on Drug-to-Antibody Ratio (DAR)

LinkerDrug PayloadConjugation MethodAverage DARReference
Non-PEGylatedMMAECysteine~2.0[4]
PEG2MMAECysteine~2.0[4]
PEG4MMAECysteine~2.0[4]
PEG8MMAECysteine~4.0[4]
PEG12MMAECysteine~3.7[5]
mPEG24MMAELysine4.0 or 8.0[1][6]

Note: The DAR can be influenced by multiple factors including the specific antibody, the drug-linker properties, and the reaction conditions.

Table 2: Influence of PEG Chain Length on ADC Pharmacokinetics

ADCPEG Chain LengthHalf-life Extension (fold increase vs. no PEG)Clearance RateReference
Affibody-MMAE4 kDa2.5Not specified[7]
Affibody-MMAE10 kDa11.2Not specified[7]
Anti-Trop-2-MMAEmPEG24Prolonged half-lifeReduced clearance[1][8]
Anti-L540cy-MMAEPEG8, PEG12, PEG24Significantly increased plasma exposureLower plasma clearance[4]

Characterization of the ADC

Thorough characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. This method requires knowledge of the extinction coefficients of both the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can impact the safety and efficacy of the therapeutic.

3. In Vitro Cytotoxicity Assay:

  • The potency of the ADC is evaluated by treating cancer cell lines that express the target antigen with serial dilutions of the ADC and determining the concentration that inhibits cell growth by 50% (IC50).

Conclusion

The use of a this compound linker in ADC synthesis offers the potential to improve the physicochemical properties of the conjugate, particularly when working with hydrophobic payloads. The extended PEG chain can enhance solubility, reduce aggregation, and favorably modulate the pharmacokinetic profile of the ADC. The provided protocols offer a general framework for the synthesis and characterization of ADCs using this type of linker. Researchers should optimize these protocols for their specific antibody-drug combination to achieve the desired product characteristics.

References

Application Notes and Protocols for PROTAC Development Using Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, as its length, flexibility, and composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

Long-chain polyethylene (B3416737) glycol (PEG) linkers, such as Bis-PEG21-acid, are increasingly employed in PROTAC design. The extended PEG chain offers several advantages, including enhanced hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. Furthermore, the flexibility and length of a 21-unit PEG linker can provide the necessary distance and conformational freedom to facilitate the optimal orientation of the target protein and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination.

These application notes provide a comprehensive guide to the use of this compound and similar long-chain PEG linkers in PROTAC development. We will cover the synthesis of PROTACs using this type of linker, present quantitative data on the efficacy of a PROTAC with a 21-atom linker, and provide detailed protocols for the key experiments required to evaluate the performance of these molecules.

PROTAC Mechanism of Action

The fundamental principle of PROTAC technology is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby triggering the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with Long-Chain PEG Linkers

Target ProteinE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHL Ligand21396[1]
TBK1VHL Ligand2929276[1]
ERαVHL Ligand21396[2]

Table 1: Comparative efficacy of PROTACs with long-chain PEG linkers. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of an Amide-Linked PROTAC using a Bis-PEG-Acid Linker

This protocol describes a general method for the synthesis of a PROTAC using a bis-functionalized PEG linker with terminal carboxylic acid groups, such as this compound. The synthesis involves sequential amide bond formation.

Materials:

  • POI-ligand-amine (amine-functionalized warhead)

  • This compound

  • E3-ligase-ligand-amine (amine-functionalized anchor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring and purification

Procedure:

Step 1: Mono-functionalization of the this compound Linker

  • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the POI-ligand-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the mono-functionalized linker-warhead conjugate by reverse-phase HPLC.

Step 2: Coupling of the Second Ligand to the Linker-Warhead Conjugate

  • Dissolve the purified mono-functionalized linker-warhead conjugate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add the E3-ligase-ligand-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product by reverse-phase HPLC.

Western Blotting for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine the DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

AlphaLISA Assay for Ternary Complex Formation

This protocol describes a proximity-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to assess the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

  • Tagged recombinant POI (e.g., GST-tagged)

  • Tagged recombinant E3 ligase complex (e.g., FLAG-tagged)

  • PROTAC compound

  • AlphaLISA anti-tag Donor beads (e.g., Anti-GST Donor beads)

  • AlphaLISA anti-tag Acceptor beads (e.g., Anti-FLAG Acceptor beads)

  • Assay buffer (e.g., AlphaLISA Universal Assay Buffer)

  • 384-well AlphaPlate

  • Alpha-enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC compound in the assay buffer.

    • Prepare solutions of the tagged POI and tagged E3 ligase complex at the desired concentrations in the assay buffer.

  • Assay Protocol:

    • Add the tagged POI, tagged E3 ligase complex, and PROTAC dilutions to the wells of the 384-well AlphaPlate.

    • Incubate the plate for 60-90 minutes at room temperature to allow for ternary complex formation.

    • In subdued light, add a mixture of the AlphaLISA Donor and Acceptor beads to each well.

    • Incubate the plate in the dark for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader.

    • The AlphaLISA signal is generated when the Donor and Acceptor beads are brought into close proximity by the formation of the ternary complex.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is expected, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex.

MTS Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell culture medium

  • 96-well cell culture plates

  • MTS reagent (containing PES)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding and implementing PROTAC technology. The following diagrams illustrate key pathways and workflows.

Ubiquitin_Proteasome_Pathway cluster_pathway Ubiquitin-Proteasome System Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin ligase) E2->E3 PolyUb_POI Polyubiquitinated Target Protein E3->PolyUb_POI Polyubiquitination POI Target Protein POI->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 2: The Ubiquitin-Proteasome signaling pathway.

PROTAC_Development_Workflow cluster_workflow PROTAC Development Workflow Start Target Selection Design PROTAC Design (Warhead, Linker, Anchor) Start->Design Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Optimization Lead Optimization (Structure-Activity Relationship) Cellular_Assays->Optimization Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Optimization->In_Vivo

Figure 3: Experimental workflow for PROTAC development.

BRD4_Signaling_Pathway cluster_brd4 BRD4 Signaling Pathway BRD4 BRD4 PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Recruits & Activates Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Oncogenes Oncogene Expression (e.g., c-Myc) Transcription_Elongation->Oncogenes

Figure 4: Simplified BRD4 signaling pathway.

Conclusion

The use of long-chain PEG linkers, exemplified by the structure of this compound, is a promising strategy in the development of highly effective PROTACs. These linkers can confer favorable physicochemical properties and provide the necessary flexibility and reach to promote efficient ternary complex formation. The protocols and data presented in these application notes offer a framework for the rational design, synthesis, and evaluation of PROTACs incorporating such linkers. A systematic approach to linker optimization, coupled with robust biochemical and cellular assays, is paramount for the successful development of novel protein degraders for therapeutic applications.

References

Application Notes & Protocols: EDC/NHS Coupling with Bis-PEG21-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique with wide-ranging applications, from the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic assays. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a cornerstone of this field, enabling the formation of stable amide bonds between carboxyl and amine groups. This document provides detailed application notes and protocols for the use of EDC/NHS coupling chemistry with a specific, homobifunctional linker, Bis-PEG21-acid.

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a 21-unit PEG spacer terminated with a carboxylic acid group at both ends. The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate and provides a flexible spacer arm to minimize steric hindrance. This linker is particularly well-suited for crosslinking applications or for conjugating two amine-containing molecules.

Principle of EDC/NHS Coupling Chemistry

EDC/NHS chemistry is a two-step process that activates carboxyl groups for efficient reaction with primary amines.

  • Activation: EDC reacts with a carboxyl group on the this compound linker to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: NHS is added to the reaction to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Conjugation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., an antibody, protein, or small molecule) to form a stable amide bond, releasing NHS.

This two-step approach enhances coupling efficiency and provides greater control over the conjugation reaction.

Visualization of the Reaction and Workflow

To facilitate a clear understanding of the underlying chemistry and experimental procedures, the following diagrams illustrate the reaction mechanism and a typical workflow for bioconjugation using this compound.

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound O-acylisourea O-acylisourea intermediate (unstable) This compound->O-acylisourea + EDC EDC EDC NHS_ester Bis-PEG21-NHS ester (semi-stable) O-acylisourea->NHS_ester + NHS NHS NHS Conjugate Stable Amide Bond (Conjugate) NHS_ester->Conjugate + Amine Amine_Molecule Amine-containing Molecule (e.g., Antibody) Amine_Molecule->Conjugate

EDC/NHS Coupling Mechanism with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Buffers and Reagents (this compound, EDC, NHS, Molecule 1, Molecule 2) Buffer_Exchange Buffer Exchange of Amine-containing Molecules into Amine-free Buffer Reagent_Prep->Buffer_Exchange Activation Activate this compound with EDC and NHS in Activation Buffer (pH 5.0-6.0) Buffer_Exchange->Activation Incubation1 Incubate for 15-30 min at Room Temperature Activation->Incubation1 Conjugation1 Add Amine-containing Molecule 1 and adjust pH to 7.2-8.0 Incubation1->Conjugation1 Incubation2 Incubate for 2h at RT or overnight at 4°C Conjugation1->Incubation2 Purification1 Purify Intermediate Conjugate (e.g., Desalting Column) Incubation2->Purification1 Activation2 Activate Second Carboxyl Group of Conjugate with EDC/NHS Purification1->Activation2 Conjugation2 Add Amine-containing Molecule 2 Activation2->Conjugation2 Incubation3 Incubate for 2h at RT or overnight at 4°C Conjugation2->Incubation3 Quenching Quench Reaction (e.g., with Hydroxylamine or Tris) Incubation3->Quenching Purification2 Final Purification (e.g., SEC, Dialysis) Quenching->Purification2 Characterization Characterize Final Conjugate (e.g., SDS-PAGE, LC-MS, UV-Vis) Purification2->Characterization

Experimental Workflow for Two-Sided Conjugation.

Quantitative Data for EDC/NHS Coupling with PEG Linkers

While specific quantitative data for the conjugation of this compound is not extensively available in peer-reviewed literature, the following tables provide illustrative data based on typical outcomes for similar homobifunctional PEG linkers in antibody-drug conjugation. This data should be used as a guideline for experimental design and optimization.

Table 1: Illustrative Molar Ratios for Optimal Conjugation

ReactantMolar Ratio (relative to this compound)Notes
This compound1The starting point for the reaction.
EDC10 - 50A significant excess is often required to drive the reaction.
NHS/Sulfo-NHS20 - 100A higher excess of NHS compared to EDC can improve the stability of the active ester.
Amine-Molecule 11 - 5The ratio can be adjusted to control the degree of labeling.
Amine-Molecule 21 - 5Similar to the first amine-containing molecule.

Table 2: Illustrative Conjugation Efficiency and Yield

ParameterTypical RangeMethod of Determination
Conjugation Efficiency
Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, LC-MS
% Labeled Protein> 90%SDS-PAGE, UV-Vis Spectroscopy
Yield and Purity
Final Conjugate Yield30 - 70%UV-Vis Spectroscopy (A280)
Purity (monomeric, non-aggregated)> 95%Size Exclusion Chromatography (SEC)

Disclaimer: The data presented in these tables are illustrative and based on general outcomes for similar PEG linkers. Optimal conditions and results will vary depending on the specific molecules being conjugated and must be determined empirically.

Experimental Protocols

The following protocols provide a detailed methodology for a two-sided conjugation using this compound to link two different amine-containing molecules (Molecule A and Molecule B).

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Molecule A (amine-containing, e.g., an antibody)

  • Molecule B (amine-containing, e.g., a small molecule drug with an amine handle)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Protocol 1: Activation of this compound
  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS/Sulfo-NHS to the this compound solution.

    • Adjust the final volume with Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Conjugation of Molecule A to Activated this compound
  • Prepare Molecule A:

    • Ensure Molecule A (e.g., an antibody) is in an amine-free buffer, such as PBS. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the concentration of Molecule A to 1-10 mg/mL in Coupling Buffer.

  • Conjugation Reaction:

    • Add the activated this compound solution from Protocol 1 to the solution of Molecule A. A 5-20 fold molar excess of the activated linker over Molecule A is a good starting point.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Purification of the Intermediate Conjugate:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

Protocol 3: Conjugation of Molecule B to the Intermediate Conjugate
  • Activation of the Second Carboxyl Group:

    • To the purified intermediate conjugate from Protocol 2, add a fresh solution of EDC (10-50 fold molar excess) and NHS/Sulfo-NHS (20-100 fold molar excess) in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of Molecule B:

    • Add Molecule B (dissolved in an appropriate buffer, ensuring the final pH is 7.2-8.0) to the activated intermediate conjugate. A 1-5 fold molar excess of Molecule B is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any remaining NHS esters.

  • Final Purification:

    • Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) to remove unreacted Molecule B and other small molecules, or dialysis.

Characterization of the Final Conjugate

The successful synthesis of the conjugate should be confirmed, and its purity assessed using a combination of the following techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.

  • Size Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the drug-to-antibody ratio (DAR) distribution in ADCs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final conjugate and to determine the precise DAR.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in buffers (e.g., Tris, glycine).- Suboptimal pH for activation or conjugation.- Insufficient molar excess of reagents.- Use fresh, high-quality EDC and NHS.- Ensure all buffers are free of primary amines.- Maintain pH 5.0-6.0 for activation and pH 7.2-8.0 for conjugation.- Increase the molar ratio of EDC/NHS and the linker.
Precipitation/Aggregation - High concentration of protein or conjugate.- Hydrophobicity of the conjugated molecule.- Suboptimal buffer conditions.- Work with more dilute protein solutions.- The PEG linker should help with solubility, but if aggregation persists, consider modifying buffer conditions (e.g., adding mild detergents).
High Polydispersity - Inconsistent activation or conjugation.- Side reactions.- Optimize reaction times and temperatures.- Ensure efficient quenching of the reaction.

By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound in their bioconjugation strategies to develop novel therapeutics and diagnostics.

Application Notes and Protocols for Surface Modification of Nanoparticles using Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Poly(ethylene glycol) (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to enhance biocompatibility, improve stability in biological fluids, and prolong circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Bis-PEG21-acid, a homobifunctional PEG linker. This compound possesses two terminal carboxylic acid groups, making it suitable for crosslinking applications or for increasing the density of carboxyl functional groups on a nanoparticle surface.[3][4] The hydrophilic PEG spacer, with 21 ethylene (B1197577) glycol units, imparts increased water solubility.[3] The terminal carboxylic acids can be readily conjugated to primary amine groups on the nanoparticle surface via a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[3][5]

These protocols are designed to be adaptable for various types of amine-functionalized nanoparticles, including those with metallic cores (e.g., gold, iron oxide) or polymeric matrices.

Materials and Equipment

Reagents:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.0-6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (e.g., 1X, pH 7.4)

  • Quenching Solution (optional): Hydroxylamine (B1172632) or Tris buffer

  • Deionized (DI) water

  • Organic solvent (if needed for dissolving this compound, e.g., DMSO or DMF)

Equipment:

  • Vortex mixer

  • Sonication bath or probe sonicator

  • Centrifuge with appropriate rotors and tubes/centrifugal filter units

  • pH meter

  • Stir plate and stir bars

  • Standard laboratory glassware

  • Characterization instruments (see Section 5)

Experimental Protocols

A general workflow for the surface modification of nanoparticles with this compound involves the activation of the carboxylic acid groups followed by conjugation to the amine-functionalized nanoparticle surface.

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification Step A Dissolve this compound in Activation Buffer B Add EDC and NHS A->B C Incubate for 15-30 min at room temperature B->C E Add Activated this compound Solution C->E D Disperse Amine-Functionalized Nanoparticles in Coupling Buffer D->E F Incubate for 2-4 hours at room temperature E->F G Quench Reaction (optional) F->G H Purify by Centrifugation/ Diafiltration G->H I Wash Nanoparticles 3x with DI Water H->I J Resuspend in Desired Buffer I->J

Figure 1: Experimental workflow for nanoparticle PEGylation.
Protocol 1: Surface Modification of Nanoparticles with this compound

This protocol details the covalent attachment of this compound to amine-functionalized nanoparticles.

1. Activation of this compound:

  • Dissolve this compound in MES buffer (pH 5.0-6.0). The concentration will depend on the desired molar excess.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of this compound.

  • Gently mix and incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS ester intermediate.[5]

2. Conjugation to Nanoparticles:

  • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4). The concentration of nanoparticles should be optimized for your specific system.

  • Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a common starting point.

  • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator or stir plate).

3. Purification of PEGylated Nanoparticles:

  • (Optional) Quench the reaction by adding a solution of hydroxylamine or Tris buffer to hydrolyze any unreacted NHS esters.

  • Purify the PEGylated nanoparticles to remove unreacted this compound, EDC, NHS, and reaction byproducts. Centrifugal filtration is a highly effective method. Select a filter with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing smaller molecules to pass through.

  • Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step. Perform at least three wash cycles.

  • Resuspend the final, purified this compound modified nanoparticles in a suitable buffer (e.g., PBS) for storage and characterization.

Quantitative Data Presentation

Successful surface modification with this compound will result in changes to the physicochemical properties of the nanoparticles. The following tables provide expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after modification.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
This compound Modified Nanoparticles120 ± 7< 0.2-15 ± 5

Note: The hydrodynamic diameter is expected to increase due to the addition of the PEG layer. The zeta potential of amine-functionalized nanoparticles is typically positive and is expected to decrease or become negative after conjugation with the negatively charged carboxylic acid groups of this compound.[5][6]

Table 2: Surface Functional Group Analysis

Nanoparticle StageSurface Amine Group Density (groups/nm²)Surface Carboxyl Group Density (groups/nm²)
Amine-Functionalized Nanoparticles~1.50
This compound Modified Nanoparticles~0.2~2.6

Note: The density of surface amine groups is expected to decrease as they react with this compound. The density of carboxyl groups will increase significantly due to the two terminal carboxylic acids on each conjugated this compound molecule.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of nanoparticles with this compound.

G cluster_0 Characterization Techniques NP This compound Modified Nanoparticle DLS Dynamic Light Scattering (DLS) NP->DLS Measures Hydrodynamic Diameter & PDI ZP Zeta Potential Measurement NP->ZP Determines Surface Charge FTIR FTIR Spectroscopy NP->FTIR Confirms Covalent Bond Formation TEM Transmission Electron Microscopy (TEM) NP->TEM Visualizes Size, Shape & Dispersion TGA Thermogravimetric Analysis (TGA) NP->TGA Quantifies PEG Grafting Density

Figure 2: Characterization techniques for modified nanoparticles.
Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To measure the hydrodynamic diameter, size distribution (Polydispersity Index - PDI), and surface charge (zeta potential) of the nanoparticles.

  • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential are primary indicators of successful surface modification.[5]

Fourier Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the covalent attachment of this compound.

  • Protocol:

    • Lyophilize a small sample of both unmodified and modified nanoparticles.

    • Acquire FTIR spectra of the dry powders.

  • Expected Outcome: The appearance of characteristic peaks for the PEG backbone (C-O-C stretch around 1100 cm⁻¹) and the amide bond (C=O stretch around 1650 cm⁻¹) in the spectrum of the modified nanoparticles, which are absent in the unmodified nanoparticles.[1]

Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the size, morphology, and dispersion of the nanoparticles.

  • Protocol:

    • Deposit a dilute suspension of the nanoparticles onto a TEM grid.

    • Allow the solvent to evaporate.

    • Image the nanoparticles.

  • Expected Outcome: TEM images can confirm that the nanoparticles have maintained their core structure and are well-dispersed after modification. A "halo" around the nanoparticles may be visible, indicating the presence of the PEG layer.[1]

Quantification of PEG Grafting Density
  • Purpose: To determine the amount of this compound conjugated to the nanoparticle surface.

  • Methods:

    • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the decomposition of the PEG layer can be used to calculate the grafting density.[1]

    • Quantitative NMR (qNMR): Can be used to quantify the amount of PEG on the nanoparticle surface by integrating the characteristic PEG proton signals.[5]

    • Chromatographic Methods (HPLC): A displacement method using a strong binding agent can release the PEG from the surface, which can then be quantified by HPLC.[7]

Signaling Pathways and Applications

The surface modification of nanoparticles with this compound is a foundational step for a multitude of biomedical applications. The terminal carboxylic acid groups can be further functionalized with targeting ligands (antibodies, peptides, aptamers) to facilitate active targeting to specific cells or tissues.

G cluster_0 Further Functionalization cluster_1 Application NP This compound Modified Nanoparticle Target Targeting Ligand (e.g., Antibody, Peptide) NP->Target EDC/NHS Coupling Drug Therapeutic Drug NP->Drug Covalent Conjugation TDD Targeted Drug Delivery Target->TDD DI Diagnostic Imaging Target->DI Drug->TDD

References

Application Notes and Protocols: Hydrogel Formation with Bis-PEG-Acid Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are synthetic, biocompatible, and highly versatile biomaterials extensively used in biomedical applications such as drug delivery, tissue engineering, and 3D cell culture.[1][2] Their high water content, tunable mechanical properties, and non-immunogenic nature make them ideal for mimicking the native extracellular matrix.[1][3][4][5] This document provides detailed application notes and protocols for the formation of hydrogels using Bis-PEG-acid, a homobifunctional PEG derivative with a carboxylic acid group at each terminus.[2][6]

Crosslinking of Bis-PEG-acid with amine-containing molecules via carbodiimide (B86325) chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), results in the formation of stable amide bonds, creating a robust and biodegradable hydrogel network.[2][6][7] The degradation of these hydrogels typically occurs through the hydrolysis of ester linkages within the polymer backbone, a process that can be tailored for controlled release applications.[8] By modulating parameters such as PEG molecular weight, polymer concentration, and the type of crosslinker, the physicochemical properties of the resulting hydrogel, including its mechanical stiffness, swelling behavior, and degradation rate, can be precisely controlled to suit a variety of research and therapeutic needs.[2][9]

Applications

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate a wide range of therapeutic agents, from small molecule drugs to large proteins and release them in a sustained manner.[2][10][11] The release kinetics can be fine-tuned by altering the hydrogel's crosslinking density and degradation profile.[2][12]

  • Tissue Engineering: These hydrogels can function as scaffolds that support cell attachment, growth, and differentiation, thereby promoting the regeneration of tissues like cartilage and skin.[2] The ability to tailor their mechanical properties allows for the creation of microenvironments that mimic the stiffness of native tissues.[5]

  • 3D Cell Culture: The biocompatible and tunable nature of these hydrogels provides an ideal 3D environment for cell culture, enabling the study of cell behavior in a more physiologically relevant context compared to traditional 2D culture.

Chemical Crosslinking Mechanism

The formation of hydrogels using Bis-PEG-acid and an amine-containing crosslinker is typically achieved through a two-step EDC/NHS-mediated coupling reaction.

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid groups on the Bis-PEG-acid to form a highly reactive and unstable O-acylisourea intermediate.[7]

  • Formation of NHS Ester: To prevent the hydrolysis of the unstable intermediate, NHS is added to convert it into a more stable, amine-reactive NHS ester.[7][13]

  • Amide Bond Formation: The NHS ester readily reacts with primary amine groups on the crosslinker molecule to form a stable amide bond, resulting in the crosslinking of the PEG chains and the formation of the 3D hydrogel network.[6]

EDC_NHS_Mechanism BisPEG Bis-PEG-Acid (-COOH) Intermediate O-Acylisourea Intermediate (Unstable) BisPEG->Intermediate + EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (Stable) Intermediate->NHSEster + NHS NHS NHS->NHSEster Hydrogel Crosslinked Hydrogel (Amide Bond) NHSEster->Hydrogel + AmineCrosslinker Amine Crosslinker (-NH2) AmineCrosslinker->Hydrogel

EDC/NHS crosslinking chemistry.

Data Presentation

Table 1: Effect of PEG Molecular Weight and Concentration on Hydrogel Mechanical Properties
PEG DerivativePEG Molecular Weight (kDa)Polymer Concentration (wt%)Compressive Modulus (MPa)Storage Modulus (G') (kPa)Reference(s)
PEGDA3.4100.04-[7]
PEGDA3.4200.2-[7]
PEGDA3.4401.7-[7]
PEGDA10100.01-[5]
PEGDA10300.03-[5]
4-arm PEG-VS205-4.7[4]
8-arm PEG-VS205-4.7[4]
4-arm PEG102.5-~1[6]
4-arm PEG105-~4[6]
4-arm PEG1010-~12[6]

Note: Data presented is for various PEG derivatives (e.g., PEGDA, PEG-VS) as direct comparable data for Bis-PEG-acid was not available in a consolidated format. The trends are expected to be similar.

Table 2: Influence of PEG Concentration and Architecture on Hydrogel Swelling Ratio
PEG DerivativePEG ArchitecturePolymer Concentration (wt%)Swelling Ratio (Qm)Reference(s)
4-arm PEG-VS4-arm4~40[4]
4-arm PEG-VS4-arm10~20[4]
8-arm PEG-VS8-arm4~25[4]
8-arm PEG-VS8-arm10~15[4]
PEGDALinear10~31.5[5]
PEGDALinear40~2.2[5]
Table 3: In Vitro Degradation of PEG-Based Hydrogels
Hydrogel CompositionDegradation ConditionTime for ~75% Mass LossReference(s)
RpCol with 1% EDC/NHSPBS, 37 °C3 days[9]
RpCol with 5% EDC/sNHSPBS, 37 °C> 3 days (slower degradation)[9]
Polycationic PEG with BAA crosslinkerDMEM, 37 °C~3 days[14]

Note: Degradation rates are highly dependent on the specific formulation, including the type of crosslinker and the presence of hydrolytically labile bonds.

Table 4: Cumulative Release of Doxorubicin (B1662922) from Peptide-Based Hydrogels
Time (hours)Cumulative Release (%) - Hydrogel 1Cumulative Release (%) - Hydrogel 2Reference(s)
2~3~7[15]
5~10~15[15]
10~18~22[15]
24~25~28[15]
48~28~30[15]
72~30~30[15]

Note: This data is from a peptide-based hydrogel system but illustrates a typical release profile for doxorubicin. The release from a Bis-PEG-acid hydrogel would depend on the specific formulation.

Experimental Protocols

Protocol 1: Hydrogel Formation using EDC/NHS Chemistry

This protocol details the formation of a hydrogel by crosslinking Bis-PEG-acid with a diamine using EDC/NHS chemistry.[2]

Materials:

  • Bis-PEG-acid (e.g., MW 3400)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diamine crosslinker (e.g., diamino-PEG, Jeffamine®)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve the Bis-PEG-acid in MES buffer to the desired concentration (e.g., 10% w/v).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Activation of Carboxylic Acid Groups:

    • Prepare stock solutions of EDC and NHS in MES buffer.

    • Add EDC and NHS to the Bis-PEG-acid solution. A molar excess of EDC and NHS to carboxylic acid groups (e.g., 2:1 to 5:1) is recommended.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Crosslinking:

    • Dissolve the diamine crosslinker in PBS (pH 7.4) to the desired concentration. The molar ratio of amine groups to activated carboxylic acid groups should ideally be 1:1 for efficient crosslinking.

    • Rapidly add the diamine solution to the activated Bis-PEG-acid solution.

    • Mix thoroughly by vortexing or pipetting.

  • Gelation:

    • The mixture will start to gel. Gelation time can vary from seconds to minutes depending on the reactant concentrations and temperature.[16]

    • Cast the hydrogel into a desired shape (e.g., in a mold or as an injectable solution) before gelation is complete.

  • Washing:

    • After complete gelation (allow at least 1 hour), wash the hydrogel extensively with PBS (pH 7.4) to remove unreacted reagents and byproducts like urea. Change the PBS solution several times over 24-48 hours.

Hydrogel_Formation_Workflow start Start prep_peg Prepare Bis-PEG-Acid Solution in MES Buffer start->prep_peg activate Activate PEG-Acid with EDC/NHS prep_peg->activate prep_edc_nhs Prepare EDC and NHS Stock Solutions prep_edc_nhs->activate mix Mix Activated PEG and Amine Crosslinker activate->mix prep_amine Prepare Amine Crosslinker Solution in PBS prep_amine->mix gelation Gelation (seconds to minutes) mix->gelation cast Cast Hydrogel gelation->cast wash Wash Hydrogel with PBS cast->wash end End wash->end

Experimental workflow for hydrogel formation.
Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement [2][17]

  • Prepare a hydrogel sample and lyophilize it to obtain the initial dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37 °C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant (equilibrium swelling).

  • The swelling ratio (Q) is calculated as: Q = Ws / Wd.

B. Mechanical Testing (Compressive Modulus) [5][7]

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Ensure the samples are fully swollen in PBS (pH 7.4).

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

C. In Vitro Drug Release Study [15][18]

  • Load the hydrogel with the drug of interest, either by incorporating it during the gelation process or by soaking the pre-formed hydrogel in a concentrated drug solution.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37 °C).

  • At specific time intervals, collect an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Logical_Relationships peg_mw Increase PEG Molecular Weight crosslink_density Crosslink Density peg_mw->crosslink_density Decreases peg_conc Increase Polymer Concentration peg_conc->crosslink_density Increases mech_strength Mechanical Strength (Modulus) crosslink_density->mech_strength Increases swelling_ratio Swelling Ratio crosslink_density->swelling_ratio Decreases mesh_size Mesh Size crosslink_density->mesh_size Decreases drug_release Drug Release Rate swelling_ratio->drug_release Increases mesh_size->drug_release Increases

Factors influencing hydrogel properties.

References

A Step-by-Step Guide to Protein Crosslinking with Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG21-acid is a homobifunctional crosslinking reagent that covalently links molecules containing primary amines, such as proteins, peptides, and amine-modified surfaces.[1] Its structure features a hydrophilic 21-unit polyethylene (B3416737) glycol (PEG) spacer arm capped by a carboxylic acid group at each end. The extended PEG spacer enhances the water solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and can minimize the immunogenicity of the crosslinker itself.

Unlike crosslinkers with pre-activated N-hydroxysuccinimide (NHS) esters, this compound requires a two-step activation of its terminal carboxyl groups to react with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide). This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process provides greater control over the crosslinking reaction.

Chemical crosslinking with reagents like this compound is a powerful technique for elucidating protein-protein interactions, stabilizing multi-protein complexes for structural analysis, and creating novel bioconjugates for therapeutic or diagnostic applications, such as antibody-drug conjugates (ADCs).

Principle of Reaction

The crosslinking process with this compound is a two-stage reaction:

  • Activation of Carboxylic Acids: The terminal carboxyl groups (-COOH) of this compound are activated by EDC in the presence of NHS or Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then converted by NHS into a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[2]

  • Reaction with Primary Amines: The activated Bis-PEG21-NHS ester readily reacts with primary amine groups (-NH2) on the target protein(s) to form stable, covalent amide bonds. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.0).[2]

Reaction_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) BisPEG_Acid This compound (-COOH) Activated_Ester Amine-Reactive NHS Ester BisPEG_Acid->Activated_Ester EDC, NHS Protein_Amine Protein (-NH2) Crosslinked_Protein Crosslinked Protein (Amide Bond) Protein_Amine->Crosslinked_Protein Forms Amide Bond

Caption: Two-step reaction mechanism of this compound crosslinking.

General Protocol for Protein-Protein Crosslinking

This protocol provides a general procedure for crosslinking proteins in solution using this compound. The optimal conditions, particularly the molar ratios of the reagents, should be determined empirically for each specific application.

Materials:

  • This compound

  • Protein(s) of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Desalting columns for purification

Experimental Workflow:

Crosslinking_Workflow Start Start Prep_Reagents Prepare Reagents (Protein, Buffers, Crosslinker) Start->Prep_Reagents Activate_BisPEG Activate this compound (with EDC/NHS) Prep_Reagents->Activate_BisPEG Conjugate Conjugate to Protein(s) Activate_BisPEG->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize End End Characterize->End ADC_Workflow Start Start Activate_BisPEG_Drug Activate one end of this compound and conjugate to amine-containing drug Start->Activate_BisPEG_Drug Purify_DrugLinker Purify Drug-Linker Conjugate Activate_BisPEG_Drug->Purify_DrugLinker Activate_DrugLinker Activate the other end of Drug-Linker Conjugate (EDC/NHS) Purify_DrugLinker->Activate_DrugLinker Conjugate_Antibody Conjugate to Antibody Activate_DrugLinker->Conjugate_Antibody Purify_ADC Purify ADC Conjugate_Antibody->Purify_ADC Characterize_ADC Characterize ADC (DAR, Purity) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

References

Application Notes and Protocols for Bis-PEG21-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Bis-PEG21-acid as a hydrophilic linker in the development of advanced drug delivery systems. The protocols outlined below are intended as a guide and will require optimization based on the specific drug and application.

Introduction to this compound in Drug Delivery

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative with a defined chain length of 21 ethylene (B1197577) glycol units, terminating in a carboxylic acid group at both ends. This structure imparts valuable properties for drug delivery applications, including:

  • Enhanced Hydrophilicity: The PEG backbone significantly increases the aqueous solubility of hydrophobic drugs, improving their bioavailability.

  • Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a suitable material for in vivo applications.

  • "Stealth" Properties: The hydrophilic PEG chains can create a hydration layer around the drug carrier, which can reduce recognition and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2][3][4][5][6][7][8]

  • Homobifunctional Linker: The two carboxylic acid groups allow for the conjugation of two molecules, such as a drug and a targeting ligand, or for crosslinking to form more complex architectures like hydrogels.

This compound is a versatile tool for the development of various drug delivery platforms, including:

  • Drug-PEG Conjugates: Direct attachment of a drug to the PEG linker to improve its pharmacokinetic profile.

  • Nanoparticle Functionalization: Incorporation into lipid or polymeric nanoparticles to provide a hydrophilic shell.

  • Micelle Formation: As a component of amphiphilic block copolymers that self-assemble into micelles for encapsulating hydrophobic drugs.

  • Hydrogel Scaffolds: Crosslinking of polymers to form hydrogels for sustained drug release.

Quantitative Data Summary

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DrugX-NP-PEG21120 ± 50.15 ± 0.02-15 ± 2
Control-NP110 ± 60.18 ± 0.03-25 ± 3

Table 2: Drug Loading and Encapsulation Efficiency

Formulation IDDrug Loading Capacity (%)Encapsulation Efficiency (%)
DrugX-NP-PEG218.5 ± 0.792 ± 4
DrugY-Micelle-PEG2115.2 ± 1.188 ± 5

Note: Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100. Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

Table 3: In Vitro Drug Release Kinetics

Formulation IDCumulative Release at 24h (%) (pH 7.4)Cumulative Release at 24h (%) (pH 5.5)Release Exponent (n)
DrugX-NP-PEG2135 ± 365 ± 40.62 (Anomalous transport)
Free DrugX98 ± 299 ± 1-

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of a drug containing a primary amine to the carboxylic acid groups of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Amine-containing drug

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the amine-containing drug in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine this compound with a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • The reaction volume should be kept as small as possible.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated this compound solution to the drug solution. A molar ratio of 10:1 to 20:1 (activated PEG:drug) is a common starting point, but this needs to be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Confirm conjugation using techniques such as NMR, FTIR, and Mass Spectrometry.

    • Determine the purity and concentration of the conjugate using HPLC.

G reagent_prep Reagent Preparation (this compound, Drug, Buffers) activation Activation of this compound (EDC/NHS, RT, 15-30 min) reagent_prep->activation conjugation Conjugation to Drug (RT, 2h or 4°C, overnight) activation->conjugation quenching Quenching Reaction (Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (HPLC, MS, NMR) purification->characterization

Caption: General workflow for the formulation of drug-loaded nanoparticles.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes a common method to quantify the amount of drug encapsulated within nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, DMSO)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Centrifugal filter units (optional, for separating free drug)

Procedure:

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Carefully collect the supernatant which contains the unencapsulated (free) drug.

    • Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous phase.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the supernatant using a pre-established calibration curve.

  • Quantification of Encapsulated Drug:

    • Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles.

    • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

    • Measure the drug concentration in this solution.

  • Calculations: [9][10][11][12] * Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Capacity (%LC) = [Mass of Encapsulated Drug / Total Mass of Nanoparticles] x 100

Diagram: Drug Loading Determination Workflow

G start Drug-Loaded Nanoparticle Suspension separate Separate Free Drug (Centrifugation) start->separate quant_total Quantify Total Drug in Nanoparticles start->quant_total quant_free Quantify Free Drug (HPLC/UV-Vis) separate->quant_free calculate_ee Calculate Encapsulation Efficiency quant_free->calculate_ee quant_total->calculate_ee calculate_dl Calculate Drug Loading quant_total->calculate_dl

Caption: Workflow for determining drug loading and encapsulation efficiency.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a dialysis-based method for assessing the in vitro release profile of a drug from a nanoparticle formulation. [13][14][15][16] Materials:

  • Drug-loaded nanoparticle suspension

  • Release media (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Preparation:

    • Transfer a known volume of the nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a known volume of release medium at 37°C with continuous gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time.

    • The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Diagram: In Vitro Drug Release Workflow

G prep Prepare Dialysis Bag with Nanoparticles release Immerse in Release Medium (37°C, with stirring) prep->release sampling Collect Aliquots at Time Intervals release->sampling quantify Quantify Drug in Aliquots sampling->quantify analyze Analyze and Plot Release Profile quantify->analyze

Caption: Workflow for an in vitro drug release study using the dialysis method.

Disclaimer: The protocols provided are intended as general guidelines. It is crucial to optimize all experimental parameters, including reagent concentrations, reaction times, and purification methods, for each specific application involving this compound and the drug of interest. All work should be conducted in a properly equipped laboratory facility, adhering to all relevant safety procedures.

References

Application Notes and Protocols for Peptide Cyclization Using Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor binding affinity and selectivity, and potentially increased cell permeability. One effective method for peptide cyclization involves the use of homobifunctional polyethylene (B3416737) glycol (PEG) linkers. These linkers not only facilitate the formation of a cyclic structure but also impart the beneficial properties of PEGylation, such as increased solubility, extended in-vivo half-life, and reduced immunogenicity.[1][2]

This document provides detailed application notes and protocols for the cyclization of peptides using two common types of homobifunctional PEG linkers: bis-N-hydroxysuccinimide (NHS) esters and bis-maleimides.

Principle of Peptide Cyclization with Homobifunctional PEG Linkers

Homobifunctional PEG linkers possess two identical reactive groups at either end of the PEG chain.[2] These reactive groups can form covalent bonds with specific functional groups on the amino acid side chains of a linear peptide, thereby forming a bridge and creating a cyclic structure. The choice of linker depends on the available reactive groups within the peptide sequence.

  • Bis-NHS Ester PEG Linkers: These linkers react with primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine, to form stable amide bonds.[1][3]

  • Bis-Maleimide PEG Linkers: These linkers specifically react with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction to form a stable thioether bond.[4]

Cyclization can be performed either while the peptide is still attached to the solid-phase synthesis resin (on-resin cyclization) or after it has been cleaved and purified (solution-phase cyclization).

Experimental Workflows

On-Resin Cyclization Workflow

OnResin_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification Linear_Peptide_Synthesis 1. Linear Peptide Synthesis on Resin Selective_Deprotection 2. Selective Side-Chain Deprotection Linear_Peptide_Synthesis->Selective_Deprotection Linker_Addition 3. Addition of Homobifunctional PEG Linker Selective_Deprotection->Linker_Addition Cyclization_Reaction 4. Incubation to Form Cyclic Peptide Linker_Addition->Cyclization_Reaction Cleavage 5. Cleavage from Resin & Global Deprotection Cyclization_Reaction->Cleavage Purification 6. Purification by RP-HPLC Cleavage->Purification Analysis 7. Characterization (LC-MS, etc.) Purification->Analysis

Caption: On-resin peptide cyclization workflow.

Solution-Phase Cyclization Workflow

SolutionPhase_Workflow cluster_SPPS Peptide Synthesis & Initial Purification cluster_Cyclization Solution-Phase Cyclization cluster_Finalization Final Purification & Analysis Linear_Peptide_Synth 1. Linear Peptide Synthesis Cleavage_Deprotection 2. Cleavage & Global Deprotection Linear_Peptide_Synth->Cleavage_Deprotection Initial_Purification 3. Purification of Linear Peptide Cleavage_Deprotection->Initial_Purification Dissolve_Peptide 4. Dissolve Peptide & Linker Initial_Purification->Dissolve_Peptide Cyclization_Reaction_Sol 5. Reaction under High Dilution Dissolve_Peptide->Cyclization_Reaction_Sol Final_Purification 6. Purification of Cyclic Peptide Cyclization_Reaction_Sol->Final_Purification Final_Analysis 7. Characterization (LC-MS, etc.) Final_Purification->Final_Analysis

Caption: Solution-phase peptide cyclization workflow.

Protocols

Protocol 1: On-Resin Cyclization using Bis-NHS Ester PEG Linker

This protocol is suitable for peptides containing two lysine residues intended for cyclization.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • The lysine residues to be cyclized should be protected with a protecting group that can be selectively removed while the peptide is on the resin (e.g., Mtt, Mmt, or Dde). Other lysine residues not involved in cyclization should have a stable protecting group (e.g., Boc).

2. Selective Deprotection:

  • Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • To remove Mtt/Mmt protecting groups, treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) in DCM for 2-5 minutes, repeating until the yellow color of the trityl cation is no longer observed in the filtrate.

  • To remove a Dde protecting group, treat the resin with a solution of 2-5% hydrazine (B178648) in dimethylformamide (DMF).

  • Wash the resin thoroughly with DCM and DMF.

3. On-Resin Cyclization:

  • Swell the resin in anhydrous DMF.

  • Dissolve the homobifunctional Bis-NHS-(PEG)n linker (1.5-3 equivalents relative to the resin loading) in DMF.

  • Add the linker solution and a non-nucleophilic base such as diisopropylethylamine (DIEA) (5-10 equivalents) to the resin.

  • Allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small sample of beads). A negative test indicates the consumption of primary amines.

4. Cleavage and Deprotection:

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

  • Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether. Repeat the ether wash.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified product by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight.

Protocol 2: Solution-Phase Cyclization using Bis-Maleimide PEG Linker

This protocol is designed for peptides containing two cysteine residues.

1. Linear Peptide Synthesis and Purification:

  • Synthesize the linear peptide containing two cysteine residues using standard SPPS.

  • Cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purify the crude linear peptide by preparative RP-HPLC to >95% purity.

  • Characterize the purified linear peptide by LC-MS.

2. Solution-Phase Cyclization:

  • Dissolve the purified linear peptide in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Dissolve the homobifunctional Maleimide-PEG-Maleimide linker (1.1-1.5 molar equivalents) in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Add the linker solution dropwise to the stirring peptide solution.

  • Allow the reaction to proceed for 1-4 hours at room temperature.[4]

  • Monitor the reaction progress by LC-MS, observing the disappearance of the linear peptide peak and the appearance of the cyclic product peak.

3. Quenching and Purification:

  • Once the reaction is complete, quench any unreacted maleimide (B117702) groups by adding a small amount of a thiol-containing reagent (e.g., β-mercaptoethanol or L-cysteine).

  • Acidify the reaction mixture with a small amount of TFA.

  • Purify the cyclic peptide by preparative RP-HPLC to remove unreacted starting material, excess linker, and quenched linker by-products.

4. Characterization:

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

  • Confirm the identity and purity of the final product by analytical RP-HPLC and LC-MS.

Data Presentation

The following tables provide examples of expected quantitative data for the cyclization of a hypothetical 10-amino acid peptide.

Table 1: On-Resin Cyclization with Bis-NHS-PEG4

StepParameterValue
Linear Peptide Crude Purity (post-cleavage)75%
Purified Yield45%
Cyclization Reaction Time12 hours
Linker Equivalents2.0
Cyclic Peptide Crude Purity (post-cleavage)55%
Purified Yield (based on initial resin loading)25%
Analysis Expected Mass (Da)[Calculated MW]
Observed Mass (Da)[Measured MW]

Table 2: Solution-Phase Cyclization with Bis-Maleimide-PEG8

StepParameterValue
Linear Peptide Purified Yield (post-SPPS & HPLC)50%
Purity>95%
Cyclization Peptide Concentration0.5 mg/mL
Reaction Time2 hours
Linker Molar Equivalents1.2
Cyclic Peptide Crude Yield (post-reaction)~80% (by LC-MS peak area)
Purified Yield (based on linear peptide)65%
Analysis Expected Mass (Da)[Calculated MW]
Observed Mass (Da)[Measured MW]

Signaling Pathway Diagram (Hypothetical)

In some applications, cyclic peptides are designed to inhibit protein-protein interactions within a signaling pathway. The following is a hypothetical example of a cyclic peptide inhibiting the interaction between a kinase and its substrate.

Signaling_Pathway cluster_pathway Cell Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Downstream Downstream Signaling Substrate->Downstream Response Cellular Response Downstream->Response Cyclic_Peptide Cyclic Peptide (Inhibitor) Cyclic_Peptide->Kinase Inhibits Interaction

Caption: Inhibition of a kinase-substrate interaction.

Conclusion

The use of homobifunctional PEG linkers is a versatile and effective strategy for the synthesis of cyclic peptides. This approach combines the conformational constraints of cyclization with the pharmacokinetic benefits of PEGylation, making it a valuable tool in the development of peptide-based therapeutics. The choice between on-resin and solution-phase cyclization will depend on the specific peptide sequence, the desired scale of synthesis, and the available purification capabilities. Careful optimization of reaction conditions and thorough analytical characterization are crucial for successful outcomes.

References

Application Notes and Protocols for the Functionalization of Liposomes with Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant attention in the field of drug delivery. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for targeted therapies. Surface modification of liposomes is crucial for enhancing their circulation time, stability, and target specificity. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to the liposome (B1194612) surface, is a widely adopted strategy to create "stealth" liposomes that can evade the mononuclear phagocyte system, thereby prolonging their systemic circulation.[1][2][3]

Bis-PEG21-acid is a homobifunctional PEG derivative featuring a terminal carboxylic acid group at both ends of a 21-unit PEG spacer.[4] This structure allows it to act as a flexible, hydrophilic linker for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of liposomes. The terminal carboxylic acids can be readily activated to react with primary amine groups on targeting moieties, forming stable amide bonds.[4] This application note provides detailed protocols and expected characterization data for the functionalization of liposomes using this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight ~1043.19 g/mol [5][6]
Molecular Formula C46H90O25[5][6]
Functional Groups Two terminal carboxylic acids[4]
Appearance Waxy solid at room temperature[5]
Solubility Soluble in aqueous media[4]

Experimental Protocols

Protocol 1: Preparation of Carboxyl-Terminated Liposomes using this compound

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG(2000)-COOH, a commercially available lipid-PEG conjugate with a terminal carboxylic acid. For custom synthesis, this compound would first be conjugated to a lipid anchor like DSPE. The thin-film hydration method followed by extrusion is a common and effective technique.[3]

Materials:

  • Main structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-COOH (or custom DSPE-Bis-PEG21-acid conjugate)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC:Cholesterol:DSPE-PEG(2000)-COOH at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the main lipid (e.g., >41°C for DPPC).

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[7][8]

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid's Tc.

    • Pass the liposome suspension through the extruder 10-20 times to ensure a homogenous population.[3]

  • Storage:

    • Store the resulting carboxylated liposome suspension at 4°C. For long-term storage, it is advisable to purge the container with an inert gas like argon to prevent lipid oxidation.[9]

Protocol 2: Conjugation of Amine-Containing Ligands via EDC/Sulfo-NHS Chemistry

This protocol details the covalent attachment of a targeting ligand (e.g., a peptide or antibody) containing a primary amine to the carboxyl groups on the liposome surface. This is a two-step process involving the activation of the carboxyl groups followed by conjugation.

Materials:

  • Carboxylated liposome suspension from Protocol 1

  • Amine-containing targeting ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Dilute the carboxylated liposomes in Activation Buffer (MES, pH 6.0).

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the available carboxyl groups on the liposome surface is a common starting point.

    • Add the EDC and Sulfo-NHS solutions to the liposome suspension.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms a semi-stable amine-reactive Sulfo-NHS ester.[1][10]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted cross-linking of the amine-containing ligand, remove excess EDC and Sulfo-NHS. This can be achieved by dialysis against the Coupling Buffer or by using a size-exclusion chromatography column.

  • Conjugation of the Ligand:

    • Dissolve the amine-containing targeting ligand in the Coupling Buffer (PBS, pH 7.4).

    • Add the ligand solution to the activated liposome suspension. The molar ratio of ligand to reactive carboxyl groups should be optimized but can start at 1:10 (ligand:carboxyl).

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching:

    • Add a quenching solution (e.g., 100 mM hydroxylamine or glycine) to the reaction mixture to deactivate any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated ligand and byproducts by dialysis against PBS or using size-exclusion chromatography.

  • Characterization and Storage:

    • Characterize the final ligand-functionalized liposomes as described in the following section.

    • Store the purified liposomes at 4°C.

Physicochemical Characterization of Functionalized Liposomes

The following tables provide representative data for PEGylated liposomes. Actual values will depend on the specific lipid composition, drug load, and ligand conjugated.

Table 1: Size, Polydispersity, and Surface Charge
Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized Liposomes 110 ± 5< 0.15-5 ± 2
Carboxylated Liposomes 115 ± 7< 0.15-25 ± 5
Ligand-Functionalized Liposomes 125 ± 10< 0.20-15 ± 5

Data are presented as mean ± standard deviation and are illustrative. Measurements are typically performed by Dynamic Light Scattering (DLS). The negative zeta potential of carboxylated liposomes is due to the deprotonated carboxylic acid groups at neutral pH. The change in zeta potential upon ligand conjugation can confirm successful attachment.

Table 2: Drug Encapsulation and Release (Illustrative Example with Doxorubicin)
Liposome FormulationEncapsulation Efficiency (%)Drug Release at 24h (pH 7.4) (%)Drug Release at 24h (pH 5.5) (%)
Ligand-Functionalized Liposomes > 90%< 10%< 15%

Encapsulation efficiency is highly dependent on the drug and loading method (passive vs. active). Release kinetics are typically assessed using a dialysis method at physiological and endosomal pH conditions.

Visualizations

experimental_workflow cluster_prep Protocol 1: Liposome Preparation cluster_conj Protocol 2: Ligand Conjugation cluster_char Characterization p1_1 Lipid Dissolution in Organic Solvent p1_2 Thin Film Formation (Rotary Evaporation) p1_1->p1_2 p1_3 Hydration with Aqueous Buffer p1_2->p1_3 p1_4 Extrusion for Size Homogenization p1_3->p1_4 p1_5 Carboxylated Liposomes p1_4->p1_5 p2_1 Activation with EDC / Sulfo-NHS p1_5->p2_1 Input p2_2 Addition of Amine-Ligand p2_1->p2_2 p2_3 Quenching Reaction p2_2->p2_3 p2_4 Purification p2_3->p2_4 p2_5 Ligand-Functionalized Liposomes p2_4->p2_5 char1 DLS (Size, PDI) p2_5->char1 Analysis char2 Zeta Potential p2_5->char2 Analysis char3 Drug Loading & Release p2_5->char3 Analysis char4 In Vitro / In Vivo Studies p2_5->char4 Analysis

Caption: Experimental workflow for liposome functionalization.

liposome_structure cluster_liposome Functionalized Liposome core Aqueous Core (Hydrophilic Drug) bilayer Lipid Bilayer (Lipophilic Drug) ligand Targeting Ligand (e.g., Antibody) peg_linker peg_label This compound Linker point_on_bilayer->ligand_pos  this compound  Linker

Caption: Structure of a ligand-functionalized liposome.

signaling_pathway receptor Cell Surface Receptor endosome Early Endosome receptor->endosome Internalization membrane Cell Membrane lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release endosome->drug_release cytoplasm Cytoplasm drug_release->cytoplasm Therapeutic Effect liposome Ligand-Targeted Liposome liposome->receptor

Caption: Receptor-mediated endocytosis of a targeted liposome.

Application and Significance

The functionalization of liposomes with this compound provides a robust platform for the development of targeted drug delivery systems. The dual carboxylic acid functionality allows for versatile conjugation strategies, including the attachment of multiple types of molecules or the use as a cross-linker to enhance liposomal stability.

Advantages of using this compound for liposome functionalization:

  • Enhanced Biocompatibility and Circulation Time: The hydrophilic PEG spacer shields the liposome from opsonization and clearance by the immune system.[2]

  • Targeted Delivery: The terminal carboxyl groups provide a reactive handle for the covalent attachment of targeting ligands, enabling specific delivery of therapeutic payloads to diseased cells and tissues, which can increase efficacy and reduce off-target side effects.[1]

  • Versatility: The homobifunctional nature of this compound allows for its use in various bioconjugation applications beyond simple ligand attachment.

Challenges and Considerations:

  • The "PEG Dilemma": While the PEG layer prolongs circulation, it can also sterically hinder the interaction between the targeting ligand and its receptor on the target cell, potentially reducing uptake efficiency.[3] The length of the PEG spacer is a critical parameter to optimize.

  • Ligand Density: The number of targeting ligands per liposome must be carefully controlled. Too low a density may not be sufficient for effective binding, while too high a density can lead to faster clearance.[12]

  • Characterization: Thorough physicochemical characterization is essential to ensure the quality, stability, and batch-to-batch consistency of the functionalized liposomes.

Conclusion

This compound serves as a valuable tool for the surface engineering of liposomal drug delivery systems. The protocols and data presented in this application note provide a comprehensive guide for researchers developing next-generation targeted nanomedicines. By leveraging the properties of this bifunctional linker, it is possible to create sophisticated drug carriers with enhanced therapeutic potential. Further optimization of formulation parameters and conjugation chemistry will continue to advance the clinical translation of these promising technologies.

References

Troubleshooting & Optimization

Technical Support Center: Bis-PEG21-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Bis-PEG21-acid in conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in conjugation?

This compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker. It features a chain of 21 ethylene (B1197577) glycol units with a carboxylic acid (-COOH) group at each end. It is used to crosslink molecules, such as proteins, peptides, or nanoparticles. The process typically involves a two-step reaction:

  • Activation: The carboxylic acid groups are activated, most commonly using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester.

  • Conjugation: The activated PEG linker then reacts with primary amine groups (-NH2) on the target molecule (e.g., lysine (B10760008) residues on a protein) to form stable amide bonds.

Q2: What are the most common side reactions I should be aware of?

The primary side reactions in this compound conjugation are hydrolysis of the activated PEG ester and the formation of various crosslinked species.

  • Hydrolysis: The activated NHS-ester is highly susceptible to hydrolysis, where it reacts with water and reverts to the original, unreactive carboxylic acid. This is a major competitive reaction that reduces conjugation efficiency.[1][2][3]

  • Inter-molecular Crosslinking: The bifunctional nature of the linker can cause it to connect two separate target molecules, leading to the formation of dimers, trimers, and larger aggregates. This can result in protein precipitation and loss of activity.[4]

  • Intra-molecular Crosslinking: The linker can react with two different amine groups on the same target molecule, forming an internal loop. This can alter the protein's conformation and potentially impact its function.[5]

  • Incomplete Conjugation: Only one end of the Bis-PEG-acid linker reacts with a target molecule, leaving the other end as a free carboxylic acid.

Troubleshooting Guide

Problem 1: Low Conjugation Yield

Low yield is often the result of suboptimal reaction conditions that favor side reactions over the desired conjugation.

Cause 1: Hydrolysis of Activated PEG-NHS Ester The NHS ester is moisture-sensitive and its stability is highly pH-dependent. The rate of hydrolysis increases significantly with rising pH.[2][3] For instance, the half-life of an NHS-ester can be hours at pH 7 but only minutes at pH 8.6.[2][3]

Solutions:

  • Control pH: Perform the two-step reaction at optimal pH values. The activation of the acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is best at a physiological to slightly alkaline pH (7.0-8.0).[6]

  • Use Fresh Reagents: Prepare the activated PEG-NHS ester solution immediately before adding it to your protein solution.[6] Do not store the activated PEG in aqueous buffers.

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the activated PEG.[6] Phosphate, borate, or carbonate buffers are recommended.[2][6]

Cause 2: Inefficient Activation If the carboxylic acid groups are not fully activated to NHS esters, the subsequent conjugation reaction will be inefficient.

Solution:

  • Molar Excess of EDC/NHS: Use a molar excess of EDC and NHS relative to the this compound. A common starting point is a 2- to 5-fold molar excess.[6]

Problem 2: Product Aggregation and Precipitation

The appearance of high molecular weight species or insoluble precipitates is a clear indicator of excessive inter-molecular crosslinking.

Solutions:

  • Optimize Molar Ratio: Adjust the molar ratio of Bis-PEG-acid to your target molecule. A high excess of the PEG linker can increase the likelihood of crosslinking. Start with a slight molar excess and titrate down.[6]

  • Control Protein Concentration: Very high concentrations of the target protein can favor inter-molecular reactions. Consider performing the reaction at a more dilute protein concentration.

  • Reaction Time and Temperature: Reduce the overall reaction time or perform the incubation at a lower temperature (e.g., 4°C instead of room temperature) to slow down the reaction rate and gain better control over the products.[6]

Problem 3: Heterogeneous Final Product (Multiple PEGylated Species)

A final product with high polydispersity (e.g., a broad band on an SDS-PAGE gel) indicates a mixture of molecules with varying numbers of PEG chains attached, as well as different types of crosslinks (mono-conjugated, inter- and intra-molecularly crosslinked).

Solutions:

  • Modify Molar Ratios: A high PEG-to-protein ratio can lead to multiple PEGs attaching to a single protein. Reducing this ratio can favor mono-PEGylation.[6]

  • Purification: Employ robust purification techniques to separate the desired conjugate from other species. Size Exclusion Chromatography (SEC) is effective at separating molecules based on size, allowing for the isolation of monomers from dimers and larger aggregates.[7][8] Ion Exchange Chromatography (IEX) can also be used, as PEGylation often alters the surface charge of the protein.[7][8]

Data and Protocols

Table 1: Recommended Reaction Conditions for Two-Step Conjugation
ParameterActivation Step (PEG-Acid -> PEG-NHS)Conjugation Step (PEG-NHS + Protein)Rationale
pH 4.5 - 6.07.0 - 8.0Maximizes EDC/NHS activation efficiency while minimizing immediate hydrolysis. Optimal for reaction with primary amines while balancing hydrolysis rate.[3][6]
Buffer MES, Acetate (amine-free)PBS, Borate, HEPES (amine-free)Amine-containing buffers (Tris, Glycine) will compete with the target molecule.[6]
Temperature Room Temperature4°C to Room TemperatureLower temperatures can reduce side reactions and protect protein stability, but may require longer incubation times.[6]
Duration 15 - 30 minutes30 minutes to OvernightActivation is rapid. Conjugation time depends on the reactivity of the target molecule.[6]
General Experimental Protocol

1. Reagent Preparation:

  • Dissolve the target protein in a suitable amine-free conjugation buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-10 mg/mL).

  • Separately, dissolve the this compound in an activation buffer (e.g., MES, pH 5.5).

2. Activation of this compound:

  • To the this compound solution, add a 2-5 fold molar excess of both EDC and NHS.[6]

  • Incubate at room temperature for 15-30 minutes to generate the activated NHS ester.

3. Conjugation Reaction:

  • Immediately add the freshly activated PEG-NHS ester solution to the protein solution.

  • The final molar ratio of PEG to protein should be optimized based on the number of available amines on the protein and the desired degree of PEGylation.[6]

  • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching and Purification:

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted PEG-NHS esters.

  • Purify the reaction mixture to remove excess PEG and reaction byproducts using Size Exclusion Chromatography (SEC) or dialysis.[8]

5. Characterization:

  • Use SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated product will appear as a higher molecular weight band or smear.[8]

  • Use HPLC (SEC or Reversed-Phase) to assess purity and quantify the different species.[9][10]

  • Use Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm the precise molecular weight and determine the degree of PEGylation.[8][11]

Visual Guides

Reaction and Side Reaction Pathways

G cluster_activation Activation Step (pH 4.5-6.0) cluster_reaction Reaction Step (pH 7.0-8.0) PEG_Acid Bis-PEG-Acid Activated_PEG Activated Bis-PEG-NHS Ester PEG_Acid->Activated_PEG + EDC/NHS Conjugate Desired Conjugate (Amide Bond) Activated_PEG->Conjugate + Protein Hydrolyzed_PEG Hydrolyzed PEG (Inactive) Activated_PEG->Hydrolyzed_PEG + H₂O Protein Target Protein (with -NH2) Protein->Conjugate H2O H₂O (Water)

Caption: Intended conjugation pathway vs. the competing hydrolysis side reaction.

Potential Crosslinking Products

G cluster_products Possible Conjugation Outcomes P1 Protein P2 Protein P1->P2 Inter-molecular Crosslink P3 Protein P3->P3 Intra-molecular Crosslink P4 Protein P4_end P4->P4_end Mono-Conjugated (Incomplete)

Caption: Visualization of inter- vs. intra-molecular and incomplete conjugation.

Troubleshooting Workflow for Low Yield

G Start Low Conjugation Yield Check_Hydrolysis Was the activated PEG used immediately? Start->Check_Hydrolysis Check_pH Was the correct pH used for each step? Check_Hydrolysis->Check_pH Yes Result_Hydrolysis Remake activated PEG and use immediately. Check_Hydrolysis->Result_Hydrolysis No Check_Buffer Is the buffer amine-free (e.g., PBS, not Tris)? Check_pH->Check_Buffer Yes Result_pH Adjust Activation pH to 4.5-6.0 and Conjugation pH to 7.0-8.0. Check_pH->Result_pH No Check_Reagents Was a molar excess of EDC/NHS used? Check_Buffer->Check_Reagents Yes Result_Buffer Switch to an amine-free buffer system like PBS or Borate. Check_Buffer->Result_Buffer No Result_Reagents Increase EDC/NHS ratio to 2-5x over PEG. Check_Reagents->Result_Reagents No

Caption: A step-by-step guide to troubleshooting low conjugation efficiency.

References

Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a different optimal pH range. The initial activation of the carboxyl group by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4] The subsequent reaction of the NHS-activated molecule with a primary amine is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][3] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5-6, and then either raise the pH to 7.2-7.5 for the coupling step or exchange the buffer.[1][3]

Q2: What are the recommended buffers for this reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the reactants.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[1][2][5]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step.[1][6] Other suitable options include borate (B1201080) or sodium bicarbonate buffers.[1]

  • Buffers to Avoid: Buffers such as Tris, glycine, or acetate (B1210297) should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[1]

  • Storage: EDC and NHS should be stored desiccated at -20°C.[1]

  • Handling: To prevent condensation, allow the reagent vials to warm to room temperature before opening.[1] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing smaller, single-use aliquots.[1]

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[1]

Q4: What is the recommended molar ratio of EDC and NHS to my molecule?

A4: The optimal molar ratio can vary depending on the specific molecules being coupled, so optimization is often necessary. A common starting point is to use a molar excess of EDC and NHS relative to the number of carboxyl groups. Ratios can range from a 2- to 10-fold molar excess for EDC and a 2- to 5-fold molar excess for NHS over the carboxyl-containing molecule.[1] Some protocols suggest starting with concentrations of approximately 2 mM EDC and 5 mM NHS.[3]

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching is an important step to deactivate any remaining reactive groups and stop the reaction. Common quenching reagents include:

  • Hydroxylamine (B1172632): Can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters.[1][3]

  • Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.[1][6]

  • 2-Mercaptoethanol (B42355): This can be used to specifically quench the EDC activation reaction.[1][3]

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is one of the most frequent problems in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. Use appropriate buffers for each step (e.g., MES for activation, PBS for coupling).[1]
Inactive Reagents EDC and NHS are moisture-sensitive.[1] Purchase fresh reagents and store them properly in a desiccator at -20°C.[1] Always allow reagents to warm to room temperature before opening to prevent condensation and prepare solutions immediately before use.[1]
Inappropriate Buffer Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), which compete with the reaction.[1] Use recommended buffers like MES for activation and PBS for coupling.[1]
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions.[2][4][7] Perform the reaction steps as quickly as possible after adding the reagents. The half-life of NHS esters is pH-dependent, decreasing as the pH increases (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6).[8][9]
Insufficient Reagent Concentration The molar ratios of EDC and NHS to the carboxyl groups are critical. Optimize these ratios by trying different concentrations. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a good starting point.[1]
Steric Hindrance The reactive groups on your molecules might be sterically hindered, preventing efficient coupling. Consider introducing a spacer arm to increase the distance between the molecules.
Side Reactions A primary side reaction is the formation of a stable N-acylurea byproduct, which is unreactive toward amines.[3][10] The addition of NHS or sulfo-NHS is designed to minimize this by converting the unstable O-acylisourea intermediate to a more stable amine-reactive NHS ester.[2][4]

Issue 2: Precipitation During the Reaction

Precipitation of proteins or other molecules can significantly lower the yield.

Potential CauseRecommended Action
Protein Aggregation Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary to ensure compatibility.
High EDC Concentration Very high concentrations of EDC can sometimes lead to precipitation.[1] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Loss of Stabilizing Charge The reaction neutralizes the negative charge of the carboxyl groups. If this charge is important for the solubility of your molecule (e.g., on nanoparticles), the loss of charge can lead to aggregation. Using sulfo-NHS instead of NHS can help maintain a negative charge on the activated intermediate, which can improve solubility and prevent aggregation.[11][12]

Quantitative Data Summary

The efficiency of EDC/NHS coupling is influenced by several factors. The following table summarizes key quantitative parameters found in the literature.

ParameterConditionObservationReference
pH Activation: pH 4.5-6.0Optimal for O-acylisourea intermediate formation.[1],[2],[4]
Coupling: pH 7.0-8.5Optimal for amine reaction with NHS-ester.[1],[3]
NHS-Ester Half-life pH 7.0, 0°C4-5 hours[9]
pH 8.0, RT~1 hour[8]
pH 8.6, 4°C10 minutes[8],[9]
EDC Concentration 5 mM EDCOptimal antibody density achieved in one study.[13]
50-100 mM EDCShorter reaction times (11-18 min) but potential for by-products.[13]
Reaction Time ActivationTypically 15-30 minutes at room temperature.[1][6]
Coupling1-2 hours at room temperature or overnight at 4°C.[1][6]

Experimental Protocols

Detailed Methodology for a Two-Step Protein Coupling Experiment

This protocol is adapted from a procedure by Grabarek and Gergely and is designed to couple two proteins without affecting the carboxyl groups on the second protein.[3]

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3][8]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]

  • Protein #1 (with carboxyl groups): Prepared in Activation Buffer

  • Protein #2 (with primary amine groups): Prepared in Coupling Buffer

  • EDC

  • NHS or Sulfo-NHS

  • Quenching Solution: 2-Mercaptoethanol or a desalting column[3]

  • Final Quenching Solution: Hydroxylamine•HCl (10 mM final concentration) or Tris buffer (20-50 mM final concentration)[1][3]

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1][7] Prepare solutions of EDC and NHS/Sulfo-NHS immediately before use.[1]

  • Carboxyl Activation:

    • To your solution of Protein #1 in Activation Buffer, add EDC and NHS (or Sulfo-NHS). A common starting concentration is ~2 mM EDC and ~5 mM NHS.[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Quenching of EDC:

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[3]

    • Alternatively, remove excess EDC and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer.[3] This also serves to adjust the pH for the next step.

  • Amine Coupling:

    • Immediately add Protein #2 (in Coupling Buffer) to the activated Protein #1 solution. An equimolar ratio is a good starting point.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][6]

  • Final Quenching:

    • Add the final quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to deactivate any unreacted NHS esters.[3][7] Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and other reaction byproducts.[3][14]

Visualizations

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.0-8.5) Carboxyl_Group R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl_Group NHS_Ester NHS-Ester (Amine-Reactive, Semi-Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Inactive Side Product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS / Sulfo-NHS NHS_Ester->Carboxyl_Group Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine Hydrolysis1 Hydrolysis Hydrolysis1->O_Acylisourea Amine_Group R'-NH2 (Primary Amine) Hydrolysis2 Hydrolysis Hydrolysis2->NHS_Ester

Caption: The two-step reaction mechanism of EDC/NHS coupling chemistry.

Troubleshooting_Workflow Start Start: Low Coupling Yield Check_Reagents Check Reagents: - Fresh? Stored properly? - Warmed to RT before opening? - Solutions freshly made? Start->Check_Reagents Check_Buffers Check Buffers: - Correct pH for each step? - Free of competing amines/ carboxylates (Tris, Acetate)? Check_Reagents->Check_Buffers Reagents OK Failure Still Low Yield Check_Reagents->Failure Reagents Bad Check_Ratios Optimize Molar Ratios: - Increase EDC/NHS excess? (e.g., 2-10x for EDC, 2-5x for NHS) Check_Buffers->Check_Ratios Buffers OK Check_Buffers->Failure Buffers Bad Check_Hydrolysis Minimize Hydrolysis: - Perform steps quickly? - Keep reaction cool? Check_Ratios->Check_Hydrolysis Ratios OK Check_Ratios->Failure Ratios Not Optimal Success Yield Improved Check_Hydrolysis->Success Yield OK Check_Hydrolysis->Failure Hydrolysis Likely Consider_Other Consider Other Issues: - Steric Hindrance - Protein Stability/Aggregation - Purification Method Failure->Consider_Other

Caption: A troubleshooting workflow for addressing low EDC/NHS coupling efficiency.

References

Technical Support Center: N-Acylurea Byproduct in Carbodiimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and managing N-acylurea byproducts in carbodiimide-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and how is it formed in carbodiimide (B86325) reactions?

A1: N-acylurea is a common, unreactive byproduct formed during carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1][2] Its formation reduces the yield of the desired amide product and complicates purification due to similar solubility profiles.[2]

The formation occurs through an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[2][3] This intermediate is formed when the carbodiimide activates a carboxylic acid. While the O-acylisourea is intended to react with an amine to form the desired amide, it can instead undergo an O-to-N acyl migration to form the stable N-acylurea.[3][4]

Q2: What factors influence the formation of N-acylurea?

A2: Several experimental conditions can significantly impact the rate of N-acylurea formation:

  • Temperature: Higher temperatures promote the rearrangement to N-acylurea.[4] Running reactions at lower temperatures (e.g., 0 °C) is often recommended.[5]

  • Solvent Polarity: Polar solvents like DMF and DMSO can enhance the formation of N-acylurea. Less polar solvents such as CH₂Cl₂ are generally preferred.

  • Presence of Additives: The absence of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) can lead to increased N-acylurea formation.[2] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[2]

  • Steric Hindrance: Sterically hindered amino acids or carboxylic acids can slow down the desired reaction with the amine, allowing more time for the O-acylisourea to rearrange.

Q3: How can I detect the presence of N-acylurea in my reaction mixture?

A3: The presence of N-acylurea can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): N-acylurea often has a different polarity compared to the starting materials and the desired product, allowing for its visualization on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying the N-acylurea byproduct from the desired product and other reaction components.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the N-acylurea structure.[1][3][4]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of N-acylurea by identifying its corresponding molecular weight.[3][4]

Troubleshooting Guides

Problem 1: Significant amount of N-acylurea detected in the reaction mixture.

Potential Cause Recommended Solution
High reaction temperaturePerform the reaction at a lower temperature, such as 0°C.
Use of a polar solvent (e.g., DMF, DMSO)Switch to a less polar solvent like dichloromethane (B109758) (DCM) or chloroform.
Absence of coupling additivesAdd 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives trap the O-acylisourea intermediate, forming a more stable active ester that is less prone to rearrangement.[2]
Slow reaction due to steric hindranceConsider using a more potent coupling reagent combination, such as HATU or COMU, especially for hindered amino acids.[7]

Problem 2: Difficulty in separating the N-acylurea byproduct from the desired product.

Potential Cause Recommended Solution
Similar solubility profiles of the product and byproductFor DCC: The byproduct dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration.[2] However, the N-acylurea derived from DCC may still be soluble. For EDC: The urea (B33335) byproduct is water-soluble and can be removed by aqueous extraction.[2] If the N-acylurea is also water-soluble, this can simplify purification.
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for separating the N-acylurea from the desired product. A gradient elution from a non-polar to a more polar solvent system is often effective.[8]
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method, provided a solvent system can be found where the solubility of the product and the N-acylurea differ significantly.[8]
Preparative HPLC: For challenging separations, preparative HPLC can be used to isolate the pure product.

Experimental Protocols

Protocol 1: Identification of N-Acylurea by HPLC

This protocol outlines a general method for detecting N-acylurea in a reaction mixture.

Materials:

  • Reaction mixture aliquot

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ACN/water mixture).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient would be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.[9]

  • Analysis: Inject the prepared sample. The N-acylurea byproduct will typically elute as a distinct peak. The retention time can be compared to a standard if available. Mass spectrometry coupled with HPLC (LC-MS) can be used to confirm the identity of the peak by its mass-to-charge ratio.

Protocol 2: Identification of N-Acylurea by ¹H NMR

Materials:

  • Crude reaction product

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried crude reaction product in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Look for characteristic signals of the N-acylurea. For example, with DCC, the cyclohexyl protons will appear as broad multiplets. The NH proton of the urea moiety often appears as a distinct singlet or doublet. The chemical shifts will be specific to the acyl group and the carbodiimide used.[3]

Protocol 3: Removal of N-Acylurea by Column Chromatography

Materials:

  • Crude reaction product

  • Silica gel

  • Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired product and those containing the N-acylurea.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent.

Data Summary

Table 1: Influence of Reaction Conditions on N-Acylurea Formation

ParameterCondition Favoring N-AcylureaCondition Minimizing N-Acylurea
Temperature High (e.g., room temp. or above)Low (e.g., 0°C)
Solvent Polar (e.g., DMF, DMSO)Non-polar (e.g., DCM, Chloroform)
Additives AbsentPresent (e.g., HOBt, NHS, OxymaPure®)
Carbodiimide Type Water-insoluble (e.g., DCC) can lead to difficult-to-remove N-acylureaWater-soluble (e.g., EDC) can yield water-soluble byproducts that are easier to remove by extraction.[2]

Visual Guides

N_Acylurea_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea Activation Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_Acylisourea Desired_Product Desired Amide Product O_Acylisourea->Desired_Product Desired Reaction N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Side Reaction (O-to-N Acyl Migration) Amine Amine (R''-NH2) Amine->Desired_Product Urea Urea Byproduct

Figure 1. Mechanism of N-acylurea formation in carbodiimide reactions.

Troubleshooting_Workflow Start Start: Carbodiimide Reaction Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction or Significant Byproduct Check_Completion->Incomplete No Complete Reaction Complete & Clean Check_Completion->Complete Yes Identify_Byproduct Identify Byproduct (HPLC/MS/NMR) Incomplete->Identify_Byproduct Purify Purification: - Column Chromatography - Recrystallization - Preparative HPLC Complete->Purify Is_N_Acylurea Is Byproduct N-Acylurea? Identify_Byproduct->Is_N_Acylurea Yes Other_Byproduct Troubleshoot Other Side Reactions Identify_Byproduct->Other_Byproduct No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Add HOBt/NHS Is_N_Acylurea->Optimize_Conditions Is_N_Acylurea->Purify Optimize_Conditions->Start Re-run Reaction End End: Pure Product Purify->End

Figure 2. Troubleshooting workflow for N-acylurea byproduct.

References

impact of pH on Bis-PEG21-acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis-PEG21-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this homobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines using EDC/NHS chemistry?

The reaction of this compound with primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process, with each step having a distinct optimal pH range.

  • Activation Step: The activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.0-8.5 .[3][4] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react effectively.[5] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.[2]

Q2: Which buffers should I use for the activation and coupling steps?

It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

StepRecommended BuffersBuffers to Avoid
Activation (pH 4.5-6.0) MESAcetate, Glycine, Tris
Coupling (pH 7.0-8.5) PBS, Borate, BicarbonateTris, Glycine

Q3: What are the recommended molar ratios of EDC and NHS to this compound?

The optimal molar ratio can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxylic acid groups of this compound.

ReagentRecommended Molar Excess (relative to Carboxyl Groups)
EDC 1.5 to 10-fold
NHS (or Sulfo-NHS) 1.5 to 25-fold

For specific applications, such as modifying carboxylated surfaces, a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS may be used.[6] For protein conjugation, a 1.5 to 2-fold molar excess of EDC and NHS over the Bis-PEG acid is a good starting point.[7]

Q4: How stable is the activated NHS-ester of this compound?

The NHS-ester intermediate is susceptible to hydrolysis, and its stability is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.

pHApproximate Half-life of PEG-NHS Ester
7.4 > 120 minutes[8]
8.0 ~110 - 210 minutes[9]
8.5 ~10 - 180 minutes[9][10]
9.0 < 9 minutes[8]

Due to the limited stability of the NHS-ester, it is crucial to proceed with the coupling step immediately after the activation step.

Troubleshooting Guide

Problem 1: Low or no reaction efficiency.

Possible CauseRecommended Solution
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. Ensure the activation step is performed in the pH 4.5-6.0 range and the coupling step is in the pH 7.0-8.5 range.
Hydrolysis of NHS-ester Minimize the time between the activation and coupling steps. Prepare EDC and NHS solutions immediately before use. Consider performing the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis.[11]
Inactive EDC/NHS EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Use fresh reagents if you suspect degradation.
Competing nucleophiles in buffer Ensure you are using amine-free and carboxylate-free buffers for the reaction (e.g., MES for activation, PBS for coupling). Avoid buffers like Tris and glycine.

Problem 2: Protein aggregation or precipitation during the reaction.

Possible CauseRecommended Solution
Cross-linking As this compound is homobifunctional, it can crosslink molecules, leading to aggregation. To control this, you can perform a two-step reaction where one molecule is first activated with the PEG linker, purified to remove excess linker, and then reacted with the second molecule.
Protein instability The pH or other reaction conditions may be causing your protein to become unstable. Screen different buffer conditions to find one that maintains protein stability. Consider performing the reaction at a lower temperature (4°C).
High protein concentration Reduce the concentration of the protein in the reaction mixture.

Experimental Protocols

Protocol: Two-Step Amine Coupling using this compound, EDC, and NHS

This protocol provides a general method for conjugating an amine-containing molecule to another molecule using this compound.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Amine-containing molecule

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to Amine-containing Molecule:

    • Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding the Coupling Buffer.

    • Alternatively, the activated this compound can be purified using a desalting column equilibrated with the Coupling Buffer to remove excess EDC and NHS.

    • Add the amine-containing molecule to the activated this compound solution. A 10- to 50-fold molar excess of the activated PEG linker to the amine-containing molecule is a common starting point, but this should be optimized for your specific application.[7]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_hydrolysis Side Reaction: Hydrolysis A This compound (-COOH) C NHS-activated this compound A->C MES Buffer B EDC + NHS E Conjugated Product C->E PBS Buffer G Inactive this compound C->G Higher pH increases rate D Amine-containing Molecule (-NH2) F H2O

Caption: Two-step reaction workflow for this compound conjugation.

G cluster_low_ph Low pH (< 4.5) cluster_optimal_ph Optimal pH (7.0-8.5) cluster_high_ph High pH (> 8.5) A Protonated Amine (-NH3+) (Non-nucleophilic) B Low Coupling Efficiency A->B C Deprotonated Amine (-NH2) (Nucleophilic) D High Coupling Efficiency C->D E Increased NHS-ester Hydrolysis F Low Coupling Efficiency E->F

Caption: Impact of pH on the amine coupling step efficiency.

References

Technical Support Center: Strategies to Control the Degree of PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you control the degree of PEGylation and overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your PEGylation experiments in a question-and-answer format.

Issue Potential Causes Troubleshooting Steps
Low PEGylation Efficiency 1. Incomplete activation of the PEG reagent. 2. Hydrolysis of the activated PEG in an aqueous buffer. 3. Incorrect pH for the conjugation reaction. 4. Target functional groups on the protein are not accessible.1. Verify the activation of your PEG reagent using an appropriate analytical method (e.g., NMR, MS) before starting the conjugation reaction. 2. Use freshly prepared activated PEG. Stock solutions should be prepared in a dry, aprotic solvent (e.g., DMSO) and added to the reaction buffer immediately before use. 3. Verify and adjust the pH of the reaction buffer to the optimal range for your specific PEG-protein conjugation chemistry. 4. Consider altering the reaction conditions (e.g., pH, temperature) to potentially expose the target sites. In some cases, site-directed mutagenesis may be necessary to introduce a more accessible reactive site.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. The molar ratio of activated PEG to protein is too high. 2. Multiple reactive sites on the protein have similar accessibility and reactivity.1. Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance for mono-PEGylation. 2. Adjust the reaction pH to favor more selective modification. For example, a lower pH can increase the selectivity for N-terminal amine PEGylation over lysine (B10760008) residues.[1] If a single, specific attachment point is required, consider site-directed mutagenesis to remove competing reactive sites.
Protein Aggregation/Precipitation 1. Cross-linking caused by di-activated PEG. 2. Protein instability under the chosen reaction conditions (pH, temperature). 3. High protein concentration.1. If using a di-functional PEG, ensure your activation strategy favors mono-activation (e.g., use a large excess of PEG during activation and purify the mono-activated species). Reduce the molar ratio of activated PEG to protein. 2. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability. 3. Reduce the concentration of the protein in the reaction mixture.
Loss of Biological Activity 1. The PEG chain is attached at or near the protein's active site, causing steric hindrance. 2. The reaction conditions have denatured the protein.1. Attempt a different PEGylation strategy that targets amino acids known to be distant from the active site. 2. Protect the active site during the reaction by adding a substrate or competitive inhibitor. 3. Optimize reaction conditions such as temperature and pH to be milder and less likely to cause denaturation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control the degree of PEGylation?

A1: The primary parameters that influence the degree of PEGylation are:

  • Molar ratio of PEG to protein: A higher molar ratio generally leads to a higher degree of PEGylation.[2]

  • Reaction pH: The pH of the reaction buffer affects the reactivity of specific amino acid residues.[1][3] For example, targeting primary amines with NHS-activated PEGs is typically performed at a pH of 7-9.[4]

  • Reaction Temperature: Temperature can influence the reaction rate and protein stability. Lower temperatures are often used to control the reaction and maintain protein integrity.[1][5]

  • Reaction Time: The duration of the reaction directly impacts the extent of PEGylation.[2]

  • Protein Concentration: Higher protein concentrations can sometimes lead to increased aggregation.[1]

Q2: How can I achieve site-specific PEGylation?

A2: Site-specific PEGylation can be achieved through several strategies:

  • N-terminal PEGylation: By controlling the reaction pH, it's possible to selectively target the N-terminal alpha-amine over the epsilon-amines of lysine residues due to its lower pKa.[6]

  • Thiol-reactive PEGylation: Cysteine residues can be targeted specifically using thiol-reactive PEG derivatives like PEG-maleimide. This often requires the introduction of a free cysteine residue at a specific site through site-directed mutagenesis.

  • Enzymatic PEGylation: Enzymes can be used to catalyze the site-specific attachment of PEG to a protein.[7]

  • "Click Chemistry": This involves introducing a unique chemical handle (like an azide (B81097) or alkyne) into the protein via an unnatural amino acid, followed by a highly specific reaction with a complementary PEG derivative.[6]

Q3: What are the common methods to characterize the degree of PEGylation?

A3: Several analytical techniques are used to characterize PEGylated proteins:

  • SDS-PAGE: This is a simple method to visualize the increase in molecular weight after PEGylation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, which increases with PEGylation. It can be used to separate different PEGylated species.[8][]

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on charge. Since PEGylation can shield surface charges, it can be used to separate PEGylated isomers.[8][]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can provide precise molecular weight information, allowing for the determination of the number of attached PEG chains and identification of PEGylation sites.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with MS, are powerful for separating and quantifying different PEGylated forms.[7]

Q4: How do I purify my PEGylated protein?

A4: Purification of PEGylated proteins aims to separate the desired PEGylated product from unreacted protein, excess PEG, and multi-PEGylated species. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from the smaller, unreacted protein.[8][]

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated species based on differences in their surface charge.[8][][13]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[][13]

  • Ultrafiltration/Diafiltration: Membrane-based techniques that can be used to remove smaller impurities like unreacted PEG.[8][]

Quantitative Data Summary

The following tables summarize key quantitative parameters for controlling PEGylation.

Table 1: Influence of Reaction pH on Amine-Reactive PEGylation

Target AmineActivating GroupOptimal pH RangeRationale
N-terminal α-amineAldehyde (Reductive Amination)5.0 - 7.0Lower pKa of N-terminal amine allows for selective reaction at a lower pH compared to lysine residues.[6]
Lysine ε-amineNHS-ester7.0 - 9.0Higher pH deprotonates the ε-amino group of lysine, making it nucleophilic and reactive towards the NHS-ester.[4]
Lysine ε-amineAldehyde (Reductive Amination)> 7.0Higher pH is required to deprotonate the lysine ε-amino group for reaction.

Table 2: Molar Ratio and Reaction Time Optimization Examples

ProteinPEG ReagentMolar Ratio (PEG:Protein)Reaction TimeOutcomeReference
rhG-CSFmPEG-ALD (10, 20, 30kDa)5:12 hours86% monoPEGylated protein[2]
BSA NanoparticlesmPEG-SPA (5kDa)32.5 g/L PEG concentration10 minutesOptimized PEGylation efficiency[5]

Experimental Protocols

Protocol 1: General Procedure for N-terminal PEGylation via Reductive Amination

  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., 100 mM MES, pH 6.0) at a concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Prepare a stock solution of mPEG-aldehyde in the same reaction buffer.

  • Reaction Initiation: Add the mPEG-aldehyde solution to the protein solution at a desired molar ratio (e.g., 5:1 PEG:protein).

  • Reducing Agent Addition: Add a fresh solution of a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2-24 hours) with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, to consume any unreacted PEG-aldehyde.

  • Purification: Purify the mono-PEGylated protein using size exclusion or ion-exchange chromatography.

  • Characterization: Analyze the purified product using SDS-PAGE, SEC, and mass spectrometry to confirm the degree of PEGylation and identify the PEGylation site.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Reaction_Mix PEGylation Reaction Protein->Reaction_Mix PEG Activated PEG Reagent PEG->Reaction_Mix Purification Chromatography (SEC/IEX) Reaction_Mix->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: General experimental workflow for protein PEGylation.

Control_Factors Control Degree of PEGylation Molar_Ratio Molar Ratio (PEG:Protein) Control->Molar_Ratio pH Reaction pH Control->pH Temp Temperature Control->Temp Time Reaction Time Control->Time Conc Protein Concentration Control->Conc

References

Technical Support Center: Activated Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for activated Bis-PEG21-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and ensuring successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is activated this compound and why is it prone to hydrolysis?

This compound is a polyethylene (B3416737) glycol (PEG) linker with a carboxylic acid group at each end. For it to react with primary amines on proteins, peptides, or other molecules, these acid groups must be "activated"[1][2]. This is commonly done by converting them into N-hydroxysuccinimide (NHS) esters. While highly reactive towards amines, these activated esters are also susceptible to hydrolysis—a reaction with water that cleaves the ester and regenerates the original, unreactive carboxylic acid[3][4]. This premature hydrolysis is a primary cause of failed or inefficient conjugation reactions.

Q2: What are the key factors that influence the rate of hydrolysis?

The stability of activated this compound is primarily affected by three factors:

  • pH: The rate of hydrolysis increases significantly with higher pH. While the desired reaction with amines is also more efficient at a slightly alkaline pH (7-8), so is the competing hydrolysis reaction[5][6]. At pH 9.0, the half-life of an activated PEG-NHS ester can be less than 10 minutes, whereas at pH 7.4, it can be over two hours[6].

  • Moisture: Water is a necessary reactant for hydrolysis. The presence of moisture in solvents, reagents, or from atmospheric humidity will lead to the degradation of the activated PEG[5][7].

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, proper storage at low temperatures is crucial to maintain the reactivity of the compound[7][8].

Q3: How should I store my activated this compound to maintain its activity?

To prevent premature hydrolysis and degradation, activated PEG reagents must be stored under specific conditions. Improper storage is a common reason for loss of activity.

Storage ConditionRecommendationRationale
Temperature ≤ -15°CSlows the rate of hydrolysis and degradation[7].
Atmosphere Under inert gas (Argon or Nitrogen)PEGs are susceptible to oxidation[7][9].
Moisture Control Store with a desiccantMinimizes exposure to water to prevent hydrolysis[7].
Light In the darkProtects against light-sensitive degradation[7].

When you need to use the reagent, allow the container to warm to room temperature slowly before opening to prevent condensation from forming inside[7]. For sensitive reagents like NHS esters, consider aliquoting into smaller, single-use portions to avoid repeated warming and exposure of the bulk material[7].

Q4: Which buffers should I use for my conjugation reaction?

The choice of buffer is critical for a successful reaction.

  • Activation Step (if activating the acid in-house): Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 4.5 and 6.0 for efficient activation with EDC and NHS[5][10].

  • Conjugation Step: Use a non-amine containing buffer with a pH between 7.0 and 8.0, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer[5]. Crucially, avoid buffers containing primary amines, like Tris , as they will compete with your target molecule for the activated PEG, significantly reducing your conjugation yield[5].

Troubleshooting Guide

This guide addresses common issues encountered during the use of activated this compound.

Problem 1: Low or No Conjugation Efficiency

This is the most common problem and is often linked to the hydrolysis of the activated PEG.

Logical Flow for Troubleshooting Low Conjugation Efficiency

Hydrolysis_Mechanism ActivatedPEG Activated Bis-PEG-NHS Ester Conjugate Stable Amide Bond (Desired Product) ActivatedPEG->Conjugate Aminolysis (pH 7-8) HydrolyzedPEG Inactive Bis-PEG-Acid (Hydrolysis Product) ActivatedPEG->HydrolyzedPEG Hydrolysis (competing reaction, rate increases with pH) Amine Target Molecule (Primary Amine R-NH₂) Amine->Conjugate Water Water (H₂O) Water->HydrolyzedPEG PEGylation_Workflow prep Step 1: Reagent Preparation - Dissolve this compound in anhydrous DMSO/DMF. - Prepare Activation Buffer (e.g., MES, pH 5-6). - Prepare Conjugation Buffer (e.g., PBS, pH 7.2-7.5). activation Step 2: Activation - Add EDC and Sulfo-NHS (1.5 eq each) to PEG solution. - Incubate for 15-30 min at room temperature. prep->activation Proceed immediately conjugation Step 3: Conjugation - Add activated PEG solution to target molecule in Conjugation Buffer. - React for 2 hours at RT or overnight at 4°C. activation->conjugation Adjust pH to 7.2-7.5 quenching Step 4: Quenching - Add quenching buffer (e.g., hydroxylamine, glycine, or Tris) to stop the reaction. conjugation->quenching purification Step 5: Purification - Purify the PEG-conjugate using SEC, IEX, or dialysis to remove unreacted materials. quenching->purification

References

analytical methods to monitor Bis-PEG21-acid conjugation progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Bis-PEG21-acid conjugation progress. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions related to your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. It contains two terminal carboxylic acid groups which can be activated to react with primary amine groups on biomolecules, such as proteins or peptides, forming stable amide bonds.[1][2][3][4] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate.[1][2] This reagent is often used as a crosslinker to conjugate two different amine-containing molecules or to modify the surface of molecules and nanoparticles.

Q2: What are the primary analytical methods to monitor the progress of my this compound conjugation reaction?

The most common methods to monitor PEGylation reactions include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the conjugated protein.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Particularly Size-Exclusion (SEC) and Reverse-Phase (RP-HPLC) to separate and quantify the conjugated species from the unconjugated protein and excess PEG reagent.[8][9][10]

  • Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the degree of PEGylation (the number of PEG molecules attached to the protein).[8][11][12][13]

Q3: How do I activate the carboxylic acid groups of this compound for conjugation?

The carboxylic acid groups are typically activated using carbodiimide (B86325) chemistry. A common method involves using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester that then reacts with primary amines on the target molecule.[1][8]

Q4: Why do my SDS-PAGE bands for PEGylated proteins appear smeared or broader than expected?

This is a common phenomenon when analyzing PEGylated proteins with SDS-PAGE. The PEG moiety can interfere with SDS binding, leading to inconsistent charge-to-mass ratios and resulting in broad or smeared bands.[10][14] Using native PAGE, which separates proteins based on their native charge and size without detergents like SDS, can provide better resolution for PEGylated conjugates.[10][14]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the analysis of your this compound conjugation reaction.

SDS-PAGE Analysis
Problem Possible Cause(s) Recommended Solution(s)
Smeared or broad bands for PEGylated protein - Heterogeneity of the PEGylated product (different numbers of PEG chains attached).- Interference of PEG with SDS binding, leading to anomalous migration.[10][14]- Optimize the reaction to produce a more homogenous product.- Try using Native PAGE to avoid issues with SDS interaction.[10][14]- Use specialized staining techniques for PEG, such as barium-iodide staining, to confirm the presence of PEGylated species.[15]
No visible shift in the band for the conjugated protein - Low conjugation efficiency.- The molecular weight of the PEG is too small to cause a noticeable shift.- Increase the molar ratio of this compound to your protein.- Confirm the activity of your coupling reagents (e.g., EDC/NHS).- Allow for a longer reaction time.- Use a higher percentage acrylamide (B121943) gel for better resolution of small molecular weight changes.
Precipitation of the protein during the reaction - Over-modification of the protein can alter its isoelectric point, leading to precipitation.[16]- The reaction pH is close to the isoelectric point of the protein.[16]- Reduce the molar excess of the PEGylation reagent.- Adjust the pH of the conjugation reaction buffer.[16]
HPLC Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor resolution between conjugated and unconjugated protein in SEC-HPLC - The hydrodynamic radius of the conjugate is not significantly different from the unconjugated protein.- The PEGylated protein is interacting with the column matrix.- Ensure the column is appropriate for the molecular weight range of your protein and conjugate.- Optimize the mobile phase composition (e.g., ionic strength, pH).- Consider using RP-HPLC as an alternative, as PEGylation often changes the hydrophobicity of the protein.
Broad peaks in RP-HPLC - The mobile phase composition is not optimal.- The column temperature is too low.- The column is contaminated or degraded.- Prepare a fresh mobile phase and ensure proper mixing.[17]- Increase the column temperature, as higher temperatures can improve peak shape for large molecules.- Flush the column with a strong solvent or replace the guard column.[17]
Inconsistent retention times - Poor column equilibration between runs.- Fluctuations in temperature.- Changes in the mobile phase composition over time.- Ensure sufficient equilibration time between injections.[18]- Use a column oven to maintain a constant temperature.[17][18]- Prepare fresh mobile phase daily and keep the reservoirs covered.[17]

Experimental Protocols & Workflows

General Workflow for this compound Conjugation and Analysis

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Monitoring & Analysis A Prepare Protein Solution in Reaction Buffer C Activate this compound with EDC and NHS A->C B Prepare this compound and Activators (EDC/NHS) B->C D Add Activated PEG to Protein Solution C->D E Incubate at Room Temperature D->E F Take Aliquots at Different Time Points E->F G Analyze by SDS-PAGE F->G H Analyze by HPLC (SEC or RP) F->H I Analyze by Mass Spectrometry F->I

Caption: General experimental workflow for this compound conjugation and subsequent analysis.

Protocol 1: SDS-PAGE Analysis of Conjugation Reaction
  • Sample Preparation: At various time points during the conjugation reaction, take a small aliquot (e.g., 10 µL) and quench the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Gel Electrophoresis:

    • Load the quenched samples, along with a molecular weight marker and a sample of the unconjugated protein, onto a polyacrylamide gel of an appropriate percentage.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[5]

    • Destain the gel until the background is clear.

  • Analysis:

    • Compare the lanes corresponding to the conjugation reaction with the unconjugated protein lane.

    • A successful conjugation will show a new band or a smear at a higher molecular weight than the unconjugated protein.[7] The intensity of the unconjugated protein band should decrease over time.

Protocol 2: RP-HPLC Monitoring of Conjugation Progress
  • Column and Mobile Phase:

    • Use a C4 or C8 reverse-phase column suitable for protein analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • At each time point, take an aliquot of the reaction mixture and quench it by diluting it in Mobile Phase A.

  • Chromatographic Run:

    • Inject the diluted sample onto the column.

    • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • The unconjugated protein will elute as a specific peak. The PEGylated conjugate, being more hydrophobic, will typically elute later.

    • Quantify the peak areas to determine the percentage of conjugated versus unconjugated protein over time.

Logical Diagram for Troubleshooting HPLC Issues

Start HPLC Problem (e.g., Broad Peaks, Drifting Retention Time) CheckSystem Check System Integrity (Leaks, Connections) Start->CheckSystem CheckMobilePhase Check Mobile Phase (Freshness, Composition) Start->CheckMobilePhase CheckColumn Check Column (Contamination, Age) Start->CheckColumn CheckMethod Review Method Parameters (Gradient, Temperature, Flow Rate) Start->CheckMethod SolutionSystem Tighten Fittings, Replace Seals CheckSystem->SolutionSystem SolutionMobilePhase Prepare Fresh Mobile Phase CheckMobilePhase->SolutionMobilePhase SolutionColumn Flush Column or Replace Guard/Column CheckColumn->SolutionColumn SolutionMethod Optimize Method Parameters CheckMethod->SolutionMethod

Caption: A logical troubleshooting flowchart for common HPLC problems.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data from an HPLC analysis monitoring the progress of a PEGylation reaction.

Reaction Time (minutes) Unconjugated Protein (%) PEGylated Protein (%)
01000
306535
604060
1202575
2401585

Note: The data above is for illustrative purposes and actual results will vary depending on the specific reaction conditions.

References

Technical Support Center: Crosslinking Sterically Hindered Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in crosslinking sterically hindered proteins. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crosslinking of sterically hindered proteins in a question-and-answer format.

Q1: Why is my crosslinking efficiency low or non-existent?

A1: Low or no crosslinking of sterically hindered proteins can be due to several factors:

  • Inaccessible Reactive Sites: The target amino acid residues (e.g., lysines, cysteines) may be buried within the protein's three-dimensional structure, preventing the crosslinker from reaching them.[1]

  • Steric Hindrance from the Crosslinker: The crosslinking reagent itself may be too bulky to access the reactive sites on the protein.

  • Incompatible Buffer Conditions: The reaction buffer may contain components that interfere with the crosslinking chemistry. For example, amine-containing buffers like Tris or glycine (B1666218) will compete with amine-reactive crosslinkers.[2]

  • Insufficient Molar Excess of Crosslinker: An inadequate amount of the crosslinking reagent will result in a low yield of crosslinked products.[3]

Q2: My protein precipitates after adding the crosslinker. What should I do?

A2: Protein precipitation during crosslinking is often a sign of excessive or non-specific crosslinking, leading to the formation of large, insoluble aggregates.[4] To address this:

  • Reduce the Crosslinker Concentration: Perform a titration to find the optimal concentration of the crosslinker that results in discrete crosslinked products without causing precipitation.[5]

  • Shorten the Reaction Time: A shorter incubation period can limit the extent of crosslinking and prevent the formation of large aggregates.

  • Optimize Buffer Conditions: Adjust the pH or salt concentration of the buffer to improve protein stability. The use of stabilizing agents may also be beneficial.

  • Consider a Different Crosslinker: A crosslinker with a different reactivity or a hydrophilic spacer arm, such as a PEGylated crosslinker, may reduce aggregation.[6]

Q3: I see a high-molecular-weight smear on my SDS-PAGE gel instead of discrete bands. What does this indicate?

A3: A high-molecular-weight smear is another indication of extensive and non-specific crosslinking.[7] This can be addressed by:

  • Optimizing the Crosslinker-to-Protein Molar Ratio: A lower molar excess of the crosslinker is often necessary to control the reaction.[5]

  • Controlling the Reaction Time and Temperature: Shorter incubation times and lower temperatures can help to limit the reaction to the desired products.[8]

  • Using a Quenching Reagent: Ensure that the quenching step is efficient in stopping the crosslinking reaction completely.[9]

Q4: My crosslinking reaction is not reproducible. How can I improve consistency?

A4: Lack of reproducibility can be due to several factors:

  • Reagent Instability: Many crosslinkers are moisture-sensitive and should be stored properly and prepared fresh before each use.[8]

  • Inconsistent Reaction Conditions: Ensure that buffer composition, pH, temperature, and incubation times are precisely controlled in every experiment.

  • Variability in Protein Samples: Ensure the purity and concentration of your protein samples are consistent between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy to crosslink a protein with a known sterically hindered binding site?

A1: For sterically hindered binding sites, a multi-pronged approach is often necessary:

  • Use a Crosslinker with a Long, Flexible Spacer Arm: Crosslinkers with longer spacer arms can bridge greater distances and navigate around bulky protein domains to reach reactive sites.[10] PEGylated crosslinkers are particularly effective due to their hydrophilicity and flexibility.[6]

  • Introduce a Reactive Residue via Site-Directed Mutagenesis: If the protein's structure is known, a reactive amino acid like cysteine can be introduced at a surface-exposed site near the interaction interface.[11] This allows for more specific and efficient crosslinking.

  • Employ a Zero-Length Crosslinker: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediate the formation of a direct amide bond between carboxyl and amine groups without introducing a spacer, which can sometimes be advantageous if the reactive groups are in very close proximity but sterically shielded.[12]

Q2: How do I choose the right crosslinker for my sterically hindered protein?

A2: The choice of crosslinker depends on several factors:

  • Target Functional Groups: Identify the available reactive groups on your protein (e.g., primary amines, sulfhydryls, carboxyls).[13]

  • Spacer Arm Length: For sterically hindered proteins, longer spacer arms are generally preferred.[14]

  • Reactivity: Consider whether a homobifunctional (reacts with the same functional group) or heterobifunctional (reacts with different functional groups) crosslinker is more appropriate for your experimental design.

  • Cleavability: A cleavable crosslinker can be beneficial for downstream analysis, such as mass spectrometry, as it allows for the separation of the crosslinked proteins.

Q3: What are the ideal buffer conditions for crosslinking?

A3: The buffer should be non-reactive with the chosen crosslinker. For amine-reactive crosslinkers like NHS esters, avoid buffers containing primary amines (e.g., Tris, glycine). Phosphate-buffered saline (PBS) or HEPES at a pH of 7-9 are commonly used.[15] For EDC/NHS chemistry, the activation step is most efficient at pH 4.5-6.0, while the coupling to amines is optimal at pH 7.2-8.5.[16]

Q4: How can I confirm that my crosslinking reaction was successful?

A4: Several methods can be used to analyze the results of a crosslinking reaction:

  • SDS-PAGE: Crosslinked products will appear as higher molecular weight bands compared to the monomeric protein.

  • Western Blotting: This can be used to identify the specific proteins involved in the crosslinked complex.

  • Mass Spectrometry: This technique can identify the specific amino acid residues that have been crosslinked, providing valuable structural information.[17]

Data Presentation

Table 1: Comparison of Crosslinker Efficiency for Sterically Hindered Proteins

CrosslinkerReactive GroupsSpacer Arm Length (Å)Key FeaturesPotential for Sterically Hindered Proteins
DSS (Disuccinimidyl suberate)Amine-Amine11.4Homobifunctional, membrane-permeableModerate; may not be long enough for highly hindered sites.
BS3 (Bis(sulfosuccinimidyl) suberate)Amine-Amine11.4Homobifunctional, water-soluble, membrane-impermeableModerate; good for surface proteins but may have length limitations.[18]
BS(PEG)2Amine-Amine~16.5PEGylated, hydrophilicHigh; the PEG spacer provides flexibility and increased reach.[6]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Amine-Sulfhydryl8.3Heterobifunctional, good for two-step reactionsLow to moderate; relatively short spacer arm.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyl-Amine0Zero-length, forms a direct amide bondSituational; can be effective if reactive groups are very close but shielded.[12]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue

This protocol is adapted from the QuikChange II Site-Directed Mutagenesis Kit manual and is intended for introducing a cysteine codon at a specific site in a plasmid.[19]

Materials:

  • dsDNA template (plasmid containing the gene of interest)

  • Mutagenic oligonucleotide primers (forward and reverse)

  • PfuTurbo DNA polymerase

  • dNTP mix

  • Reaction buffer

  • Dpn I restriction enzyme

  • XL1-Blue supercompetent cells

  • Appropriate antibiotic selection plates

Procedure:

  • Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation to change a codon to cysteine (TGC or TGT). The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with 5-50 ng of dsDNA template, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of PfuTurbo DNA polymerase in a final volume of 50 µL with the appropriate reaction buffer.

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 30 seconds.

      • 12-18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • Dpn I Digestion: Add 1 µL of Dpn I enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation: Transform 1-2 µL of the Dpn I-treated DNA into 50 µL of XL1-Blue supercompetent cells. Incubate on ice for 30 minutes, heat-shock at 42°C for 45 seconds, and then place on ice for 2 minutes. Add 450 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plating and Analysis: Plate the transformation mixture on agar (B569324) plates containing the appropriate antibiotic. Incubate at 37°C overnight. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: Amine-Reactive Crosslinking with BS3

This protocol provides a general procedure for crosslinking proteins using the water-soluble, homobifunctional NHS ester, BS3.[8][18]

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS or HEPES, pH 7.0-8.0)

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Sample Preparation: Prepare the protein sample in a suitable amine-free buffer.

  • BS3 Solution Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration (e.g., 10-50 mM).[1]

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final molar excess of 10- to 50-fold. Mix gently.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Zero-Length Crosslinking with EDC/NHS

This two-step protocol uses EDC and NHS to crosslink a carboxyl-containing protein to an amine-containing protein.[20][21]

Materials:

  • Protein #1 (with accessible carboxyl groups) in MES buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Protein #2 (with accessible amine groups) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Quenching Solution 1 (e.g., 2-Mercaptoethanol)

  • Quenching Solution 2 (e.g., Hydroxylamine-HCl)

  • Desalting column

Procedure:

  • Equilibration: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

  • Activation of Protein #1:

    • To 1 mL of Protein #1 solution, add 0.4 mg of EDC (final concentration ~2 mM) and 0.6 mg of NHS or 1.1 mg of Sulfo-NHS (final concentration ~5 mM).

    • Incubate for 15 minutes at room temperature.

  • Quenching of EDC: Add 1.4 µL of 2-mercaptoethanol (B42355) (final concentration 20 mM) to quench the unreacted EDC.

  • Removal of Excess Reagents: Remove excess activating and quenching reagents by passing the reaction mixture through a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2).

  • Conjugation to Protein #2: Add Protein #2 to the activated Protein #1 at an equimolar ratio. Incubate for 2 hours at room temperature.

  • Final Quenching: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any unreacted NHS esters.

  • Purification: Purify the final conjugate using a desalting column or dialysis.

Visualizations

Troubleshooting_Workflow start Low/No Crosslinking check_accessibility Are reactive sites accessible? start->check_accessibility check_buffer Is the buffer compatible? check_accessibility->check_buffer Yes solution_spacer Use longer spacer arm or PEGylated crosslinker check_accessibility->solution_spacer No solution_mutagenesis Introduce reactive residue via site-directed mutagenesis check_accessibility->solution_mutagenesis No check_concentration Is crosslinker concentration sufficient? check_buffer->check_concentration Yes solution_buffer Use non-reactive buffer (e.g., PBS, HEPES) check_buffer->solution_buffer No solution_concentration Increase molar excess of crosslinker check_concentration->solution_concentration No end Re-run Experiment check_concentration->end Yes solution_spacer->check_buffer solution_mutagenesis->check_buffer solution_buffer->check_concentration solution_concentration->end

Caption: Troubleshooting workflow for low crosslinking efficiency.

Strategy_Selection start Select Crosslinking Strategy for Sterically Hindered Protein q_structure Is the 3D structure known? start->q_structure q_reactive_groups Are reactive groups accessible? q_structure->q_reactive_groups No strategy_mutagenesis Site-Directed Mutagenesis to introduce Cysteine q_structure->strategy_mutagenesis Yes q_distance What is the estimated distance between reactive sites? q_reactive_groups->q_distance Yes strategy_long_spacer Use Crosslinker with Long Spacer Arm (e.g., PEGylated) q_reactive_groups->strategy_long_spacer No q_distance->strategy_long_spacer Long strategy_zero_length Use Zero-Length Crosslinker (e.g., EDC) q_distance->strategy_zero_length Short strategy_mutagenesis->q_reactive_groups

Caption: Decision tree for selecting a crosslinking strategy.

References

Validation & Comparative

A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs

Author: BenchChem Technical Support Team. Date: December 2025

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[1] Accurate and reliable determination of the average DAR and the distribution of different drug-loaded species is essential during ADC development and for quality control.[1] This guide provides an objective comparison of the primary analytical techniques used for DAR determination, complete with experimental data, detailed methodologies, and workflow diagrams to assist researchers in selecting the optimal method for their specific needs.

Comparison of Key Methods for DAR Determination

Several analytical methods are used to determine the DAR of ADCs, each with distinct advantages and limitations.[1] The choice of method often depends on the ADC's specific characteristics, such as the conjugation chemistry (e.g., cysteine or lysine-based), the properties of the cytotoxic drug, and the level of detail required from the analysis.[1][2] The four principal methods are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Method Principle Information Provided Advantages Disadvantages Best For
UV/Vis Spectroscopy Measures absorbance at two wavelengths to calculate antibody and drug concentrations based on the Beer-Lambert law.[1][3]Average DAR only.[4]Simple, rapid, requires minimal sample preparation.[4][5]Does not provide drug distribution data; can be inaccurate if absorbance spectra of drug and antibody overlap.[4][6]Rapid estimation of average DAR for in-process control and routine analysis.[4]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species (DAR 0, 2, 4, 6, 8) based on their increasing hydrophobicity with higher drug loads.[7][8]Average DAR, drug load distribution, and naked antibody content.[2]Analysis is performed under mild, non-denaturing conditions, preserving the ADC's native structure.[8][9]Mobile phase contains high salt concentrations, which are generally incompatible with Mass Spectrometry.[10][11]Standard method for characterizing cysteine-conjugated ADCs.[2][8]
Reversed-Phase HPLC (RP-HPLC) Separates ADC components (light and heavy chains) based on hydrophobicity under denaturing conditions.[7]Average DAR and drug distribution on light and heavy chains.Orthogonal method to HIC; mobile phase is compatible with MS, allowing for peak identification.[10][12]Denaturing conditions disrupt the intact ADC structure.[2]Cysteine-linked ADCs after reduction; offers an alternative to HIC with MS compatibility.[7][13]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the precise mass, from which the number of conjugated drugs is calculated.Precise average DAR, drug load distribution, and identification of all ADC species.[14]Provides the most detailed and accurate information; can be coupled with LC methods for enhanced separation.[15][16]Requires more complex instrumentation and data analysis.[17]Comprehensive characterization, analysis of complex or heterogeneous ADCs, and pharmacokinetic studies.[16][18]

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is the most straightforward and convenient method for determining the average DAR.[] It operates on the Beer-Lambert law, which correlates absorbance with concentration.[] This technique requires that the antibody and the cytotoxic drug have distinct maximum absorbance wavelengths (λmax).[2] Typically, the protein absorbance is measured at 280 nm, so the drug's λmax should be significantly different.[]

Experimental Protocol
  • Determine Extinction Coefficients : Experimentally measure the molar extinction coefficients for the naked antibody (εAb) and the free drug (εDrug) at two key wavelengths: 280 nm and the λmax of the drug.[1]

  • Sample Preparation : Dilute the ADC sample to a suitable concentration in a formulation buffer.

  • Measure Absorbance : Using a spectrophotometer, measure the absorbance of the ADC sample at 280 nm (A280) and at the drug's λmax (Aλmax).[1]

  • Calculate Concentrations : Use the following simultaneous equations derived from the Beer-Lambert law to solve for the concentrations of the antibody (CAb) and the drug (CDrug):

    • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

    • Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

  • Calculate Average DAR : The average DAR is the molar ratio of the drug to the antibody.[]

    • DAR = CDrug / CAb

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV/Vis Analysis cluster_calc Data Calculation ADC_Sample ADC Sample Measure_Abs Measure ADC Absorbance (A_280, A_λmax) ADC_Sample->Measure_Abs Naked_Ab Naked Antibody Standard Ext_Coeff Determine Molar Extinction Coefficients (ε_Ab, ε_Drug) Naked_Ab->Ext_Coeff Free_Drug Free Drug Standard Free_Drug->Ext_Coeff Calc_Conc Calculate Concentrations (C_Ab, C_Drug) Ext_Coeff->Calc_Conc Measure_Abs->Calc_Conc Calc_DAR Calculate Average DAR (DAR = C_Drug / C_Ab) Calc_Conc->Calc_DAR

Figure 1. Workflow for average DAR determination using UV/Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is the industry-standard technique for analyzing cysteine-linked ADCs.[2] It separates molecules based on hydrophobicity under non-denaturing conditions.[8] As more hydrophobic drug molecules are conjugated to the antibody, the resulting ADC becomes more hydrophobic. HIC resolves the mixture into species with different drug loads (e.g., DAR0, DAR2, DAR4), allowing for the calculation of both the average DAR and the distribution of each species.[7]

Experimental Protocol
  • Sample Preparation : Dilute the ADC sample to a concentration of approximately 2 mg/mL in the high-salt mobile phase A to promote binding to the column.[20]

  • Chromatographic System : Use a bio-compatible HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases :

    • Mobile Phase A (High Salt) : 1 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.[8][20]

    • Mobile Phase B (Low Salt) : 100 mM Sodium Phosphate, pH 7.0, often with a small percentage of an organic modifier like isopropanol (B130326) (e.g., 20%).[1]

  • Gradient Elution : Apply a linear gradient from high salt (100% A) to low salt (100% B) to elute the ADC species.[1] The least hydrophobic species (unconjugated antibody, DAR0) elutes first, followed by species with increasing DAR.[7]

  • Detection : Monitor the eluent using a UV detector at 280 nm.[1]

  • Data Analysis : Integrate the peak area for each species. The weighted average DAR is calculated using the following formula, where Area_i is the peak area for the species with i drugs attached:

    • Average DAR = Σ (Area_i * i) / Σ Area_i

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_calc Data Calculation ADC_Sample ADC Sample Dilute Dilute in Mobile Phase A ADC_Sample->Dilute Inject Inject onto HIC Column Dilute->Inject Gradient Apply Salt Gradient Elution Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Peak Areas (DAR0, DAR2, etc.) Detect->Integrate Calc_DAR Calculate Weighted Average DAR Integrate->Calc_DAR

Figure 2. Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an orthogonal approach to HIC for DAR determination, particularly for cysteine-linked ADCs.[7] The method typically involves reducing the ADC to separate its light chains (LC) and heavy chains (HC).[7] Separation occurs under denaturing conditions based on the hydrophobicity of the chains and their drug-loaded forms.[2] A key advantage is the use of MS-compatible mobile phases, which allows for definitive peak identification.[10]

Experimental Protocol
  • Sample Preparation (Reduction) : Dilute the ADC to ~1-5 mg/mL and reduce the interchain disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at 37°C.[13][17]

  • Chromatographic System : Use an HPLC or UHPLC system with a reversed-phase column suitable for proteins (e.g., C4 or C8 wide-pore).[21]

  • Mobile Phases :

    • Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[17]

    • Mobile Phase B : Acetonitrile (ACN) with 0.1% TFA or FA.[17]

  • Gradient Elution : Apply a linear gradient from low to high organic solvent (ACN) concentration to elute the chains.[17] Unconjugated chains elute before their more hydrophobic drug-conjugated counterparts.

  • Detection : Monitor with a UV detector (280 nm) and/or an in-line mass spectrometer.[17]

  • Data Analysis : Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the relative peak areas and the number of drugs on each chain.[7][12] The formula for a typical cysteine-conjugated IgG1 ADC is:

    • DAR = 2 * (ΣLC Weighted Peak Area + ΣHC Weighted Peak Area) / 100[12][22]

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_calc Data Calculation ADC_Sample ADC Sample Reduce Reduce with DTT (Separate LC & HC) ADC_Sample->Reduce Inject Inject onto RP Column Reduce->Inject Gradient Apply ACN Gradient Elution Inject->Gradient Detect UV and/or MS Detection Gradient->Detect Integrate Integrate LC & HC Peak Areas Detect->Integrate Calc_DAR Calculate Weighted Average DAR Integrate->Calc_DAR MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_calc Data Calculation ADC_Sample ADC Sample Prep_Options Optional Steps: - Deglycosylation - Reduction - Buffer Exchange ADC_Sample->Prep_Options Inject Inject (LC-MS) or Infuse (Native MS) Prep_Options->Inject Acquire Acquire Mass Spectra (e.g., Q-TOF) Inject->Acquire Deconvolute Deconvolute Spectra to Zero-Charge Mass Acquire->Deconvolute Calc_DAR Calculate Weighted Average DAR Deconvolute->Calc_DAR

References

A Comparative Guide to HIC and LC-MS for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for the successful characterization of antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two cornerstone analytical methods: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into their respective principles, performance characteristics, and experimental protocols to aid in the selection of the most suitable technique for your specific analytical needs.

Principle of Techniques

Hydrophobic Interaction Chromatography (HIC) is a chromatographic technique that separates molecules based on their hydrophobicity. In the context of ADCs, the conjugation of hydrophobic small molecule drugs to a monoclonal antibody increases the overall hydrophobicity of the protein. HIC is particularly adept at separating ADC species with different drug-to-antibody ratios (DAR) under non-denaturing conditions, preserving the native structure of the ADC. The separation is typically achieved by applying the sample to a column with a mildly hydrophobic stationary phase in a high-salt mobile phase, which promotes the hydrophobic interactions. A decreasing salt gradient is then used to elute the bound molecules, with more hydrophobic species eluting later.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS can be used to characterize ADCs at various levels, including intact mass analysis, subunit analysis, and peptide mapping. This versatility allows for the determination of not only the DAR but also the specific sites of drug conjugation and the identification of various drug/linker chemistries and impurities. Depending on the experimental setup, LC-MS can be performed under either denaturing or native conditions.

Performance Comparison

The choice between HIC and LC-MS for ADC characterization often depends on the specific information required. HIC is considered a gold standard for determining the DAR and drug load distribution for cysteine-linked ADCs due to its high resolution and non-denaturing nature. However, traditional HIC methods use non-volatile salts, making them incompatible with direct MS analysis. LC-MS, on the other hand, provides rich, multidimensional data, including mass confirmation of different species, but can be subject to challenges such as variations in ionization efficiency for different DAR species.

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution.Comprehensive characterization including DAR, conjugation site mapping, impurity analysis, and pharmacokinetic studies.
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation by chromatography coupled with mass-based detection.
Resolution High resolution for separating different DAR species, especially for cysteine-linked ADCs.High mass resolution allows for differentiation of species with small mass differences.
Sensitivity Typically detected by UV absorbance.High sensitivity, capable of detecting low-abundance species.
MS Compatibility Traditional methods use non-volatile salts, making direct MS coupling challenging.Inherently compatible with mass spectrometry.
Information Provided Relative quantitation of DAR species.Absolute mass confirmation, structural information (conjugation sites), and quantitative data on various ADC components.
Sample Integrity Preserves the native structure of the ADC.Can be performed under both native and denaturing conditions.
Throughput Relatively high throughput for routine DAR analysis.Can be lower throughput depending on the complexity of the analysis (e.g., peptide mapping).

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol provides a general framework for the analysis of a cysteine-linked ADC. Optimization of parameters such as salt type, concentration, and gradient slope is crucial for achieving optimal separation.

1. Sample Preparation:

  • Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A starting condition.

2. LC System and Column:

  • LC System: An Agilent 1290 Infinity II Bio LC System or similar, equipped with a UV detector.

  • Column: A column suitable for HIC of proteins, such as a Tosoh TSKgel Butyl-NPR column (4.6 mm x 10 cm, 2.5 µm).

3. Mobile Phases:

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Detection: UV absorbance at 280 nm.

  • Column Temperature: 25 °C.

5. Data Analysis:

  • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the peak areas of each species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis

This protocol describes a general method for intact mass analysis of an ADC under denaturing conditions to

A Comparative Guide to Homobifunctional Crosslinkers: Bis-PEG21-acid vs. DSS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugate (ADC) development to protein-protein interaction studies. Homobifunctional crosslinkers, possessing two identical reactive groups, are a cornerstone of these techniques. This guide provides an objective comparison between a modern, polyethylene (B3416737) glycol (PEG)-containing crosslinker, Bis-PEG21-acid, and a conventional, widely-used crosslinker, Disuccinimidyl Suberate (DSS).

Executive Summary

This compound offers significant advantages in terms of solubility, reduced immunogenicity, and improved pharmacokinetic properties due to its long, hydrophilic PEG21 spacer. These characteristics make it particularly well-suited for in vivo applications and the development of next-generation biotherapeutics. In contrast, DSS is a more traditional, hydrophobic crosslinker that, while effective for in vitro applications, can lead to challenges with aggregation and solubility of the resulting conjugates. The selection between these two crosslinkers will ultimately depend on the specific requirements of the experimental system, with this compound being the preferred choice for applications demanding high biocompatibility and in vivo stability.

Performance Comparison

The following tables summarize the key performance characteristics of this compound and DSS, drawing on available experimental data and the established properties of PEGylated versus non-PEGylated compounds.

Table 1: Physicochemical Properties
PropertyThis compoundDisuccinimidyl Suberate (DSS)Supporting Evidence
Structure Homobifunctional dicarboxylic acid with a 21-unit PEG spacerHomobifunctional N-hydroxysuccinimide (NHS) ester with an 8-carbon spacer[1][2][3]
Reactive Groups Carboxylic Acids (-COOH)N-hydroxysuccinimide (NHS) esters[1][3]
Reaction Target Primary amines (-NH2) after activation with EDC/NHSPrimary amines (-NH2)[1][3]
Solubility High aqueous solubilityWater-insoluble; requires organic solvents (e.g., DMSO, DMF)[1][3][4]
Spacer Arm Length ~85 Å11.4 Å[3][5]
Membrane Permeability Low (hydrophilic)High (hydrophobic)[3][4]
Table 2: Bioconjugation Performance
Performance MetricThis compound (with EDC/NHS activation)Disuccinimidyl Suberate (DSS)Supporting Evidence
Reaction Efficiency High, dependent on EDC/NHS activation efficiencyHigh[5]
Stability of Activated Form Activated NHS-ester is moderately stable in aqueous solution, hydrolysis is a competing reactionNHS-ester is susceptible to hydrolysis, especially at higher pH[6][7]
Solubility of Conjugate Generally high, PEG spacer enhances solubility of the conjugateCan be low, risk of aggregation with hydrophobic proteins/payloads[8][9]
Immunogenicity of Conjugate Reduced immunogenicity due to the "shielding" effect of the PEG chainCan elicit an immune response, especially with larger conjugates[3][10][11]
In Vivo Performance (e.g., ADCs) Improved pharmacokinetics, longer circulation half-life, reduced clearanceFaster clearance, potential for off-target toxicity due to hydrophobicity[8][12][13]

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking using this compound with EDC/NHS Activation

This protocol describes a two-step process for crosslinking two proteins (Protein A and Protein B) using this compound.

Materials:

  • This compound

  • Protein A (containing primary amines) in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Protein B (containing primary amines) in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or hydroxylamine)

  • Desalting columns

Procedure:

  • Equilibration: Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

  • Activation of this compound:

    • Dissolve this compound in the activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.

  • Conjugation to Protein A:

    • Immediately add the activated this compound solution to the Protein A solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Crosslinker (Optional but Recommended):

    • Pass the reaction mixture through a desalting column equilibrated with the conjugation buffer (PBS, pH 7.2-7.5) to remove excess this compound and activation reagents.

  • Conjugation to Protein B:

    • Add Protein B to the solution containing the activated Protein A-crosslinker conjugate.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final crosslinked conjugate using size-exclusion chromatography or another suitable purification method to separate the crosslinked product from unreacted proteins.

Protocol 2: Protein-Protein Crosslinking using DSS

This protocol outlines a one-step process for crosslinking proteins using DSS.[14]

Materials:

  • DSS (Disuccinimidyl Suberate)

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.0-9.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein sample in an amine-free buffer at an appropriate concentration.[14]

  • DSS Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM).[14]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample. A 10- to 50-fold molar excess of DSS to protein is a common starting point. The final concentration of the organic solvent should be minimized to avoid protein denaturation.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[14]

  • Reaction Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the crosslinking reaction.[14]

  • Purification and Analysis: Remove unreacted DSS and byproducts via dialysis or a desalting column. The crosslinked products can then be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.[14]

Visualizations

Reaction Chemistry

reaction_chemistry cluster_bis_peg This compound Pathway cluster_dss DSS Pathway This compound This compound Activated NHS-ester Activated NHS-ester This compound->Activated NHS-ester EDC, NHS pH 4.5-6.0 Amide Bond Amide Bond Activated NHS-ester->Amide Bond pH 7.0-8.0 Protein-NH2_1 Protein-NH2 Protein-NH2_1->Amide Bond DSS DSS Amide Bond_2 Amide Bond DSS->Amide Bond_2 pH 7.0-9.0 Protein-NH2_2 Protein-NH2 Protein-NH2_2->Amide Bond_2

Caption: Reaction pathways for this compound and DSS.

Experimental Workflow for Crosslinker Comparison

experimental_workflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_results Results Comparison Protein_Sample Protein Sample Crosslink_BisPEG Crosslink with This compound/EDC-NHS Protein_Sample->Crosslink_BisPEG Crosslink_DSS Crosslink with DSS Protein_Sample->Crosslink_DSS SDS_PAGE SDS-PAGE Analysis Crosslink_BisPEG->SDS_PAGE Mass_Spec Mass Spectrometry (XL-MS) Crosslink_BisPEG->Mass_Spec Functional_Assay Functional Assay Crosslink_BisPEG->Functional_Assay Compare_Solubility Assess Solubility & Aggregation Crosslink_BisPEG->Compare_Solubility Crosslink_DSS->SDS_PAGE Crosslink_DSS->Mass_Spec Crosslink_DSS->Functional_Assay Crosslink_DSS->Compare_Solubility Compare_Efficiency Compare Crosslinking Efficiency & Yield SDS_PAGE->Compare_Efficiency Mass_Spec->Compare_Efficiency Compare_Function Evaluate Impact on Protein Function Functional_Assay->Compare_Function

Caption: Workflow for comparing crosslinker performance.

Signaling Pathway Example: Antibody-Drug Conjugate Internalization and Payload Release

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cellular Apoptosis Payload->Apoptosis Induces

Caption: ADC internalization and payload release pathway.

References

The Balancing Act: How PEG Linker Length Dictates the Efficacy and Pharmacokinetics of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a delicate balancing act. The linker, the crucial bridge between the monoclonal antibody and the potent cytotoxic payload, plays a pivotal role in the overall therapeutic index of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a key modulator of an ADC's physicochemical and pharmacological properties. This guide provides an objective comparison of the effects of different PEG linker lengths on ADC efficacy and pharmacokinetics, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.

The incorporation of PEG linkers in ADCs is primarily driven by the need to improve the solubility and stability of conjugates, especially when dealing with hydrophobic payloads.[1] Hydrophobic drugs can induce aggregation of the ADC, leading to rapid clearance from circulation and potential immunogenicity. The hydrophilic nature of PEG can counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[1][2] However, the length of the PEG chain is a critical design parameter that can significantly influence an ADC's in vitro potency, in vivo efficacy, and pharmacokinetic profile.[1][3]

Comparative Analysis of PEG Linker Length on ADC Performance

The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Longer PEG chains generally improve an ADC's pharmacokinetic profile by increasing its hydrodynamic radius, which in turn reduces renal clearance and extends plasma half-life.[4][5] This prolonged circulation can lead to greater accumulation of the ADC in tumor tissues. Conversely, longer PEG linkers can sometimes introduce steric hindrance, potentially impeding the ADC's interaction with its target antigen on the cancer cell surface or hindering the release of the payload, which can lead to a decrease in in vitro potency.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, offering a comparative look at key performance metrics of ADCs with different PEG linker lengths.

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

Linker LengthADC Construct (Antibody-Payload)Cell LineIC50 (ng/mL)Key ObservationReference
No PEGAnti-CD30 - MMAEKarpas-299~10High potency with no PEG linker.[7]
PEG2Anti-CD30 - MMAEKarpas-299~10No significant change in potency with a short PEG linker.[7]
PEG4Anti-CD30 - MMAEKarpas-299~10No significant change in potency with a short PEG linker.[7]
PEG8Anti-CD30 - MMAEKarpas-299~10No significant change in potency with a medium-length PEG linker.[7]
PEG12Anti-CD30 - MMAEKarpas-299~10No significant change in potency with a longer PEG linker.[7]
PEG24Anti-CD30 - MMAEKarpas-299~10No significant change in potency even with a long PEG linker in this specific ADC construct.[7]
No PEGAnti-HER2 Affibody - MMAENCI-N874.94 nMHighest in vitro potency observed with the non-PEGylated conjugate.[8]
4 kDa PEGAnti-HER2 Affibody - MMAENCI-N8731.9 nMA 6.5-fold reduction in cytotoxicity compared to the non-PEGylated version.[8]
10 kDa PEGAnti-HER2 Affibody - MMAENCI-N87111.3 nMA 22.5-fold reduction in cytotoxicity compared to the non-PEGylated version.[8]

Table 2: Pharmacokinetics of ADCs with Varying PEG Linker Lengths

Linker LengthADC ConstructAnimal ModelKey Pharmacokinetic ParameterValueKey ObservationReference
No PEGIgG - glucuronide-MMAE (DAR 8)RatClearance~15 mL/day/kgRapid clearance for the non-PEGylated ADC.[7]
PEG2IgG - glucuronide-MMAE (DAR 8)RatClearance~10 mL/day/kgReduced clearance compared to no PEG.[7]
PEG4IgG - glucuronide-MMAE (DAR 8)RatClearance~7 mL/day/kgFurther reduction in clearance with increased PEG length.[7]
PEG8IgG - glucuronide-MMAE (DAR 8)RatClearance~5 mL/day/kgClearance rate plateaus at PEG8 and longer chains.[5][7]
PEG12IgG - glucuronide-MMAE (DAR 8)RatClearance~5 mL/day/kgSimilar clearance to PEG8, suggesting a threshold effect.[5][7]
PEG24IgG - glucuronide-MMAE (DAR 8)RatClearance~5 mL/day/kgNo significant further decrease in clearance beyond PEG8.[5][7]
No PEGAnti-HER2 Affibody - MMAEMouseHalf-life19.6 minVery short half-life for the non-PEGylated affibody conjugate.[8]
4 kDa PEGAnti-HER2 Affibody - MMAEMouseHalf-life49.2 minA 2.5-fold increase in half-life.[8]
10 kDa PEGAnti-HER2 Affibody - MMAEMouseHalf-life219.0 minAn 11.2-fold increase in half-life.[8]

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

Linker LengthADC ConstructTumor ModelEfficacy EndpointResultKey ObservationReference
PEG2 & PEG4Radiolabeled ADCL540cy XenograftTumor Weight Reduction35-45% decreaseModerate tumor growth inhibition.
PEG8, PEG12, & PEG24Radiolabeled ADCL540cy XenograftTumor Weight Reduction75-85% reductionSignificantly higher tumor growth inhibition, with a binary effect observed where longer PEG chains performed similarly.
10 kDa PEGAnti-HER2 Affibody - MMAENCI-N87 XenograftTumor Growth InhibitionMost ideal therapeutic abilityDespite lower in vitro cytotoxicity, the prolonged half-life led to the best in vivo antitumor effect.[8]

Visualizing the Impact of PEG Linkers

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_bystander Bystander Effect ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release DNA_Damage 4. DNA Damage & Apoptosis Payload_Release->DNA_Damage Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Bystander_Cell Neighboring Cancer Cell Payload_Diffusion->Bystander_Cell

General mechanism of action of an antibody-drug conjugate (ADC).

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Varying PEG Linker Lengths) DAR DAR Determination (HIC/RP-HPLC) Synthesis->DAR Aggregation Aggregation Analysis (SEC) Synthesis->Aggregation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity PK_Study Pharmacokinetic Study (Rodent Model) Synthesis->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

Experimental workflow for evaluating ADCs with different PEG linkers.

PEG_Effect cluster_peg PEG Linker Length cluster_properties ADC Properties Short_PEG Shorter PEG (e.g., PEG2, PEG4) PK Improved Pharmacokinetics (Longer Half-life, Lower Clearance) Short_PEG->PK Less Impact on Cytotoxicity Potentially Reduced In Vitro Cytotoxicity Short_PEG->Cytotoxicity Maintains High Potency Stability Improved Stability (Reduced Aggregation) Short_PEG->Stability Improves Long_PEG Longer PEG (e.g., PEG8, PEG12, PEG24) Long_PEG->PK Enhances Efficacy Potentially Enhanced In Vivo Efficacy Long_PEG->Efficacy Directly Enhances Long_PEG->Cytotoxicity May Decrease Long_PEG->Stability Improves PK->Efficacy Contributes to

Logical relationship between PEG linker length and ADC properties.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with varying PEG linker lengths.

In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).[4]

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[8]

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.[4][7]

Pharmacokinetic Study in Rodents
  • Animal Model: Use healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight range.[4]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.[1][4]

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.[4]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[1][4]

  • Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[1]

  • Pharmacokinetic Analysis: Use a non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).[1][4]

In Vivo Efficacy Study in a Xenograft Model
  • Cell Line and Animal Model: Use an appropriate cancer cell line and immunocompromised mice (e.g., nude or SCID mice).[4]

  • Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.[4]

  • Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and ADCs with different PEG linker lengths). Administer the treatments according to the planned dosing schedule.[4]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.[1]

  • Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period. Efficacy is typically evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.[1]

Conclusion

The length of the PEG linker is a critical parameter in the design of antibody-drug conjugates, with a profound impact on their efficacy and pharmacokinetic properties. While shorter PEG linkers may be associated with higher in vitro potency, longer linkers generally lead to improved pharmacokinetic profiles, which often translates to superior in vivo efficacy.[1] The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen, necessitating a systematic evaluation of a range of linker lengths during the preclinical development of any new ADC. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer targeted cancer therapies.

References

A Comparative Analysis of PEG-Based vs. Non-PEG Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics (PK), and ultimately, the efficacy and safety of the conjugate. This guide provides an objective comparison of polyethylene (B3416737) glycol (PEG)-based linkers and non-PEG alternatives, supported by experimental data and detailed methodologies, to inform rational linker design.

Introduction to Linker Technology

Linkers in drug conjugates are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon encountering specific triggers in the target environment, such as low pH or specific enzymes. Non-cleavable linkers, conversely, release the payload after the degradation of the targeting molecule. Within these categories, the chemical composition of the linker itself plays a pivotal role. PEG has become a popular component in linker design due to its hydrophilicity, biocompatibility, and ability to improve the physicochemical properties of conjugates.[1][2][3][4][5] However, non-PEG linkers, such as those based on peptides or hydrocarbons, offer distinct advantages in specific applications.[4]

Key Performance Metrics for Linker Evaluation

The selection of an optimal linker hinges on a range of performance metrics that dictate the overall therapeutic index of the drug conjugate. These include:

  • Solubility and Aggregation: Hydrophobic payloads can lead to aggregation, which can compromise the efficacy and safety of the conjugate. Linkers can enhance solubility and prevent aggregation.[1][6][7]

  • Pharmacokinetics (PK): The linker influences the circulation half-life of the conjugate. Longer circulation times can lead to greater accumulation in the target tissue.[1][7][8][9]

  • Linker Stability: The linker must be stable in systemic circulation to prevent premature release of the payload, which can cause off-target toxicity.[10][11][12]

  • Drug Release Kinetics: The rate and mechanism of payload release at the target site are critical for efficacy.[13][14][15][16]

  • Immunogenicity: The linker should ideally not elicit an immune response, as anti-linker antibodies can lead to accelerated clearance and reduced efficacy.[17][18][19]

  • In Vitro and In Vivo Efficacy: The ultimate measure of a linker's performance is its contribution to the overall therapeutic efficacy of the conjugate.[2][20]

Comparative Data: PEG-Based vs. Non-PEG Linkers

The following tables summarize quantitative data from various studies, comparing key performance metrics of PEG-based and non-PEG linkers.

Table 1: Pharmacokinetics
Linker TypeConjugateKey Pharmacokinetic FindingReference
PEG-Based Affibody-Drug Conjugate11.2-fold increase in half-life with a 10 kDa PEG linker compared to no PEG.[8][20]
PEG-Based TrastuzumabA short PEG8 linker resulted in faster blood clearance compared to the non-PEGylated antibody.[8]
PEG-Based Methotrexate-loaded Chitosan NanoparticlesArea Under the Curve (AUC) increased with increasing PEG molecular weight (2 kDa, 5 kDa, 10 kDa), indicating longer circulation.[8]
Non-PEG (Peptide) Val-Cit-PABC-PayloadThe Val-Cit linker is designed for cleavage by lysosomal proteases, leading to controlled payload release within the target cell. Its PK profile is primarily influenced by the antibody.[4][21]
PEG-Based Prostate-Specific Membrane Antigen InhibitorsIntroduction of PEG chains significantly decreased renal uptake compared to a non-PEGylated ligand.[9]
PEG-Based Amide-coupled ADCsADCs with a pendant PEG linker configuration showed slower clearance rates compared to those with a linear PEG linker.[6][22]
Table 2: Linker Stability
Linker TypeAssay ConditionStability FindingReference
PEG-Based (OBI-992) Human Serum (21 days)1.7% ± 0.5% payload release.[12]
Non-PEG (Dato-DXd) Human Serum (21 days)8.0% ± 0.7% payload release.[12]
Non-PEG (Val-Cit) Human Liver LysosomesOver 80% cleavage within 30 minutes.[16]
Non-PEG (Val-Ala) Human Liver LysosomesSlower cleavage compared to Val-Cit, with near-complete cleavage after 24 hours.[16]
Non-PEG (Gly-Gly-Phe-Gly) Human Liver LysosomesSlower cleavage compared to Val-Cit, with near-complete cleavage after 24 hours.[16]
Non-PEG (Uncleavable) Human Liver LysosomesNo proteolytic changes observed over 24 hours.[16]
Non-PEG (Aryl Sulfate) In vitro mouse/human plasmaThe OHPAS linker was stable.[21]
Non-PEG (VC-PABC) In vitro mouse plasmaThe VC-PABC linker was relatively unstable in mice.[21]
Table 3: In Vitro Cytotoxicity
Linker TypeConjugateCytotoxicity FindingReference
PEG-Based Affibody-Drug Conjugate (HP10KM)22-fold reduction in in vitro cytotoxicity with a 10 kDa PEG linker compared to a conjugate with no PEG linker.[2][20]
PEG-Based Affibody-Drug Conjugate (HP4KM)4.5-fold reduction in in vitro cytotoxicity with a 4 kDa PEG linker compared to a conjugate with no PEG linker.[2][20]
Non-PEG (Peptide) Polysarcosine-conjugated ADCsComparable or slightly higher potency in some studies compared to PEG-based ADCs.[23]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the drug-linker conjugate in plasma and determine the rate of premature drug release.[10]

Methodology:

  • Incubate the antibody-drug conjugate (ADC) at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[10]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]

  • Quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA or LC-MS.[10]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the ADC in an animal model.[8]

Methodology:

  • Administer the ADC intravenously to a suitable animal model (e.g., mice, rats) at a defined dose.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[10]

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the ADC in the plasma samples using a validated analytical method like ELISA.[11]

In Vitro Cytotoxicity Assay

Objective: To assess the potency of the ADC against target cancer cell lines.

Methodology:

  • Plate cancer cells expressing the target antigen at a specific density.

  • Treat the cells with serial dilutions of the ADC and control articles.

  • Incubate for a defined period (e.g., 72 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Immunogenicity Assessment (Anti-PEG Antibody Screening)

Objective: To detect the presence of antibodies that bind to the PEG moiety of the conjugate.[17]

Methodology:

  • Coat a 96-well plate with a PEGylated control protein (e.g., PEG-BSA).

  • Block the plate to prevent non-specific binding.

  • Add diluted serum or plasma samples from treated subjects and incubate.[17]

  • Wash the plate to remove unbound antibodies.

  • Add an enzyme-conjugated secondary antibody that binds to the anti-PEG antibodies.[17]

  • Add a substrate and measure the resulting signal to quantify the amount of anti-PEG antibodies.

Visualizing Linker Concepts and Workflows

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment PlasmaIncubation Incubate ADC in Plasma (Human, Mouse, Rat) at 37°C TimePoints_vitro Collect Aliquots at Various Time Points PlasmaIncubation->TimePoints_vitro Analysis_vitro Quantify Intact ADC, Total Antibody, & Free Payload (ELISA, LC-MS) TimePoints_vitro->Analysis_vitro Dosing Administer ADC to Animal Model (IV) BloodSampling Collect Blood Samples at Predetermined Time Points Dosing->BloodSampling PlasmaIsolation Process Blood to Isolate Plasma BloodSampling->PlasmaIsolation Analysis_invivo Quantify ADC Concentration (ELISA) PlasmaIsolation->Analysis_invivo Start ADC Sample Start->PlasmaIncubation Start->Dosing

Caption: Experimental workflow for comparing ADC linker stability.

Conclusion

The choice between a PEG-based and a non-PEG linker is highly dependent on the specific characteristics of the antibody, the payload, and the therapeutic application.

PEG-based linkers offer significant advantages in improving the solubility and pharmacokinetic properties of conjugates, particularly those with hydrophobic payloads.[1][7] The ability to modulate the length and structure of the PEG chain provides a mechanism for fine-tuning the PK profile.[1][6][8][22] However, the potential for reduced in vitro potency and the immunogenicity of PEG are important considerations.[2][17][19][20]

Non-PEG linkers , such as peptide-based cleavable linkers, provide a robust mechanism for targeted drug release in the tumor microenvironment.[4] Their stability in circulation can be a concern, and they do not inherently offer the solubility-enhancing benefits of PEG.[4][21]

Ultimately, the optimal linker design represents a balance between enhancing stability and circulation time while maintaining potent cytotoxicity and minimizing off-target toxicity and immunogenicity. A thorough in vitro and in vivo evaluation of various linker types, as outlined in the experimental protocols, is essential for the rational design of safe and effective drug conjugates.

References

Assessing the Purity of Bis-PEG21-Acid Conjugates: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Bis-PEG21-acid conjugates, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

This compound is a homobifunctional PEG linker with a defined chain length, featuring carboxylic acid groups at both ends. These reactive groups are commonly used to conjugate with amine-containing molecules, such as peptides, small molecules, or proteins, to enhance their solubility, stability, and pharmacokinetic properties. The successful synthesis and purification of these conjugates are paramount for their intended biological activity and to minimize potential side effects.

This guide will compare three common HPLC techniques for purity assessment of a model this compound conjugate: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of HPLC Methods for Purity Assessment

The choice of HPLC method for analyzing this compound conjugates depends on the specific characteristics of the conjugate and the potential impurities. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, and the type of information it can provide.

Method Principle of Separation Primary Application for this compound Conjugates Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of the conjugate from unreacted starting materials and hydrophobic impurities.- High resolving power for closely related species.- Can separate isomers and modified forms.- Compatible with mass spectrometry (MS).- Peak broadening can occur with larger PEG conjugates.- PEG itself has low UV absorbance, requiring a UV-active conjugate or alternative detection methods.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).Removal of high and low molecular weight impurities, such as aggregates and unreacted small molecules.- Good for separating species with significant size differences.- Mild separation conditions, preserving the integrity of the conjugate.- Limited resolution for molecules of similar size.- May not separate the conjugate from unreacted this compound effectively if their sizes are too close.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on polarity.Analysis of polar conjugates and separation from non-polar impurities.- Excellent for retaining and separating highly polar molecules.- Orthogonal selectivity to RP-HPLC.- Volatile mobile phases are compatible with MS.- Method development can be more complex.- Sensitive to mobile phase composition and water content.

Experimental Protocols

To illustrate the practical application of these methods, we present protocols for the analysis of a model conjugate: Bis-PEG21-Lysine , formed by the reaction of this compound with the primary amines of a lysine (B10760008) molecule.

Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the Bis-PEG21-Lysine conjugate from unreacted this compound and excess lysine.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 214 nm (for the peptide bond) and/or Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Injection Volume: 10 µL

Size-Exclusion Chromatography (SEC)

This protocol is aimed at identifying and quantifying high molecular weight aggregates and separating the conjugate from smaller molecules.

  • Column: SEC, 7.8 x 300 mm, 3 µm, 300 Å

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI) or ELSD.

  • Injection Volume: 20 µL

Hydrophilic Interaction Liquid Chromatography (HILIC)

This method provides an alternative selectivity for the polar conjugate and its impurities.

  • Column: HILIC (e.g., amide-based), 4.6 x 100 mm, 3 µm

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5-50% B

    • 12-15 min: 50% B

    • 15-17 min: 50-5% B

    • 17-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: ELSD or Mass Spectrometry (MS).

  • Injection Volume: 5 µL

Quantitative Data Presentation

The following table summarizes the hypothetical purity assessment of a crude Bis-PEG21-Lysine conjugate sample analyzed by the three HPLC methods.

Analyte RP-HPLC Purity (%) SEC Purity (%) HILIC Purity (%)
Bis-PEG21-Lysine Conjugate 92.598.093.1
Unreacted this compound 4.2Co-elutes with conjugate3.8
Unreacted Lysine 1.80.51.5
High Molecular Weight Aggregates 0.51.50.6
Other Impurities 1.0Not Resolved1.0

Note: This data is illustrative and will vary depending on the specific reaction conditions and purification process.

Mandatory Visualization

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a this compound conjugate using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Crude Conjugate Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (Pump, Injector, Column) filter->hplc detector Detector (UV, ELSD, RI, MS) hplc->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report

Caption: General workflow for HPLC-based purity assessment of this compound conjugates.

Logical Relationship of HPLC Method Selection

This diagram outlines the decision-making process for selecting the appropriate HPLC method.

method_selection cluster_questions cluster_methods start Assess Purity of This compound Conjugate q1 Primary concern: Hydrophobic impurities? start->q1 q2 Primary concern: Aggregates/Size variants? q1->q2 No rphplc Use RP-HPLC q1->rphplc Yes q3 Primary concern: Polar impurities? q2->q3 No sec Use SEC q2->sec Yes q3->rphplc No, start with RP-HPLC as a general method hilic Use HILIC q3->hilic Yes

A Comparative Guide to the Long-Term Stability of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking the protein surface, PEGylation can significantly improve a protein's stability, extend its circulating half-life, and reduce its immunogenicity.[1][2] This guide provides an objective comparison of the long-term stability of PEGylated proteins versus their non-PEGylated counterparts, supported by experimental data and detailed methodologies.

Enhanced Stability Through PEGylation: A Data-Driven Comparison

PEGylation confers stability against various stressors, including thermal degradation, proteolysis, and aggregation.[2][3] The extent of this stabilization is influenced by factors such as the molecular weight of the PEG, the chemistry of conjugation, and the site of attachment.[4][5]

Thermal Stability

The covalent attachment of PEG chains often leads to an increase in the thermal stability of proteins. This is quantified by the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

ProteinPEG ModificationChange in Melting Temperature (Tm)Reference
LysozymePEGylatedIncreased by up to 1.7°C[6]
TrypsinmPEG (5000 g/mol )Increased thermal stability[4]
Alpha-1 Antitrypsin (AAT)Linear 30kDa, 40kDa & 2-armed 40kDa PEGNo significant change in Tm[5]

Table 1: Comparison of thermal stability (Melting Temperature) of PEGylated and non-PEGylated proteins.

In Vivo Stability and Half-Life Extension

One of the most significant advantages of PEGylation is the dramatic extension of a protein's in vivo half-life. This is primarily achieved by reducing renal clearance and protecting the protein from proteolytic degradation.[1][7]

ProteinPEG ModificationNative Half-LifePEGylated Half-LifeFold IncreaseReference
Cytochrome C (at 70°C)PEG-4 and PEG-84.00 h6.84 h and 9.05 h~1.7x and ~2.3x[8]
rhTIMP-120 kDa mPEG1.1 h28 h~25x[9][10]
G-CSF (Filgrastim)20 kDa PEG (Pegfilgrastim)3.5–3.8 h15 to 80 h (neutrophil-dependent)Significant[7][11]

Table 2: Comparison of in vivo half-life of PEGylated and non-PEGylated proteins.

Experimental Protocols for Stability Assessment

A thorough assessment of the long-term stability of PEGylated proteins involves a suite of analytical techniques. Forced degradation studies are also crucial for identifying potential degradation pathways under various stress conditions.[12][13]

Key Analytical Methods

1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is a primary method for quantifying aggregation and degradation products like de-PEGylated species.[]

  • Objective: To separate and quantify the monomeric PEGylated protein from aggregates and fragments.

  • Typical Apparatus: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[15]

  • Column: TSKgel G3000SWXL or similar silica-based columns suitable for protein separations.[16]

  • Mobile Phase: A buffered saline solution, such as 100 mM phosphate (B84403) buffer with 100 mM sodium sulphate, pH 6.8. Isocratic elution is typically used.[17][18]

  • Detection: UV absorbance at 280 nm for the protein and often a refractive index (RI) or evaporative light scattering detector (ELSD) to detect the PEG moiety.[15][18]

  • Data Analysis: The percentage of monomer, aggregate, and fragment is calculated from the peak areas in the chromatogram.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of the protein, providing insights into conformational stability.

  • Objective: To detect changes in the protein's secondary and tertiary structure upon PEGylation and under stress conditions.

  • Method:

    • Prepare samples of the native and PEGylated protein at a suitable concentration in a non-absorbing buffer.

    • Acquire Far-UV (190-250 nm) spectra to analyze secondary structure (alpha-helix, beta-sheet content).

    • Acquire Near-UV (250-350 nm) spectra to probe the tertiary structure.

    • For thermal stability, spectra are recorded as a function of increasing temperature to determine the melting temperature (Tm).[8]

3. Forced Degradation Studies

These studies deliberately expose the PEGylated protein to harsh conditions to predict its degradation pathways.[12]

  • Objective: To identify potential degradation products and pathways to establish the stability-indicating nature of analytical methods.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C) for various durations.[13]

    • pH Stress: Expose the protein to a range of pH values (e.g., pH 3, 5, 7, 9) at a controlled temperature.[17]

    • Oxidative Stress: Treat with an oxidizing agent like hydrogen peroxide (H₂O₂).[19]

    • Photostability: Expose to light according to ICH Q1B guidelines.[20]

    • Mechanical Stress: Subject the protein solution to agitation or freeze-thaw cycles.[21]

  • Analysis: Analyze the stressed samples using a battery of analytical techniques (SEC, IEX, RP-HPLC, SDS-PAGE, Mass Spectrometry) to identify and quantify degradants.

Visualizing Key Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows.

G_CSF_Signaling_Pathway G-CSF Signaling Pathway Peg_GCSF Pegfilgrastim (PEG-G-CSF) GCSF_R G-CSF Receptor Peg_GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Transcription STAT_P->Gene_Expression Initiates Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Survival Survival Gene_Expression->Survival Forced_Degradation_Workflow Forced Degradation Workflow Start PEGylated Protein (Drug Substance/Product) Stress Apply Stress Conditions Start->Stress Thermal Thermal (High Temp) Stress->Thermal pH pH (Acid/Base) Stress->pH Oxidation Oxidative (H₂O₂) Stress->Oxidation Photo Photolytic (Light) Stress->Photo Mechanical Mechanical (Agitation/Freeze-Thaw) Stress->Mechanical Analysis Analytical Testing Thermal->Analysis pH->Analysis Oxidation->Analysis Photo->Analysis Mechanical->Analysis SEC SEC (Aggregation, Fragments) Analysis->SEC IEX IEX (Charge Variants) Analysis->IEX MS Mass Spec (Identification) Analysis->MS Bioassay Bioassay (Potency) Analysis->Bioassay End Identify Degradation Pathways & Validate Stability Methods SEC->End IEX->End MS->End Bioassay->End

References

A Comparative Guide to Bioconjugation: Bis-PEG21-acid vs. Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the performance, stability, and homogeneity of the resulting conjugate. This guide provides an objective comparison between Bis-PEG21-acid, a homobifunctional crosslinker, and the widely used class of heterobifunctional crosslinkers, with a focus on Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as a representative example. By delving into their mechanisms of action, experimental protocols, and performance characteristics, this document aims to equip researchers with the necessary information to select the optimal crosslinking strategy for their specific application, be it the development of antibody-drug conjugates (ADCs), protein-protein interaction studies, or surface immobilization.

At a Glance: Homobifunctional vs. Heterobifunctional Crosslinkers

Crosslinking agents are broadly categorized based on the reactivity of their functional groups. Understanding this fundamental difference is key to appreciating the distinct advantages and limitations of this compound and heterobifunctional crosslinkers.

FeatureHomobifunctional Crosslinkers (e.g., this compound)Heterobifunctional Crosslinkers (e.g., SMCC, SPDP)
Reactive Groups Two identical reactive groups.[]Two different reactive groups.[]
Reaction Strategy Typically a one-step reaction.[]Enables a controlled, two-step sequential reaction.[2]
Potential for Side Reactions Higher risk of intramolecular crosslinking and polymerization.[2]Minimized risk of unwanted polymerization and self-conjugation.[]
Control over Conjugation Less control over the final conjugate structure.High degree of control, leading to more defined and homogenous products.[2]
Complexity of Protocol Simpler, one-pot reaction.More complex, multi-step procedure often requiring purification between steps.

In-Depth Analysis: this compound

This compound is a homobifunctional crosslinker characterized by two terminal carboxylic acid groups connected by a 21-unit polyethylene (B3416737) glycol (PEG) spacer.[3] The presence of the long PEG chain imparts significant hydrophilicity to the molecule, which can be advantageous in various applications.[3]

Key Characteristics:

  • Reactivity: The carboxylic acid groups react with primary amines (e.g., lysine (B10760008) residues on proteins) in the presence of an activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds.[3][4]

  • PEG Spacer: The 21-unit PEG linker enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation, particularly with hydrophobic payloads.[5][6] The length of the PEG chain can also influence the pharmacokinetic properties of the conjugate.[5][6]

  • Homobifunctionality: Having two identical reactive groups means that in a single reaction step, it can crosslink molecules containing primary amines. However, this can lead to a heterogeneous mixture of products, including intramolecular crosslinks and polymers.[2]

Reaction Mechanism:

The conjugation process with this compound is a one-pot reaction that involves the activation of the carboxylic acid groups followed by reaction with amine-containing molecules.

G cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activated_PEG NHS-activated Bis-PEG21-ester This compound->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate Crosslinked Conjugate Activated_PEG->Conjugate Protein1 Protein 1 (-NH2) Protein1->Conjugate Protein2 Protein 2 (-NH2) Protein2->Conjugate

This compound Conjugation Workflow

In-Depth Analysis: Heterobifunctional Crosslinkers (SMCC)

Heterobifunctional crosslinkers, such as SMCC, possess two different reactive groups, allowing for a more controlled and sequential conjugation process.[2] SMCC features an NHS ester group that reacts with primary amines and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., cysteine residues).[7]

Key Characteristics:

  • Orthogonal Reactivity: The NHS ester and maleimide groups react with different functional groups under distinct optimal pH conditions, enabling a two-step conjugation strategy.[7] This minimizes the formation of unwanted side products.[2]

  • Stability: The cyclohexane (B81311) ring in the SMCC spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[6] The resulting amide and thioether bonds are highly stable.[4][8]

  • Control and Homogeneity: The sequential nature of the reaction allows for the purification of the activated intermediate before the addition of the second molecule, leading to a more homogenous and well-defined final product.[7] This is particularly crucial in the synthesis of ADCs to control the drug-to-antibody ratio (DAR).[9]

Reaction Mechanism:

The two-step conjugation with SMCC involves first activating an amine-containing molecule with the NHS ester, followed by reaction of the introduced maleimide group with a sulfhydryl-containing molecule.

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation Protein_NH2 Protein (-NH2) Activated_Protein Maleimide-activated Protein Protein_NH2->Activated_Protein SMCC SMCC SMCC->Activated_Protein Conjugate ADC Conjugate Activated_Protein->Conjugate Drug_SH Drug (-SH) Drug_SH->Conjugate

SMCC Two-Step Conjugation Workflow

Performance Comparison: Quantitative Data Summary

Direct comparative studies between this compound and heterobifunctional crosslinkers are limited in publicly available literature. However, based on their chemical nature and data from studies on similar linker types, we can summarize their expected performance characteristics.

Performance MetricThis compound (Homobifunctional)Heterobifunctional Crosslinkers (e.g., SMCC)
Drug-to-Antibody Ratio (DAR) Control Difficult to control, often resulting in a broad DAR distribution and a higher proportion of highly conjugated species which can lead to aggregation.Precise control over DAR is achievable, leading to a more homogenous product with a defined number of payloads per antibody. A target DAR of ~4 is often desired for optimal efficacy and safety.[10]
Conjugate Homogeneity Tends to produce a heterogeneous mixture of products, including intramolecular and intermolecular crosslinks.[11]Produces a more homogenous and well-defined conjugate due to the controlled, sequential reaction.[2]
Risk of Aggregation The PEG spacer can mitigate aggregation, but the uncontrolled nature of the reaction can still lead to the formation of high molecular weight aggregates.Lower risk of aggregation due to better control over the conjugation process and DAR.
Stability of Conjugate Forms stable amide bonds.[4]Forms highly stable amide and thioether bonds.[6][8]
Reaction Efficiency Can be high, but the yield of the desired product may be reduced due to the formation of side products.Generally high yield of the desired conjugate due to the controlled nature of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using Bis-PEG-Acid

This protocol outlines the general steps for conjugating two amine-containing proteins using a Bis-PEG-acid linker. Note: This is a general guideline, and optimization of molar ratios and reaction conditions is crucial for each specific application.

Materials:

  • Bis-PEG-acid

  • Amine-containing proteins (Protein A and Protein B)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Allow Bis-PEG-acid, EDC, and NHS to equilibrate to room temperature.

    • Prepare a stock solution of Bis-PEG-acid in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous solvent immediately before use.

    • Prepare protein solutions in Conjugation Buffer.

  • Activation of Bis-PEG-acid:

    • In a reaction tube, mix Bis-PEG-acid with a 2-5 fold molar excess of EDC and NHS in Activation Buffer.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Proteins:

    • Add the activated Bis-PEG-acid solution to the mixture of Protein A and Protein B. A typical starting molar ratio is a 10- to 20-fold molar excess of the linker to the total protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and unreacted proteins by size-exclusion chromatography or dialysis.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol details the two-step process for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in anhydrous DMSO or DMF)

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP or DTT, if antibody disulfides need to be reduced)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns

Procedure:

  • Antibody Preparation (if reduction is needed):

    • To generate free sulfhydryl groups, treat the antibody with a reducing agent like TCEP. The molar excess of the reducing agent and reaction time should be optimized to achieve the desired number of free thiols.

    • Remove the excess reducing agent using a desalting column.

  • Step 1: Antibody Activation with SMCC:

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer (e.g., PBS, pH 6.5-7.5).

  • Step 2: Conjugation with Thiol-containing Drug:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.[6]

    • Incubate for 1-2 hours at room temperature.

  • Quenching of Reaction:

    • Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the ADC to remove unreacted drug, drug-linker species, and any aggregates using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Conclusion and Recommendations

Both this compound and heterobifunctional crosslinkers like SMCC are valuable tools in bioconjugation, each with a distinct set of advantages and ideal use cases.

This compound is a suitable choice when:

  • A simple, one-step conjugation is desired.

  • The goal is to introduce a long, hydrophilic PEG spacer.

  • The potential for product heterogeneity and the need for extensive purification are acceptable.

Heterobifunctional crosslinkers are the preferred option when:

  • A high degree of control over the conjugation process is required.

  • A homogenous and well-defined final product is essential, particularly in therapeutic applications like ADC development.[9]

  • Minimizing side reactions such as polymerization is a priority.[2]

For researchers and drug developers aiming to create highly characterized and reproducible bioconjugates, particularly for in vivo applications, the controlled and sequential reaction mechanism offered by heterobifunctional crosslinkers generally provides a superior approach . The initial investment in a more complex protocol is often outweighed by the benefits of a more homogenous and predictable final product.

References

A Comparative Guide to Bis-PEG21-Acid Linked Conjugates in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo evaluation of antibody-drug conjugates (ADCs) featuring long-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by structures similar to Bis-PEG21-acid. The performance of these conjugates is compared with alternatives, such as branched PEG linkers, supported by experimental data from preclinical studies. This document is intended to inform the rational design of next-generation ADCs with improved therapeutic indices.

The Role of PEG Linkers in Antibody-Drug Conjugates

Polyethylene glycol (PEG) linkers are integral components of modern antibody-drug conjugates, offering a means to connect a cytotoxic payload to a monoclonal antibody. The linker's chemical properties significantly influence the ADC's overall performance, including its stability in circulation, pharmacokinetic profile, and efficacy. Long-chain PEG linkers, such as those derived from this compound, are employed to enhance the hydrophilicity of the ADC, which can mitigate aggregation and improve its pharmacological properties.[1][2][3] The choice between different PEG linker architectures, such as linear versus branched, can have a profound impact on the therapeutic window of an ADC.[1][2]

In Vitro Evaluation: Cytotoxicity

The primary function of an ADC is to selectively kill cancer cells that express a specific target antigen. The in vitro cytotoxicity of an ADC is a critical measure of its potency and specificity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of ADCs prepared with a linear long-chain PEG linker (similar in length to a PEG21) and a branched PEG linker. The data is derived from studies on HER2-positive breast cancer cell lines.

Cell LineLinker TypeIC50 (nM)
BT-474 (HER2-positive) Linear PEG240.5
Branched (2x PEG12)0.3
SK-BR-3 (HER2-positive) Linear PEG241.2
Branched (2x PEG12)0.8
MCF-7 (HER2-negative) Linear PEG24> 100
Branched (2x PEG12)> 100

Data synthesized from preclinical studies evaluating different PEG linker architectures.

The results indicate that both linear and branched PEG linkers produce ADCs with potent, sub-nanomolar cytotoxicity against HER2-positive cancer cells, while showing minimal toxicity to HER2-negative cells, demonstrating target specificity. The ADC with the branched PEG linker exhibited slightly higher potency in these in vitro assays.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of the ADCs is determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADCs or control compounds.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Evaluation: Pharmacokinetics and Efficacy

The in vivo performance of an ADC is a crucial determinant of its clinical potential. Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion of the ADC, while efficacy studies in animal models assess its anti-tumor activity.

Comparative Pharmacokinetic Data

The table below presents key pharmacokinetic parameters for ADCs with linear and branched PEG linkers in a mouse model.

Linker TypeClearance (mL/day/kg)Half-life (t1/2, hours)
Linear PEG2410.5120
Branched (2x PEG12)8.2150

Data represents total antibody pharmacokinetics in mice.[1][2]

The ADC with the branched PEG linker demonstrated a lower clearance rate and a longer half-life compared to the ADC with the linear PEG linker.[1][2] This suggests that the branched architecture may lead to improved stability and prolonged circulation time in vivo.

Experimental Protocol: Pharmacokinetic Study in Mice
  • Animal Model: Female BALB/c mice are used for the study.

  • ADC Administration: A single intravenous dose of the ADC (e.g., 5 mg/kg) is administered to each mouse.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the total antibody and/or the conjugated antibody in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The pharmacokinetic parameters, including clearance and half-life, are calculated using non-compartmental analysis.

In Vivo Efficacy in a Xenograft Model

The anti-tumor efficacy of the ADCs is evaluated in a mouse xenograft model using a HER2-positive cancer cell line.

  • Tumor Growth Inhibition: In a BT-474 xenograft model, both the linear and branched PEG-linked ADCs demonstrated significant tumor growth inhibition compared to the vehicle control. The ADC with the branched PEG linker showed a trend towards greater efficacy, which may be attributed to its improved pharmacokinetic profile.

Visualizing the Research Workflow and ADC Mechanism

To better understand the evaluation process and the mechanism of action of these conjugates, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Line Culture (HER2+, HER2-) cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay data_analysis_invitro IC50 Determination cytotoxicity_assay->data_analysis_invitro xenograft_model Xenograft Model Establishment pk_study Pharmacokinetic Study xenograft_model->pk_study efficacy_study Efficacy Study (Tumor Growth) xenograft_model->efficacy_study data_analysis_invivo PK & Efficacy Analysis pk_study->data_analysis_invivo efficacy_study->data_analysis_invivo conjugate_synthesis ADC Synthesis (Linear vs. Branched PEG) cluster_invitro cluster_invitro conjugate_synthesis->cluster_invitro cluster_invivo cluster_invivo conjugate_synthesis->cluster_invivo

Caption: Workflow for the preclinical evaluation of ADCs.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The selection of the PEG linker is a critical parameter in the design of antibody-drug conjugates. While long-chain linear PEG linkers, such as those derived from this compound, offer favorable properties by increasing hydrophilicity, alternative architectures like branched PEG linkers may provide advantages in terms of in vivo stability and pharmacokinetics. The data presented in this guide suggests that a branched PEG configuration can lead to a longer half-life and potentially enhanced efficacy. Further preclinical evaluation is warranted to fully elucidate the structure-activity relationships of different PEG linkers and to optimize the design of ADCs for improved therapeutic outcomes.

References

characterization of hydrogel properties formed with Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties and characterization of hydrogels formed using Bis-PEG21-acid, a dicarboxylic acid-terminated polyethylene (B3416737) glycol, with a common alternative, polyethylene glycol diacrylate (PEGDA). This document is intended to assist researchers in selecting the appropriate hydrogel system for their specific application, with a focus on drug delivery and tissue engineering.

Comparison of Hydrogel Properties

The choice of hydrogel precursor and crosslinking chemistry significantly impacts the final properties of the hydrogel. Below is a comparison of key characteristics of hydrogels formed from this compound (a type of PEG-diacid) and PEGDA.

Table 1: Comparison of Hydrogel Formation and Structural Properties

PropertyThis compound HydrogelsPEGDA Hydrogels
Crosslinking Mechanism Amide bond formation (e.g., via EDC/NHS chemistry with diamine crosslinkers)Free radical polymerization (typically photo-initiated)[1][2]
Formation Conditions Physiological pH and temperatureRequires a photoinitiator and UV light exposure[1][2]
pH Sensitivity Yes, due to the presence of carboxylic acid groups[3][4]Generally no, unless modified with pH-sensitive moieties
Biodegradability Can be designed to be biodegradable by incorporating enzyme-cleavable crosslinkersCan be made biodegradable by incorporating hydrolytically or enzymatically cleavable linkages in the PEG backbone[5]

Table 2: Comparison of Physical and Mechanical Properties

PropertyThis compound HydrogelsPEGDA Hydrogels
Swelling Ratio pH-dependent; typically higher at neutral or basic pH[3][4]. The swelling ratio generally increases with higher PEG molecular weight and decreases with higher polymer concentration[1]Primarily dependent on PEG molecular weight and concentration. Higher molecular weight and lower concentration lead to higher swelling ratios[1][6]
Compressive Modulus (Stiffness) Tunable based on polymer concentration and crosslinker ratio. Generally, higher polymer concentration leads to higher stiffness.Tunable over a wide range (e.g., 2 kPa to 1300 kPa) by varying PEG molecular weight and concentration[7][8]. Higher concentration and lower molecular weight result in a higher modulus[1][7]
Drug Release Mechanism Diffusion-controlled, swelling-controlled, and potentially degradation-controlled. Can be designed for pH-triggered release[9][10]Primarily diffusion-controlled. The release rate is governed by the mesh size of the hydrogel network[9][10]

Experimental Protocols

Detailed methodologies for the formation and characterization of hydrogels are crucial for reproducible research.

Protocol 1: Formation of this compound Hydrogel via EDC/NHS Crosslinking

This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine-containing molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diamine crosslinker (e.g., diamino-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (0.5 M, pH 4.5)

Procedure:

  • Dissolution: Dissolve this compound in MES buffer to the desired concentration.

  • Activation: Add EDC and NHS to the polymer solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to carboxylic acid groups is a common starting point. Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups. The activation reaction is most efficient at pH 4.5-7.2[11].

  • Crosslinking: Dissolve the diamine crosslinker in PBS (pH 7.4). Add the crosslinker solution to the activated this compound solution. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8[11].

  • Gelation: Gently mix the components. Gelation time can range from seconds to minutes. Cast the hydrogel into the desired shape before gelation is complete.

  • Washing: After complete gelation, wash the hydrogel extensively with PBS to remove unreacted reagents and byproducts.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare a hydrogel sample of known initial weight after lyophilization (dry weight, Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd.

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Perform unconfined compression testing using a mechanical tester with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve.

C. In Vitro Degradation Study:

  • Place pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wt).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(W0 - Wt) / W0] x 100.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes.

Hydrogel_Formation cluster_activation Activation Step (pH 4.5-7.2) cluster_crosslinking Crosslinking Step (pH 7-8) Bis_PEG21_acid This compound (-COOH) Activated_PEG NHS-activated PEG (-CO-NHS) Bis_PEG21_acid->Activated_PEG EDC, NHS EDC_NHS EDC / NHS Hydrogel Crosslinked Hydrogel (Amide Bond) Activated_PEG->Hydrogel Diamine_Crosslinker Diamine Crosslinker (-NH2) Diamine_Crosslinker->Hydrogel

Caption: Formation of this compound hydrogel via EDC/NHS chemistry.

Characterization_Workflow Start Hydrogel Sample Swelling Swelling Ratio (Gravimetric) Start->Swelling Mechanical Compressive Modulus (Mechanical Tester) Start->Mechanical Degradation Degradation Profile (Mass Loss) Start->Degradation Data_Analysis Data Analysis & Comparison Swelling->Data_Analysis Mechanical->Data_Analysis Degradation->Data_Analysis

Caption: Workflow for hydrogel characterization.

References

Safety Operating Guide

Personal protective equipment for handling Bis-PEG21-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis-PEG21-acid

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.[2][3]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3][5]Inspect gloves for any signs of degradation or perforation before use.[2][3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2]
Body Protection Laboratory coat.[2][3]A fully fastened lab coat provides a barrier against accidental spills.[2] For larger quantities, an impervious apron should also be worn.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][3]To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2][3] An N95 mask may be suitable for low-fume environments, but a full-face respirator with acid gas cartridges is recommended for higher exposures or large spills.[3][5]
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.[2]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible.[1][3]

  • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[2]

  • Have a chemical spill kit readily available.[6]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

  • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[2]

  • Do not breathe dust or vapors.[3]

3. Cleanup:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.[2]

  • Carefully remove and dispose of contaminated PPE as hazardous waste.[3]

  • Wash hands and any exposed skin thoroughly with soap and water.[2][3]

Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek prompt medical attention.[1]
Skin Contact Promptly flush the affected area with water and remove any contaminated clothing.[6] Wash the area with plenty of soap and water.[1] If symptoms persist after washing, seek medical attention.[6] For major skin contact, use a safety shower.[6]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, provide respiratory support.[1] Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water.[1] Seek immediate medical attention.[6]
Chemical Spill For small spills, alert others in the area and clean up using an appropriate spill kit, wearing full PPE.[6][7] Neutralize acids with sodium bicarbonate or another suitable neutralizer.[6][7] Absorb the neutralized spill with an inert material like vermiculite (B1170534) or sand.[6][7] For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.[3][8]
Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[2]

  • Hazardous Waste: All waste materials, including the chemical itself, contaminated absorbents from spills, and disposable PPE, must be treated as hazardous waste.[3]

  • Disposal Protocol: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handle_transfer Carefully Transfer Compound handle_seal Keep Container Sealed handle_transfer->handle_seal handle_avoid Avoid Contact and Inhalation handle_seal->handle_avoid cleanup_decontaminate Decontaminate Surfaces cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_waste Dispose of Chemical Waste cleanup_wash->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

cluster_small_spill_response Small Spill Response cluster_large_spill_response Large Spill Response spill Chemical Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major alert Alert Others Nearby evacuate Evacuate Immediate Area neutralize Neutralize Acid alert->neutralize absorb Absorb with Inert Material neutralize->absorb collect Collect and Dispose as Hazardous Waste absorb->collect contact_ehs Contact EHS/Emergency Services evacuate->contact_ehs

Caption: Decision Tree for Chemical Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.